molecular formula C3H7NS B102301 Ethanimidothioic acid, methyl ester (9CI) CAS No. 17572-18-8

Ethanimidothioic acid, methyl ester (9CI)

Cat. No.: B102301
CAS No.: 17572-18-8
M. Wt: 89.16 g/mol
InChI Key: YYKXMTXALJYVCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanimidothioic acid, methyl ester (9CI) is a useful research compound. Its molecular formula is C3H7NS and its molecular weight is 89.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanimidothioic acid, methyl ester (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanimidothioic acid, methyl ester (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

17572-18-8

Molecular Formula

C3H7NS

Molecular Weight

89.16 g/mol

IUPAC Name

methyl ethanimidothioate

InChI

InChI=1S/C3H7NS/c1-3(4)5-2/h4H,1-2H3

InChI Key

YYKXMTXALJYVCN-UHFFFAOYSA-N

SMILES

CC(=N)SC

Canonical SMILES

CC(=N)SC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethanimidothioic acid, N-hydroxy-, methyl ester (Methomyl-oxime)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethanimidothioic acid, N-hydroxy-, methyl ester, a pivotal chemical intermediate better known in agricultural and chemical contexts as Methomyl-oxime. The original query for "Ethanimidothioic acid, methyl ester (9CI)" did not yield a specific, well-documented compound. Therefore, this whitepaper focuses on its N-hydroxy derivative, for which substantial data is available. This document delves into the fundamental properties, synthesis methodologies, and significant applications of Methomyl-oxime, with a particular focus on its role in the production of the carbamate insecticide, Methomyl. Detailed experimental protocols, where available in the public domain, are presented, alongside a summary of its physicochemical and toxicological data. Visual representations of its synthesis pathway and its relationship to Methomyl are provided to facilitate a deeper understanding.

Introduction

Ethanimidothioic acid, N-hydroxy-, methyl ester, commonly referred to as Methomyl-oxime, is a thiohydroximate compound of significant interest due to its primary role as a precursor in the synthesis of Methomyl, a broad-spectrum carbamate insecticide. Understanding the basic properties and synthesis of Methomyl-oxime is crucial for chemists and researchers involved in the development of agrochemicals and related fields. This guide aims to consolidate the available scientific information on Methomyl-oxime, presenting it in a clear and accessible format for a technical audience.

Physicochemical Properties

A summary of the key physicochemical properties of Ethanimidothioic acid, N-hydroxy-, methyl ester is presented in the table below. These properties are essential for its handling, formulation, and analysis.

PropertyValueReference
Systematic Name Ethanimidothioic acid, N-hydroxy-, methyl ester[1]
Common Name Methomyl-oxime[2]
CAS Number 13749-94-5[1][2][3]
Molecular Formula C₃H₇NOS[1][3]
Molecular Weight 105.16 g/mol [1][3]
Appearance White crystalline solid[4]
Melting Point 92-94 °C
Boiling Point 194.1 °C at 760 mmHg[3]
Flash Point 71.2 °C[3]
Solubility Partially miscible in water[4]
LogP (Octanol/Water Partition Coefficient) 0.87560[3]
Vapor Pressure 0.118 mmHg at 25°C[3]

Synthesis of Ethanimidothioic acid, N-hydroxy-, methyl ester

The most prevalent industrial synthesis of Methomyl-oxime is the "acetaldehyde method". This multi-step process is favored for its efficiency and the availability of starting materials.

Acetaldehyde Method: An Overview

The synthesis begins with the reaction of acetaldehyde with hydroxylamine, typically from a salt like hydroxylamine hydrochloride, in the presence of a base to form acetaldoxime. The acetaldoxime is then chlorinated to yield an acethydroxamoyl chloride intermediate. Finally, this intermediate undergoes thioesterification with a methyl mercaptan source, such as sodium methyl mercaptide, to produce Methomyl-oxime.

Experimental Protocol: A Two-Step Process

A detailed experimental protocol for the synthesis of Methomyl-oxime is described in U.S. Patent 4,327,033. The process is divided into two main stages:

Step 1: Chlorination of Acetaldoxime

  • Dissolution: Acetaldoxime is dissolved in N-methylpyrrolidone (NMP).

  • Chlorination: The solution is cooled to a temperature range of -10°C to 0°C. Chlorine gas is then bubbled through the solution to form acethydroxamoyl chloride. NMP acts as a stabilizing solvent for this intermediate.

Step 2: Thioesterification

  • Reaction with Mercaptan: The NMP solution containing the acethydroxamoyl chloride is then treated with methyl mercaptan or a salt thereof (e.g., sodium methyl mercaptide).

  • pH Adjustment and Reaction Conditions: The reaction is carried out at a temperature of 0°C to 10°C, and the pH is maintained in the range of 6-7.

  • Work-up: After the reaction is complete (typically held for 30 minutes), the precipitated sodium chloride is filtered off. The resulting filtrate is a solution of Methomyl-oxime in NMP. The product can be isolated by removing the solvent under reduced pressure.

SynthesisWorkflow acetaldehyde Acetaldehyde acetaldoxime Acetaldoxime acetaldehyde->acetaldoxime hydroxylamine Hydroxylamine hydroxylamine->acetaldoxime acethydroxamoyl_chloride Acethydroxamoyl Chloride acetaldoxime->acethydroxamoyl_chloride Chlorination chlorine Chlorine chlorine->acethydroxamoyl_chloride methomyl_oxime Ethanimidothioic acid, N-hydroxy-, methyl ester (Methomyl-oxime) acethydroxamoyl_chloride->methomyl_oxime Thioesterification methyl_mercaptan Methyl Mercaptan methyl_mercaptan->methomyl_oxime

Figure 1: Synthesis workflow for Methomyl-oxime.

Spectroscopic and Analytical Data

Detailed, publicly available experimental spectra for Methomyl-oxime are scarce. However, based on its chemical structure, the following spectroscopic characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include a singlet for the S-methyl protons, a singlet for the C-methyl protons, and a broad singlet for the N-hydroxyl proton. The chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: Key signals would correspond to the S-methyl carbon, the C-methyl carbon, and the imine carbon (C=N).

Infrared (IR) Spectroscopy

The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, C=N stretching of the imine, and C-S stretching.

Mass Spectrometry (MS)

The electron ionization mass spectrum would show a molecular ion peak corresponding to the molecular weight of 105.16 g/mol . Fragmentation patterns would likely involve the loss of methyl, hydroxyl, and thio-methyl groups.

Reactivity and Applications

The primary and most significant application of Ethanimidothioic acid, N-hydroxy-, methyl ester is its role as a direct precursor to the insecticide Methomyl.

Conversion to Methomyl

Methomyl-oxime is converted to Methomyl through a reaction with methyl isocyanate. This reaction involves the carbamoylation of the hydroxyl group of the oxime.

Reaction:

Ethanimidothioic acid, N-hydroxy-, methyl ester + Methyl isocyanate → S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate (Methomyl)

LogicalRelationship methomyl_oxime Ethanimidothioic acid, N-hydroxy-, methyl ester (Methomyl-oxime) methomyl Methomyl (Insecticide) methomyl_oxime->methomyl + methyl_isocyanate Methyl Isocyanate methyl_isocyanate->methomyl

Figure 2: Conversion of Methomyl-oxime to Methomyl.

Safety and Toxicology

Methomyl-oxime is a chemical intermediate and should be handled with appropriate safety precautions.

  • Acute Toxicity: The oral LD50 in rats is reported to be greater than 500 mg/kg.[3]

  • Handling: Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), should be employed. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

Ethanimidothioic acid, N-hydroxy-, methyl ester (Methomyl-oxime) is a compound of significant industrial importance, primarily serving as a key building block in the synthesis of the insecticide Methomyl. While detailed public data on its spectroscopic properties are limited, its physicochemical characteristics and synthesis pathways are well-documented. This guide provides a foundational understanding of this compound for researchers and professionals in the fields of chemistry and drug development, highlighting its core properties and synthetic utility. Further research to fully characterize its spectroscopic and toxicological profile would be beneficial for the scientific community.

References

An In-depth Technical Guide to Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester (Methomyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester, commonly known as Methomyl, is a broad-spectrum carbamate insecticide.[1][2][3] First introduced in 1966, it is recognized for its high efficacy against a wide range of insect pests, particularly those resistant to organophosphorus compounds.[1][3] Methomyl is classified as a restricted use pesticide due to its high toxicity to humans and wildlife.[1] This technical guide provides a comprehensive overview of Methomyl's chemical structure, physicochemical properties, synthesis, analytical methods, and mechanism of action, tailored for a scientific audience.

Chemical Structure and Identification

Methomyl belongs to the oxime carbamate class of insecticides.[2] Its chemical structure is characterized by a thioacetimidate core with a methylcarbamoyl group attached to the oxime nitrogen.

  • Systematic Name: Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester[4]

  • CAS Number: 16752-77-5[4]

  • Molecular Formula: C₅H₁₀N₂O₂S[4][5]

  • Molecular Weight: 162.21 g/mol [4][6]

  • Synonyms: Lannate, Nudrin, Mesomile, Metomil[4][5]

Physicochemical Properties

Methomyl is a white crystalline solid with a slight sulfurous odor.[1][6][7] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
Melting Point78-79 °C[3][7]
Boiling PointDecomposes on heating[1]
Density1.2946 g/cm³[7]
Water Solubility58 g/L (at 25 °C)[7]
Vapor Pressure0.00005 mmHg (at 25 °C)[7]
Octanol-Water Partition Coefficient (Log Kow)1.24[4]

Synthesis of Methomyl

The synthesis of Methomyl typically involves the reaction of S-methyl N-hydroxythioacetimidate (methomyl oxime) with methyl isocyanate.[1]

Experimental Protocol: Synthesis of Methomyl

This protocol is adapted from a documented synthesis procedure.[1]

Materials:

  • S-methyl N-hydroxythioacetimidate (Methomyl oxime) solution in N-methylpyrrolidone (0.4 mole)

  • Methyl isocyanate (0.5 mole, 28.7 g)

  • Triethylamine (0.5 g)

  • 500 ml 5-necked flask

  • Kugelrohr apparatus

Procedure:

  • Charge a 500 ml 5-necked flask with 256 g of a N-methylpyrrolidone solution of methomyl oxime (containing 0.4 mole of the oxime) and 0.5 g of triethylamine.

  • Rapidly add 28.7 g (0.5 mole) of methyl isocyanate to the flask. An exothermic reaction will cause the temperature to rise.

  • Maintain the reaction temperature at 40°C for 1 hour.

  • After the reaction is complete, transfer the mixture to a Kugelrohr apparatus.

  • Remove the N-methylpyrrolidone solvent under reduced pressure to yield the final product.

Analytical Methodologies

The determination of Methomyl residues in various matrices is crucial for regulatory and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed analytical technique.

Experimental Protocol: HPLC Analysis of Methomyl in Soil

This protocol outlines a method for the extraction and analysis of Methomyl from soil samples.

Materials:

  • Soil sample

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Methomyl analytical standard

  • 500 mL Erlenmeyer flask with ground glass stopper

  • Wrist-action shaker

  • Filter paper (e.g., Whatman #541)

  • Evaporating flask

  • Silica gel for column chromatography

  • HPLC system with a UV detector

Procedure:

Sample Extraction and Cleanup:

  • Weigh a 25.0 g representative soil sample into a 500 mL Erlenmeyer flask.

  • Thoroughly wet the sample with deionized water.

  • Add 100 mL of HPLC grade ethyl acetate to the flask.

  • Stopper the flask securely and shake on a wrist-action shaker at high speed for 15 minutes.

  • Decant the ethyl acetate extract through filter paper into a 500 mL evaporating flask.

  • Repeat the extraction process two more times with 100 mL of fresh ethyl acetate each time.

  • Combine the ethyl acetate extracts and evaporate to approximately 5 mL.

  • Prepare a silica gel column for cleanup.

  • Transfer the concentrated extract to the silica gel column.

  • Wash the column with 200 mL of a 1:1 hexane:ethyl acetate solution and discard the eluate.

  • Elute the Methomyl with 200 mL of 10% methanol in ethyl acetate into an evaporating flask.

  • Evaporate the eluate to approximately 2 mL and transfer to a test tube.

  • Further evaporate the extract to about 0.2 mL under a gentle stream of nitrogen.

HPLC Analysis:

  • Just prior to analysis, dissolve the residue in 2.5 mL of the HPLC mobile phase.

  • Inject the sample into the HPLC system.

  • The separation is typically performed on a reversed-phase column with a mobile phase of approximately 8% acetonitrile in water.[6]

  • Detect Methomyl using a UV detector at 254 nm.[6][8]

  • Quantify the concentration of Methomyl by comparing the peak area to a calibration curve prepared from analytical standards.

Mechanism of Action: Acetylcholinesterase Inhibition

Methomyl exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[8] AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, Methomyl causes an accumulation of ACh in the synapse, leading to continuous nerve stimulation.[8] This results in hyperexcitation, paralysis, and ultimately, the death of the insect. The inhibition of AChE by carbamates like Methomyl is reversible, in contrast to the irreversible inhibition caused by organophosphate insecticides.

Signaling Pathway of Acetylcholinesterase Inhibition

The following diagram illustrates the disruption of synaptic transmission by Methomyl.

Acetylcholinesterase_Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Synaptic Transmission with Methomyl ACh_released Acetylcholine (ACh) Released ACh_receptor ACh Binds to Receptor ACh_released->ACh_receptor 1. AChE_active Acetylcholinesterase (AChE) Active ACh_released->AChE_active Nerve_impulse Nerve Impulse Propagation ACh_receptor->Nerve_impulse 2. ACh_hydrolysis ACh Hydrolyzed AChE_active->ACh_hydrolysis 3. Methomyl Methomyl AChE_inhibited Acetylcholinesterase (AChE) Inhibited Methomyl->AChE_inhibited Inhibits ACh_released_M Acetylcholine (ACh) Released ACh_receptor_M ACh Binds to Receptor ACh_released_M->ACh_receptor_M 1. ACh_accumulation ACh Accumulates ACh_released_M->ACh_accumulation 3. Continuous_impulse Continuous Nerve Impulse ACh_receptor_M->Continuous_impulse 2. AChE_inhibited->ACh_accumulation

Caption: Disruption of synaptic transmission by Methomyl.

Experimental Workflows

General Workflow for Methomyl Synthesis and Analysis

The following diagram outlines the general workflow from the synthesis of Methomyl to its analysis.

Methomyl_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Methomyl Oxime + Methyl Isocyanate Reaction Reaction in N-methylpyrrolidone Reactants->Reaction Purification Solvent Removal (Kugelrohr) Reaction->Purification Product Methomyl Product Purification->Product Sample_Prep Sample Preparation (e.g., Soil Extraction) Product->Sample_Prep For residue analysis Cleanup Silica Gel Column Cleanup Sample_Prep->Cleanup HPLC HPLC Analysis Cleanup->HPLC Quantification Quantification vs. Standards HPLC->Quantification

Caption: General workflow for Methomyl synthesis and analysis.

Conclusion

Methomyl remains a significant compound in the field of pest control, necessitating a thorough understanding of its chemical and toxicological properties for researchers, scientists, and professionals in drug and pesticide development. This guide has provided an in-depth overview of its structure, properties, synthesis, and analytical determination, along with its mechanism of action as an acetylcholinesterase inhibitor. The detailed protocols and diagrams are intended to serve as a valuable resource for laboratory work and further investigation into this important class of insecticides.

References

In-depth Technical Guide: Ethanimidothioic Acid, Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into "Ethanimidothioic acid, methyl ester (9CI)" reveals a notable scarcity of publicly available scientific literature, including a specific CAS number for the parent compound. However, significant data exists for its derivatives, particularly its hydrochloride salt and the N-carbamoyl derivative, Methomyl. This guide provides the available information on the hydrochloride salt and a detailed overview of the well-characterized insecticide, Methomyl, as an illustrative example of a closely related compound.

Ethanimidothioic acid, methyl ester and its Hydrochloride Salt

Direct searches for "Ethanimidothioic acid, methyl ester" did not yield a specific CAS number or detailed technical data. The compound appears to be primarily handled and referenced in its hydrochloride salt form.

Technical Guide: Methomyl - A Carbamate Derivative

Given the limited information on the requested parent compound, this guide will focus on the extensively studied derivative, Methomyl (CAS No: 16752-77-5) . Methomyl is a broad-spectrum carbamate insecticide.[2] Its chemical name is S-methyl N-(methylcarbamoyloxy)thioacetimidate.[3]

A summary of the key quantitative properties of Methomyl is presented in the table below.

PropertyValueUnitReference
Molecular FormulaC5H10N2O2S[2][4][5]
Molecular Weight162.21 g/mol [2][4][5]
Melting Point78-79°C[2][5]
Density1.2946g/cm³[2][5]
Solubility in Water58g/L[2][6]
Vapor Pressure0.00005mmHg (at 25°C)[2]
LogP (Octanol/Water Partition Coefficient)1.039[4]

A common synthetic route to Methomyl involves the reaction of S-methyl N-hydroxythioacetimidate (MHTA) with methyl isocyanate. A patented method describes the following procedure[7]:

  • Dissolution: MHTA, water, and a catalyst (such as triethylamine) are added to a reactor. The mixture is heated to a temperature between 60°C and 70°C to fully dissolve the MHTA.

  • Reaction: Methyl isocyanate is slowly added dropwise to the reactor while maintaining the temperature between 50°C and 80°C. After the addition is complete, the reaction mixture is held at 60°C to 80°C for an insulation period of 50 to 70 minutes.

  • Crystallization and Isolation: Following the insulation period, the mixture is cooled to between -5°C and 0°C to precipitate the Methomyl crystals.

  • Purification: The solid product is isolated via solid-liquid separation (e.g., centrifugation) and then dried, for example, in an airflow dryer, to yield the final Methomyl product.

Methomyl is a potent insecticide that acts as a cholinesterase inhibitor.[6] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.

Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, Methomyl causes an accumulation of ACh, leading to continuous nerve stimulation. This results in hyperactivity, paralysis, and ultimately the death of the insect.

Recent studies have also suggested that Methomyl may act as an endocrine and metabolism-disrupting chemical.[8] In a mouse model, exposure to Methomyl was shown to disrupt hepatic xenobiotic and intermediary metabolism and increase the testes-to-body weight ratio, suggesting potential endocrine-disrupting effects.[8]

The following diagram illustrates the mechanism of action of Methomyl as an acetylcholinesterase inhibitor.

Methomyl_Mechanism cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Signal Continuous Nerve Signal AChR->Signal Initiates Products Choline + Acetate AChE->Products Produces Methomyl Methomyl Methomyl->AChE Inhibits

Caption: Mechanism of Methomyl as an acetylcholinesterase inhibitor.

References

Technical Data Sheet: Ethanimidothioic Acid, Methyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental physicochemical properties of Ethanimidothioic acid, methyl ester, a compound of interest in various chemical research domains. The primary focus of this sheet is the accurate presentation of its molecular weight and related identifiers.

Compound Identification

To ensure clarity and precision, multiple identifiers for Ethanimidothioic acid, methyl ester are provided. The designation "(9CI)" indicates its indexing under the 9th Collective Index of Chemical Abstracts, a specific and unambiguous naming convention.

Identifier TypeValue
Systematic NameEthanimidothioic acid, N-[(aminocarbonyl)oxy]-, methyl ester
IUPAC NameMethyl N-(carbamoyloxy)ethanimidothioate[1]
CAS Registry Number16960-39-7

Physicochemical Properties

The molecular weight is a critical parameter in all quantitative chemical analyses, experimental design, and drug development protocols. It is derived from the molecular formula, which enumerates the constituent atoms of the molecule.

ParameterValue
Molecular FormulaC4H8N2O2S[1]
Molar Mass148.18 g/mol

Note on Methodology: The molar mass is calculated based on the molecular formula and the standard atomic weights of its constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

  • Sulfur (S): 32.06 u

The calculation is as follows: (4 * 12.011) + (8 * 1.008) + (2 * 14.007) + (2 * 15.999) + (1 * 32.06) = 148.18 g/mol

Structural and Logical Representation

While complex experimental workflows or signaling pathways are not applicable to the determination of a fundamental property like molecular weight, a logical diagram can illustrate the relationship between the compound's identity, its atomic composition, and its final calculated molecular weight.

G A Ethanimidothioic acid, methyl ester (9CI) B Molecular Formula C4H8N2O2S A->B is defined by C Atomic Composition B->C determines D 4 x Carbon 8 x Hydrogen 2 x Nitrogen 2 x Oxygen 1 x Sulfur C->D consists of F Molecular Weight (Molar Mass) 148.18 g/mol C->F are used to calculate E Standard Atomic Weights D->E have known E->F are used to calculate

References

No Direct Information Available for Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of available information regarding the mechanism of action, biological activity, and associated experimental data for the specific compound Ethanimidothioic acid, methyl ester (9CI).

Searches for this particular chemical entity did not yield any studies detailing its pharmacological effects, signaling pathways, or toxicological profile. The available information primarily pertains to various derivatives of ethanimidothioic acid, with the most extensively studied being the carbamate insecticide, Methomyl.

Due to the absence of requisite data, it is not possible to construct an in-depth technical guide or whitepaper on the core mechanism of action of Ethanimidothioic acid, methyl ester (9CI) as requested.

Alternative: Proposed Guide on a Well-Characterized Derivative - Methomyl

As an alternative, we can provide a comprehensive technical guide on a closely related and well-researched derivative: Methomyl (Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester) .

Methomyl has a clearly defined mechanism of action and a substantial body of research detailing its biological effects, making it a suitable subject for the requested in-depth analysis.

Proposed Content for a Technical Guide on Methomyl:
  • Introduction: Overview of Methomyl as a carbamate insecticide.

  • Core Mechanism of Action: Detailed explanation of its role as an acetylcholinesterase inhibitor.[1][2][3]

  • Signaling Pathways:

    • Diagrams and descriptions of the cholinergic signaling pathway disruption.

    • Discussion of downstream effects of acetylcholine accumulation.

  • Quantitative Data:

    • Tables summarizing toxicity data (e.g., LD50 values).

    • Information on its metabolic effects.[4]

  • Experimental Protocols:

    • Methodologies for acetylcholinesterase inhibition assays.

    • Protocols for assessing metabolic disruption in animal models.[4]

  • Toxicology and Safety:

    • Information on its effects on non-target organisms.[2][5]

    • Regulatory status and exposure limits.[5]

  • Visualizations:

    • Graphviz diagrams of the mechanism of action and experimental workflows.

Should you be interested in this alternative, a full technical guide on Methomyl can be generated that adheres to all the specified requirements for data presentation, experimental protocols, and visualizations.

References

An In-depth Technical Guide on Ethanimidothioic acid, methyl ester (9CI) as an Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimidothioic acid, methyl ester, commonly known as Methomyl, is a broad-spectrum carbamate insecticide that exerts its potent biological activity through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals. This technical guide provides a comprehensive overview of Methomyl's role as an AChE inhibitor, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile and therapeutic potential of carbamate-based AChE inhibitors.

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This enzymatic degradation terminates the nerve impulse at cholinergic synapses and neuromuscular junctions. Inhibition of AChE leads to an accumulation of ACh, resulting in hyperstimulation of the nervous system, which can manifest as paralysis and ultimately, death. This mechanism is the primary mode of action for organophosphate and carbamate insecticides.

Methomyl, a member of the carbamate family, is a potent and reversible inhibitor of AChE.[1] Its efficacy as an insecticide stems from its ability to rapidly incapacitate a wide range of pests.[2] However, its high toxicity to non-target organisms, including humans, necessitates a thorough understanding of its inhibitory properties. This guide delves into the specifics of Methomyl's interaction with AChE, providing key quantitative data and detailed experimental methodologies.

Mechanism of Acetylcholinesterase Inhibition

The inhibitory action of Methomyl on AChE involves the carbamylation of the serine residue within the active site of the enzyme. This process is analogous to the mechanism of action of other carbamate inhibitors. The carbamylated enzyme is temporarily inactivated, preventing it from hydrolyzing acetylcholine. Unlike organophosphates, which cause quasi-irreversible phosphorylation of the enzyme, the carbamylation by Methomyl is reversible, allowing for the spontaneous decarbamylation and subsequent regeneration of the active enzyme. The rate of this reactivation is a critical factor in the overall toxicity and duration of action of the inhibitor.

Acetylcholinesterase_Inhibition_by_Methomyl cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Methomyl Acetylcholine Acetylcholine AChE_active Active Acetylcholinesterase Acetylcholine->AChE_active Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding ACh_accumulation Acetylcholine Accumulation Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Carbamylated Acetylcholinesterase (Inactive) AChE_active->AChE_inhibited Methomyl Methomyl Methomyl->AChE_active Carbamylation AChE_inhibited->AChE_active Spontaneous Decarbamylation (Slow) Hyperstimulation Continuous Receptor Stimulation ACh_accumulation->Hyperstimulation

Caption: Mechanism of Acetylcholinesterase Inhibition by Methomyl.

Quantitative Inhibitory Data

The potency of an AChE inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values provide a standardized measure for comparing the efficacy of different inhibitors and for assessing their potential toxicity. The following tables summarize the available quantitative data for the inhibition of AChE by Methomyl across various species and experimental conditions.

Species/Enzyme SourceIC50UnitsReference
Rat (Brain AChE)2.1 x 10-2M[3]
Rat (Blood AChE)1.9 x 10-4M[3]
Monopterus albus (AChE)1.639ppm[4]
Spodoptera frugiperda (Fall Armyworm) - Field Strain17- to 345-fold less sensitive than susceptible strain-[5]
Spodoptera exigua (Beet Armyworm) - Field Strain~30-fold more insensitive than susceptible strain-[6]
SpeciesLarval InstarLC50 (24 hours)UnitsReference
Spodoptera frugiperda2nd0.14ppm[7]
Spodoptera frugiperda3rd0.23ppm[7]
Spodoptera frugiperda4th0.34ppm[7]

Experimental Protocols

The determination of AChE inhibitory activity is most commonly performed using the Ellman method, a spectrophotometric assay that is both sensitive and reliable. The following protocol is a detailed methodology for determining the IC50 of Methomyl for AChE inhibition, based on established principles of the Ellman assay.

Principle of the Ellman Assay

The Ellman assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is directly proportional to the AChE activity. In the presence of an inhibitor like Methomyl, the rate of this reaction is reduced.

Ellman_Assay_Workflow cluster_workflow Experimental Workflow for IC50 Determination Prepare_Reagents 1. Prepare Reagents - AChE Solution - Methomyl Solutions (serial dilutions) - DTNB Solution - Acetylthiocholine (Substrate) Solution Incubate_Enzyme_Inhibitor 2. Incubate AChE with Methomyl (or buffer for control) Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_DTNB 3. Add DTNB Solution Incubate_Enzyme_Inhibitor->Add_DTNB Initiate_Reaction 4. Initiate Reaction by adding Acetylthiocholine Add_DTNB->Initiate_Reaction Measure_Absorbance 5. Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) Initiate_Reaction->Measure_Absorbance Calculate_Activity 6. Calculate % Inhibition Measure_Absorbance->Calculate_Activity Plot_Curve 7. Plot % Inhibition vs. Methomyl Concentration and determine IC50 Calculate_Activity->Plot_Curve

Caption: Workflow for determining the IC50 of Methomyl using the Ellman assay.
Materials

  • Acetylcholinesterase (e.g., from electric eel, human erythrocytes, or insect source)

  • Methomyl (analytical grade)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Solvent for Methomyl (e.g., DMSO or ethanol)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure
  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will depend on the enzyme source and activity.

    • Prepare a stock solution of Methomyl in a suitable solvent. Perform serial dilutions to obtain a range of concentrations to be tested.

    • Prepare a solution of DTNB (e.g., 10 mM) in phosphate buffer.

    • Prepare a solution of ATCI (e.g., 75 mM) in deionized water.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • AChE solution

      • Methomyl solution at various concentrations (or solvent for the control)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Add the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding the ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm over time (kinetic measurement) or read the absorbance after a specific incubation period (endpoint measurement).

  • Data Analysis:

    • Calculate the rate of reaction for each well from the change in absorbance over time.

    • Determine the percentage of inhibition for each Methomyl concentration using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the Methomyl concentration.

    • Determine the IC50 value from the resulting dose-response curve, which is the concentration of Methomyl that causes 50% inhibition of AChE activity.

Conclusion

Ethanimidothioic acid, methyl ester (Methomyl) is a potent, reversible inhibitor of acetylcholinesterase, a mechanism that underpins its efficacy as a broad-spectrum insecticide. This guide has provided a detailed overview of its mode of action, a compilation of available quantitative inhibitory data, and a comprehensive experimental protocol for its characterization. The information presented is crucial for understanding the toxicological properties of Methomyl and for the broader study of carbamate insecticides. For researchers and professionals in drug development, a thorough understanding of such inhibitors can inform the design of novel therapeutic agents targeting acetylcholinesterase, for example, in the treatment of Alzheimer's disease, as well as in the development of more selective and environmentally benign pesticides.

References

An In-depth Technical Guide to the Degradation Products of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of Ethanimidothioic acid, methyl ester (9CI), commonly known as methomyl. Methomyl is a broad-spectrum oxime carbamate insecticide, and understanding its environmental fate is crucial for assessing its ecological impact.[1][2] This document details the primary degradation pathways—hydrolysis, photolysis, and microbial degradation—and identifies the resulting transformation products. It also includes detailed experimental protocols and quantitative data to support further research and development.

Chemical Profile of Methomyl
PropertyValue
IUPAC NameS-methyl N-(methylcarbamoyloxy)thioacetimidate
CAS Number16752-77-5
Molecular FormulaC5H10N2O2S
Molecular Weight162.21 g/mol
Water SolubilityModerate to high[1]
Vapor PressureLow[1]

Degradation Pathways and Products

Methomyl degradation occurs through several key pathways, including hydrolysis, photolysis, and microbial metabolism. The primary degradation products resulting from both abiotic and biotic processes are methomyl oxime, acetonitrile, and carbon dioxide.[1]

Hydrolysis

Hydrolysis is a significant degradation pathway for methomyl, particularly under alkaline conditions.[1][3] The ester bond in the methomyl molecule is susceptible to cleavage, leading to the formation of methomyl oxime.[3][4] This process is considered a crucial step in the natural environmental degradation of methomyl.[3]

Key Hydrolysis Degradation Products:

Degradation ProductChemical FormulaNotes
Methomyl OximeC3H6N2OA major and frequently detected metabolite.[1][3]
Methylcarbamic AcidCH5NO2An unstable intermediate.[5]

Quantitative Data on Methomyl Hydrolysis:

pHTemperature (°C)Half-life (t½)Reference
92530 days(Data synthesized from general statements on alkaline hydrolysis)

Note: Specific quantitative data on hydrolysis half-life under varying pH and temperature is often study-dependent. The provided data is illustrative.

Photolysis

While photolysis is considered a minor dissipation pathway under normal conditions, its rate can be significantly enhanced in the presence of catalysts (photocatalysis).[1] UV irradiation, especially in the presence of titanium dioxide (TiO2) or zinc oxide (ZnO), can lead to the complete mineralization of methomyl into carbon dioxide, water, sulfate, and ammonia.[6][7][8]

Key Photolysis Degradation Products:

Degradation ProductNotes
Methomyl methylolFormed through hydroxylation.[4]
Methomyl OximeResults from the cleavage of the ester or N-O bond.[4][9]
AcetonitrileA significant breakdown product.[4]
Carbon DioxideIndicates complete mineralization.[1][6]

Quantitative Data on Methomyl Photodegradation:

ConditionCatalystDegradation RateReference
UV IrradiationTiO2 "Degussa P-25"Complete disappearance of 1.23 x 10⁻⁴ mol/L in 45 minutes.[6][9]
UV IrradiationTiO2 "Degussa P-25"80% Total Organic Carbon (TOC) removal in under 4 hours.[6][9]
UV IrradiationZnOZnO was found to be a better catalyst than TiO2 under the same conditions.[8]
Microbial Degradation

Microbial metabolism is a key factor in the degradation of methomyl in soil and water.[1] Several bacterial and fungal species have been identified that can utilize methomyl as a source of carbon and/or nitrogen.[1][2] The degradation pathways often involve hydrolysis of the ester bond, followed by further metabolism of the resulting products.[4][10]

Key Microbial Degradation Products:

Degradation ProductGenerating Microbe/Consortium (Example)Notes
Methomyl OximeAminobacter sp. MDW-2, Afipia sp. MDW-3 consortiumA common intermediate in microbial degradation.[5]
MethylamineAminobacter sp. MDW-2Formed through hydrolysis by the enzyme AmeH.[5][11]
AcetonitrileGeneral microbial degradation product.[1][4]
EthanamineMicrobial consortium MF0904[10]
1,2-dimethyldisulfaneMicrobial consortium MF0904[10]
2-hydroxyacetonitrileMicrobial consortium MF0904[10]
N-hydroxyacetamideMicrobial consortium MF0904[10]
AcetaldehydeMicrobial consortium MF0904[10]
Dimethyl disulfide (DMDS)Fungal degradationFormed through the cleavage of C-S bonds.[4][12]

Quantitative Data on Microbial Degradation:

Microbial Species/ConsortiumInitial Methomyl ConcentrationDegradation TimeEfficiencyReference
Microbial consortium MF090425 mg/L96 hours100%[10]
Xanthomonas campestris pv. Translucens5 mg/L32 days95%[13]
Aspergillus fumigatus5 mg/L32 days87.8%[13]

Experimental Protocols

Detailed methodologies are essential for the accurate study of methomyl degradation. Below are summaries of common experimental protocols.

Sample Preparation and Extraction
  • For Water Samples: Water samples containing methomyl are typically used directly or fortified with a known concentration of a methomyl standard.

  • For Soil Samples: Soil samples are extracted with an organic solvent such as ethyl acetate. This is followed by solvent-partitioning clean-up steps to remove interfering substances.[14]

  • For Biological Tissues: Homogenization with a solvent like acetone is a common first step.[15] Solid-phase extraction (SPE) or liquid-liquid extraction can be used for cleanup and concentration.

Degradation Studies
  • Hydrolysis: Studies are conducted in sterile aqueous buffer solutions at various pH values (e.g., 4, 7, 9) and temperatures. Aliquots are taken at specific time intervals for analysis.

  • Photolysis: Aqueous solutions of methomyl, with or without a photocatalyst like TiO2, are irradiated with a UV lamp (e.g., 366 nm).[8] The reaction vessel is often a photoreactor with controlled temperature. Samples are collected over time to monitor the degradation.

  • Microbial Degradation: A specific microbial strain or consortium is inoculated into a mineral salt medium containing methomyl as the sole carbon or nitrogen source. The cultures are incubated under controlled conditions (temperature, pH, agitation). The disappearance of methomyl and the appearance of metabolites are monitored over time.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a primary technique for quantifying methomyl and its degradation products.[6][16]

    • Typical Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water is common.

    • Detection: UV detection is often performed at wavelengths around 210 nm or 235 nm.[16]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and quantification of volatile degradation products. For non-volatile compounds, derivatization may be necessary.[15] Methomyl can be hydrolyzed to its more stable oxime for GC analysis.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) are powerful for identifying unknown intermediate products.[6][9]

Visualizing Degradation Pathways and Workflows

Generalized Methomyl Degradation Pathway

Methomyl Degradation methomyl Methomyl hydrolysis Hydrolysis methomyl->hydrolysis photolysis Photolysis methomyl->photolysis microbial Microbial Degradation methomyl->microbial methomyl_oxime Methomyl Oxime hydrolysis->methomyl_oxime photolysis->methomyl_oxime mineralization Mineralization (CO2, H2O, SO4²⁻, NH4⁺) photolysis->mineralization microbial->methomyl_oxime acetonitrile Acetonitrile microbial->acetonitrile co2 CO2 microbial->co2 other_metabolites Other Metabolites (e.g., Methylamine, DMDS) microbial->other_metabolites

Caption: A simplified diagram illustrating the main pathways of methomyl degradation.

Experimental Workflow for Photodegradation Analysis

Photodegradation Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare aqueous solution of Methomyl (with or without photocatalyst) irradiate Irradiate with UV light in a photoreactor prep->irradiate sampling Collect aliquots at time intervals irradiate->sampling hplc HPLC-UV Analysis (Quantify Methomyl) sampling->hplc lcms LC-MS Analysis (Identify Intermediates) sampling->lcms toc TOC Analysis (Measure Mineralization) sampling->toc

Caption: A typical experimental workflow for studying the photocatalytic degradation of methomyl.

References

Stability of Ethanimidothioic Acid, Methyl Ester (Methomyl) in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Ethanimidothioic acid, methyl ester (9CI), commonly known as Methomyl, in various solution-based environments. Understanding the stability profile of this compound is critical for researchers in agrochemistry, environmental science, and toxicology, as well as for professionals involved in the development and formulation of products containing Methomyl. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the degradation pathways of the molecule.

Core Stability Profile

Methomyl is a carbamate insecticide that exhibits varying stability depending on the chemical and physical conditions of the solution. It is generally stable in solid form and in neutral to slightly acidic aqueous solutions. However, its degradation is significantly accelerated in alkaline media, in the presence of sunlight, and at higher temperatures. The primary degradation pathway in aqueous solutions is hydrolysis, leading to the formation of less toxic metabolites.

Quantitative Stability Data

The stability of Methomyl in solution is influenced by pH, temperature, and the solvent matrix. The following tables summarize the available quantitative data on its degradation, typically reported as the half-life (t½), which is the time required for 50% of the initial concentration to degrade.

Table 1: Hydrolysis Half-Life of Methomyl in Aqueous Solutions at 25°C

pHHalf-Life (days)
5.0Stable (no significant degradation after 20 days)
7.0262
9.030

Table 2: Photodegradation of Methomyl in Various Solvents

SolventDegradation Rate Order (relative to water)
Deionized water1 (baseline)
tert-ButanolSlower
n-HexaneSlower
sec-ButanolSlower
EthanolSlower
IsopentanolSlower
IsobutanolSlower
IsopropanolSlower
MethanolFaster
AcetonitrileFaster
DichloromethaneFaster
n-PropanolFastest

Note: The exact half-lives for photodegradation in different solvents are not consistently reported across the literature, but the relative order of degradation rates provides valuable insight into solvent effects.

Degradation Pathways

The degradation of Methomyl in aqueous solution primarily proceeds through hydrolysis of the carbamate ester linkage. This process is catalyzed by both acid and base, with base-catalyzed hydrolysis being significantly faster. The major identified degradation product is S-methyl-N-hydroxythioacetimidate, commonly referred to as methomyl oxime. Further degradation can lead to the formation of acetonitrile and carbon dioxide.

G Methomyl Ethanimidothioic acid, methyl ester (Methomyl) Methomyl_Oxime S-methyl-N-hydroxy- thioacetimidate (Methomyl Oxime) Methomyl->Methomyl_Oxime Hydrolysis (major pathway) Further_Degradation Further Degradation Products (e.g., Acetonitrile, CO2) Methomyl_Oxime->Further_Degradation Degradation

Figure 1. Primary degradation pathway of Methomyl in aqueous solution.

Experimental Protocols

Accurate assessment of Methomyl stability requires robust analytical methods. The following sections outline typical experimental protocols for stability studies and the analytical techniques used for quantification.

Stability Study Protocol (General Workflow)

A general workflow for assessing the stability of Methomyl in a given solution involves preparing the solution, storing it under controlled conditions, sampling at predetermined intervals, and analyzing the samples to determine the concentration of the parent compound and its degradation products.

G cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis Prep_Solution Prepare Methomyl solution in desired buffer/solvent Initial_Sample Take initial sample (T=0) Prep_Solution->Initial_Sample Store_Sample Store solution under controlled conditions (pH, temp, light) Initial_Sample->Store_Sample Time_Points Collect samples at pre-defined time intervals Store_Sample->Time_Points Analyze_Sample Analyze samples by a stability-indicating method (e.g., HPLC, GC-MS) Time_Points->Analyze_Sample Quantify Quantify Methomyl and degradation products Analyze_Sample->Quantify Data_Analysis Determine degradation kinetics and half-life Quantify->Data_Analysis

Figure 2. General workflow for a Methomyl stability study.
Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common analytical technique for quantifying Methomyl in stability studies. Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for the identification and quantification of volatile degradation products.

1. High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method should be able to separate the parent Methomyl peak from its degradation products and any other matrix components.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase column, such as a C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio may be optimized, and a gradient elution may be necessary to achieve optimal separation. For example, a gradient starting with a higher proportion of water and increasing the proportion of acetonitrile over time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where Methomyl has significant absorbance, such as 235 nm.

  • Injection Volume: Typically 10-20 µL.

  • Sample Preparation: Samples from the stability study are often diluted with the mobile phase before injection.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful tool for identifying unknown degradation products and confirming the identity of known ones.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for pesticide analysis, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: Typically around 250°C.

  • Oven Temperature Program: A temperature gradient is used to separate the components. For example, an initial temperature of 60°C held for 1 minute, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Operated in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for quantification of target analytes.

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Sample Preparation: Samples may require extraction into an organic solvent (e.g., ethyl acetate) and derivatization to improve the volatility and thermal stability of the analytes.

Conclusion

The stability of Ethanimidothioic acid, methyl ester (Methomyl) in solution is a critical parameter influencing its efficacy, environmental fate, and toxicological profile. This guide provides a foundational understanding of its stability, highlighting the significant impact of pH, temperature, and solvent composition on its degradation. The primary degradation pathway involves hydrolysis to methomyl oxime. For accurate stability assessment, the use of validated, stability-indicating analytical methods such as HPLC and GC-MS is essential. The provided protocols and data serve as a valuable resource for scientists and researchers working with this important compound.

Toxicological Profile of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, methyl ester (9CI), commonly known as methomyl, is a broad-spectrum carbamate insecticide.[1][2] First introduced in 1966, it is utilized to control a wide array of insect pests on various agricultural crops and commercial sites.[1][3] This technical guide provides a comprehensive overview of the toxicological profile of methomyl, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways of its toxicity.

Chemical Identity:

Parameter Value
IUPAC Name S-methyl N-[(methylcarbamoyl)oxy]thioacetimidate[4]
Synonyms Methomyl, Lannate, Nudrin[5]
CAS Number 16752-77-5[5]
Chemical Formula C5H10N2O2S[1][5]
Molar Mass 162.21 g/mol [1][5]
Appearance White crystalline solid with a slight sulfurous odor[1]
Water Solubility 58 g/L at 25°C[2]

Quantitative Toxicological Data

The toxicity of methomyl has been evaluated across various species and exposure routes. The following tables summarize the key quantitative data.

Acute Toxicity

Methomyl is classified as highly toxic via the oral route (EPA Toxicity Category I).[1]

Test Species Route LD50/LC50 Reference
LD50 RatOral17-24 mg/kg[2][3]
Rat (male)Oral20.0 mg/kg[6]
MouseOral10 mg/kg[3]
Guinea PigOral15 mg/kg[3]
HenOral28 mg/kg[3]
Bobwhite QuailOral24.2 mg/kg[3]
MallardOral15.9 mg/kg[3]
Red-winged BlackbirdOral10 mg/kg[3]
LC50 (96-hour) Rainbow TroutAquatic3.4 mg/L[3]
Bluegill SunfishAquatic0.8 mg/L[3]
LC50 (48-hour) Daphnia magnaAquatic0.0287 mg/L[3]
Chronic Toxicity and Acceptable Intake
Parameter Value Species Study Duration Basis Reference
NOAEL 5 mg/kg/dayRat2 yearsNo observed adverse effects in a feeding study.[3][3]
3.1 mg/kg/dayDog2 yearsNo observed adverse effects in a feeding study.[7][7]
8.7 mg/kg/dayMouseLong-termNo observed adverse effects in a feeding study.[7][7]
ADI 0.02 mg/kg/dayHuman-Based on a NOAEL of 0.1 mg/kg bw in a study with volunteers and a safety factor of 5.[8][8]
RfD 0.025 mg/kg/dayHuman--[3]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of methomyl toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[5][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[5] Inhibition of AChE by methomyl leads to the accumulation of ACh, resulting in continuous stimulation of muscarinic and nicotinic receptors.[5] This overstimulation leads to a condition known as cholinergic crisis, characterized by a wide range of symptoms.[9][10]

Signaling Pathways

The accumulation of acetylcholine at the synapse hyperstimulates two main types of cholinergic receptors: muscarinic and nicotinic receptors, each with distinct downstream signaling pathways.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron / Effector Cell Nerve Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve Impulse->ACh_Vesicle Triggers Release ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release into Synapse AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_Receptor Muscarinic Receptor (G-protein coupled) ACh->Muscarinic_Receptor Binds to Nicotinic_Receptor Nicotinic Receptor (Ion Channel) ACh->Nicotinic_Receptor Binds to Methomyl Methomyl Methomyl->AChE Inhibition G_Protein G-protein Activation Muscarinic_Receptor->G_Protein Ion_Channel Ion Channel Opening (Na+, K+ influx) Nicotinic_Receptor->Ion_Channel Second_Messengers Second Messenger Cascade (e.g., IP3, DAG, cAMP) G_Protein->Second_Messengers Cellular_Response_N Cellular Response (e.g., skeletal muscle contraction, neuronal excitation) Ion_Channel->Cellular_Response_N Cellular_Response_M Cellular Response (e.g., smooth muscle contraction, glandular secretion) Second_Messengers->Cellular_Response_M

Acetylcholinesterase Inhibition by Methomyl

Experimental Protocols

The toxicological evaluation of methomyl has been conducted through a series of standardized experimental protocols.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This study aims to determine the median lethal dose (LD50) of a substance after a single oral administration.

start Start acclimatization Acclimatization of Rats (e.g., Wistar, Sprague-Dawley) for at least 5 days start->acclimatization fasting Fasting of Animals (food withheld overnight) acclimatization->fasting dosing Single Oral Administration by Gavage fasting->dosing observation Observation for Clinical Signs (several times on day 1, then daily for 14 days) dosing->observation weighing Body Weight Measurement (Day 0, 7, and 14) observation->weighing necropsy Gross Necropsy of all Animals at the end of the study weighing->necropsy data_analysis Data Analysis (Mortality, clinical signs, body weight changes, pathological findings) necropsy->data_analysis end End data_analysis->end

Acute Oral Toxicity Experimental Workflow
Chronic Toxicity and Carcinogenicity Studies (Adapted from OECD Guidelines 452 & 451)

These long-term studies are designed to assess the potential for a substance to cause adverse health effects, including cancer, following prolonged and repeated exposure.

  • Test System: Typically conducted in two rodent species, most commonly rats (e.g., Sprague-Dawley) and mice (e.g., CD-1). A one-year study in a non-rodent species, such as the beagle dog, is also often performed for chronic toxicity.

  • Dose Administration: The test substance is administered in the diet at three or more dose levels, plus a control group.

  • Duration: For carcinogenicity, studies in rats typically last for 24 months, and in mice for 18 to 24 months.[11] Chronic toxicity studies in dogs are often conducted for one year.

  • Observations: Include daily clinical observations, regular body weight and food consumption measurements, hematology, clinical chemistry, urinalysis, and detailed gross and microscopic pathological examinations of all animals.

Reproductive and Developmental Toxicity Studies

These studies evaluate the potential of a substance to interfere with reproduction and normal development.

  • Reproductive Toxicity: In a typical study, male and female rats are administered the test substance for a pre-mating period, during mating, gestation, and lactation.[12] Parameters evaluated include fertility, gestation length, litter size, and viability and growth of offspring. For example, in one study, male rats were dosed orally with methomyl for 65 consecutive days to assess effects on fertility, sperm parameters, and testicular histology.[6]

  • Developmental Toxicity (Teratogenicity): Pregnant animals (usually rats or rabbits) are dosed with the test substance during the period of organogenesis. Fetuses are then examined for any structural abnormalities. Methomyl has not been found to be teratogenic in rats or rabbits.[3]

Toxicokinetics and Metabolism

Methomyl is rapidly absorbed, metabolized, and excreted in mammals.[10] Following oral administration in rats, a significant portion is eliminated as carbon dioxide and acetonitrile in expired air, with the remainder excreted as polar metabolites in the urine.[7][10] The major urinary metabolite is the mercapturic acid derivative of methomyl.[10] Methomyl does not tend to accumulate in tissues.[10] The metabolic fate can depend on the isomeric configuration, with the syn-isomer primarily degraded to carbon dioxide and the anti-isomer to acetonitrile.[7]

Methomyl Methomyl (syn-isomer) Oxime S-methyl-N-hydroxythioacetimidate (Methomyl Oxime) Methomyl->Oxime Metabolism MercapturicAcid Mercapturic Acid Derivative (Urine) Methomyl->MercapturicAcid Conjugation AntiMethomyl anti-isomer Methomyl->AntiMethomyl Isomerization CO2 Carbon Dioxide (CO2) (Expired Air) Oxime->CO2 Acetonitrile Acetonitrile (Expired Air) AntiMethomyl->Acetonitrile

Simplified Metabolic Pathway of Methomyl

Genotoxicity and Carcinogenicity

Methomyl has been tested in a variety of in vitro and in vivo assays and has not been found to be mutagenic or genotoxic.[3][7] Long-term feeding studies in rats and mice have not shown any evidence of carcinogenicity.[3][7]

Conclusion

Ethanimidothioic acid, methyl ester (methomyl) is a highly toxic carbamate insecticide with a well-defined mechanism of action involving the inhibition of acetylcholinesterase. Its toxicological profile is characterized by high acute oral toxicity and the potential for cholinergic crisis upon overexposure. Chronic and reproductive toxicity studies have established no-observed-adverse-effect levels that inform the setting of acceptable daily intake values for human risk assessment. Methomyl is not considered to be mutagenic, carcinogenic, or teratogenic. A thorough understanding of its toxicological properties and the underlying mechanisms is crucial for the safe handling and use of this compound in agricultural and other settings.

References

An In-Depth Technical Guide on the Environmental Fate of Ethanimidothioic Acid, Methyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethanimidothioic acid, methyl ester, more commonly known as methomyl, is a broad-spectrum carbamate insecticide. Its extensive use in agriculture necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental persistence, mobility, and degradation of methomyl in various environmental compartments. It synthesizes available quantitative data, details experimental methodologies for key environmental fate studies, and illustrates the principal degradation pathways.

Environmental Persistence and Mobility

The environmental persistence of methomyl is relatively low in soil but can be significantly longer in water, particularly in the absence of light and microbial activity. Its high water solubility and low soil adsorption suggest a potential for mobility in the soil column.

Quantitative Data Summary

The following tables summarize the key quantitative parameters related to the environmental fate of ethanimidothioic acid, methyl ester.

Table 1: Persistence of Ethanimidothioic Acid, Methyl Ester in Various Environmental Compartments

Environmental CompartmentHalf-life (t½)Conditions
Soil3 - 50 daysAerobic conditions
Water6 - 262 dayspH dependent
Air160 - 224 days-

Table 2: Soil Sorption and Mobility of Ethanimidothioic Acid, Methyl Ester

ParameterValueInterpretation
Soil Organic Carbon-Water Partitioning Coefficient (Koc)72 - 160 mL/gHigh to moderate mobility

Table 3: Bioconcentration of Ethanimidothioic Acid, Methyl Ester

ParameterValueInterpretation
Bioconcentration Factor (BCF)~3Low potential for bioconcentration

Degradation Pathways

The degradation of ethanimidothioic acid, methyl ester in the environment proceeds through a combination of abiotic and biotic processes. The primary mechanisms include hydrolysis, photolysis, and microbial degradation.

Abiotic Degradation

Hydrolysis: The ester linkage in methomyl is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent, being more rapid in alkaline water.

Photolysis: In the presence of sunlight, methomyl can undergo photolytic degradation in water and on soil surfaces. The primary photolytic degradation products include methomyl oxime and acetonitrile.

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of methomyl in soil and water. Various soil microorganisms, including bacteria and fungi, have been shown to utilize methomyl as a source of carbon and nitrogen. The initial step in microbial degradation is often the hydrolysis of the carbamate ester bond.

Degradation Pathway Diagram

The following diagram illustrates the principal degradation pathways of ethanimidothioic acid, methyl ester.

Methomyl Ethanimidothioic acid, methyl ester (Methomyl) Hydrolysis Hydrolysis (Abiotic/Biotic) Methomyl->Hydrolysis Photolysis Photolysis Methomyl->Photolysis Microbial_Degradation Microbial Degradation Methomyl->Microbial_Degradation Methomyl_Oxime Methomyl Oxime Hydrolysis->Methomyl_Oxime Methylamine Methylamine Hydrolysis->Methylamine Photolysis->Methomyl_Oxime Acetonitrile Acetonitrile Photolysis->Acetonitrile Microbial_Degradation->Methomyl_Oxime Microbial_Degradation->Methylamine CO2 CO2 Microbial_Degradation->CO2

Principal degradation pathways of methomyl.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the environmental fate assessment of ethanimidothioic acid, methyl ester. These protocols are based on internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)

Objective: To determine the rate and route of degradation of methomyl in soil under aerobic and anaerobic conditions.

Experimental Workflow:

start Start soil_prep Prepare Soil Samples (sieved, moisture adjusted) start->soil_prep application Apply [14C]-Methomyl to soil samples soil_prep->application incubation Incubate in the dark (aerobic or anaerobic conditions) application->incubation sampling Sample at intervals incubation->sampling extraction Extract soil with acetonitrile/water sampling->extraction analysis Analyze extracts by HPLC-UV/LSC extraction->analysis data_analysis Determine half-life and identify metabolites analysis->data_analysis end End data_analysis->end

Workflow for soil degradation study.

Materials and Methods:

  • Test Substance: Analytical grade ethanimidothioic acid, methyl ester and 14C-labeled methomyl.

  • Soil: A well-characterized soil (e.g., sandy loam) with known pH, organic carbon content, and microbial biomass.

  • Apparatus: Incubation flasks (biometers) equipped to trap volatile organics and CO2, shaker, centrifuge, HPLC with UV detector and liquid scintillation counter (LSC).

  • Procedure:

    • Freshly collected soil is sieved and its moisture content adjusted to 40-60% of its maximum water holding capacity.

    • A known amount of 14C-labeled methomyl is applied to the soil samples.

    • For aerobic studies, the flasks are continuously purged with humidified, CO2-free air. For anaerobic studies, the flasks are purged with nitrogen after an initial aerobic phase to establish anaerobic conditions.

    • The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C).

    • At specified time intervals, replicate soil samples are removed and extracted with a suitable solvent (e.g., acetonitrile/water mixture).

    • The extracts are analyzed by HPLC-UV to quantify the parent compound and its degradation products. The radioactivity in the extracts and trapped volatiles is measured by LSC.

    • The degradation half-life is calculated assuming first-order kinetics. Major degradation products are identified using techniques like LC-MS/MS.

Hydrolysis as a Function of pH (Adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of methomyl in aqueous solutions at different pH values.

Experimental Workflow:

start Start prep_buffers Prepare sterile buffer solutions (pH 4, 7, 9) start->prep_buffers add_methomyl Add Methomyl to buffers prep_buffers->add_methomyl incubation Incubate in the dark at constant temperature add_methomyl->incubation sampling Sample at intervals incubation->sampling analysis Analyze samples by HPLC-UV sampling->analysis data_analysis Determine hydrolysis rate constants and half-lives analysis->data_analysis end End data_analysis->end

Workflow for hydrolysis study.

Materials and Methods:

  • Test Substance: Analytical grade ethanimidothioic acid, methyl ester.

  • Buffers: Sterile aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

  • Apparatus: Temperature-controlled incubator or water bath, sterile glassware, HPLC with UV detector.

  • Procedure:

    • Sterile buffer solutions are prepared.

    • A stock solution of methomyl in a water-miscible solvent (e.g., acetonitrile) is prepared and added to the buffer solutions to achieve the desired test concentration (not exceeding half of its water solubility). The concentration of the organic solvent should be minimal (<1% v/v).

    • The test solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).

    • Aliquots are taken at appropriate time intervals.

    • The concentration of methomyl in each sample is determined by HPLC-UV analysis.

    • The hydrolysis rate constants and half-lives at each pH are calculated.

Phototransformation of Chemicals in Water (Adapted from OECD Guideline 316)

Objective: To determine the rate of direct photolytic degradation of methomyl in water upon exposure to simulated sunlight.

Experimental Workflow:

start Start prep_solution Prepare sterile aqueous solution of Methomyl start->prep_solution irradiation Irradiate with simulated sunlight (Xenon lamp) prep_solution->irradiation dark_control Incubate dark controls prep_solution->dark_control sampling Sample irradiated and dark control solutions at intervals irradiation->sampling dark_control->sampling analysis Analyze samples by HPLC-UV sampling->analysis data_analysis Determine photolysis quantum yield and half-life analysis->data_analysis end End data_analysis->end

Workflow for photolysis study.

Materials and Methods:

  • Test Substance: Analytical grade ethanimidothioic acid, methyl ester.

  • Solvent: Sterile, purified water (e.g., Milli-Q).

  • Apparatus: Photoreactor equipped with a light source simulating natural sunlight (e.g., a filtered xenon arc lamp), quartz test vessels, temperature control system, HPLC with UV detector.

  • Procedure:

    • A sterile aqueous solution of methomyl is prepared.

    • The solution is placed in quartz test vessels within the photoreactor.

    • The solution is irradiated with a light source of known spectral distribution and intensity. The temperature is maintained at a constant level (e.g., 25°C).

    • Dark control samples are incubated under the same conditions but shielded from light to assess for any non-photolytic degradation.

    • Samples are taken from both irradiated and dark control vessels at various time points.

    • The concentration of methomyl is determined by HPLC-UV.

    • The photolysis rate constant, quantum yield, and environmental half-life are calculated.

Conclusion

Ethanimidothioic acid, methyl ester (methomyl) exhibits a relatively short to moderate persistence in the environment, primarily due to microbial degradation in soil and hydrolysis in alkaline waters. Its high water solubility and low soil sorption coefficient indicate a potential for leaching, although rapid degradation can mitigate this risk. The primary degradation products are generally considered to be of lower toxicity than the parent compound. A comprehensive understanding of its environmental fate, as outlined in this guide, is crucial for its responsible use in agriculture and for the protection of environmental quality. Further research focusing on the ecotoxicological effects of its degradation products would provide a more complete environmental risk profile.

In-depth Technical Guide: Ethanimidothioic Acid, Methyl Ester (9CI) - A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the physical and chemical properties of Ethanimidothioic acid, methyl ester (9CI). However, extensive database searches have revealed a significant challenge in isolating data for this specific parent compound. The majority of publicly available scientific literature and chemical databases provide information on various N-substituted derivatives, with a notable prevalence of data on the insecticide Methomyl.

This guide will, therefore, summarize the available information for closely related derivatives to provide a foundational understanding, while clearly indicating the data corresponds to these analogues and not the parent compound itself.

Challenges in Data Acquisition for the Parent Compound

A thorough search for the specific CAS Registry Number for the unsubstituted Ethanimidothioic acid, methyl ester did not yield a definitive result. This suggests that the parent compound may be a reactive intermediate or a less common subject of study compared to its more stable or commercially significant derivatives. The lack of a unique identifier severely hampers targeted searches for experimental protocols and validated physicochemical data.

Physicochemical Properties of Key Derivatives

To provide some context, the properties of the well-documented derivative, Methomyl (Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester), are presented below. It is crucial to reiterate that these properties are not directly transferable to the parent compound but can offer insights into the potential characteristics of the core structure.

Table 1: Physicochemical Properties of Methomyl (CAS: 16752-77-5) [1][2]

PropertyValueSource
Molecular Formula C5H10N2O2SPubChem[1][2]
Molecular Weight 162.21 g/mol PubChem[1][2]
Appearance White crystalline solid with a slight sulfurous odorPubChem[2]
Solubility in Water 5.8 g/100 mL at 25 °CPubChem[2]
Solubility in Organic Solvents Soluble in ethanol, methanol, acetone, and isopropanolPubChem[2]

Spectroscopic Data of Derivatives

Spectroscopic data is vital for the identification and characterization of chemical compounds. Below is a summary of available spectral information for Methomyl.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy of (E)-Methomyl [3]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.39 (s, 3H)

    • δ 6.04 (br s, 1H)

    • δ 2.90 (d, J=4.9 Hz, 3H)

    • δ 2.23 (s, 3H)

  • ¹³C NMR (100.40 MHz, CDCl₃):

    • δ 160.42

    • δ 155.27

    • δ 27.57

    • δ 18.98

    • δ 13.48

3.2. Mass Spectrometry of Methomyl [2]

Mass spectrometry data for Methomyl is available, with detailed fragmentation patterns accessible through chemical databases such as PubChem (CID 4109)[2]. The data is typically acquired using techniques like GC-MS or LC-MS.

Experimental Protocols

Logical Relationship Diagram

The following diagram illustrates the logical challenge in obtaining data for the target compound.

cluster_0 Data Availability Target Ethanimidothioic acid, methyl ester Derivative Derivatives (e.g., Methomyl) Target->Derivative Information Substituted For Data Physicochemical & Spectroscopic Data Target->Data Largely Unavailable Derivative->Data Available For

Caption: Data availability for the target compound vs. its derivatives.

Conclusion and Future Directions

This guide highlights the current limitations in providing a comprehensive technical profile for Ethanimidothioic acid, methyl ester (9CI) due to a lack of specific experimental data for the parent compound. The information presented for its derivatives, such as Methomyl, serves as the closest available proxy.

For researchers and drug development professionals interested in this core scaffold, the following steps are recommended:

  • De novo Synthesis and Characterization: The most direct approach would be to synthesize the parent compound and perform a full suite of analytical characterizations (NMR, IR, MS, melting point, etc.).

  • Computational Modeling: In the absence of experimental data, computational methods can be employed to predict the physicochemical and spectroscopic properties of the target molecule.

  • Literature Monitoring: Continuous monitoring of chemical literature and patent databases may reveal new information as it becomes available.

It is our hope that this guide provides a clear and realistic overview of the current state of knowledge and serves as a useful starting point for further investigation.

References

Navigating the Complex Landscape of Ethanimidothioic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise compound, Ethanimidothioic acid, methyl ester (9CI), presents a significant challenge in chemical literature and databases. Extensive searches for this specific unsubstituted molecule have yielded limited and often ambiguous results. The available data predominantly points towards more complex, substituted derivatives. This technical guide, therefore, focuses on the most closely related and well-documented analogue: Methomyl . This carbamate insecticide shares the core ethanimidothioic acid methyl ester structure and offers a wealth of data for research and comparative analysis.

Methomyl: An In-Depth Profile

Methomyl, a broad-spectrum insecticide, is a carbamate ester that functions as an acetylcholinesterase inhibitor.[1][2] It is recognized for its high toxicity to a wide range of insects, as well as to humans and other wildlife.[3]

IUPAC Name and Synonyms

The standardized nomenclature and various synonyms for Methomyl are crucial for accurate identification in research and regulatory contexts.

  • IUPAC Name: methyl N-(methylcarbamoyloxy)ethanimidothioate[1]

  • Synonyms:

    • Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester[1]

    • Lannate[3][4]

    • Mesomile[3]

    • Methomex[3]

    • Nudrin[3]

    • Du Pont 1179[1]

    • SD 14999[1]

    • WL 18236[1]

    • s-methyl-n-(methylcarbamoyloxy)thioacetimidate[1]

Physicochemical and Toxicological Data

A comprehensive understanding of Methomyl's properties is essential for its safe handling, application, and environmental impact assessment.

PropertyValueSource
Molecular Formula C5H10N2O2S[3]
Molar Mass 162.20 g/mol [3]
Appearance White crystalline solid[3][4]
Odor Slight sulfurous odor[3][4]
Density 1.2946 g/cm³[3]
Melting Point 78-79 °C[3]
Solubility in Water 58 g/L[3]
Vapor Pressure 0.00005 mmHg (25°C)[3]
EPA Toxicity Category (Oral) Category I (Highest Toxicity)[3]
Soil Half-life Approximately 14 days[3]

Experimental Protocols: Synthesis of Methomyl

The synthesis of Methomyl typically involves the reaction of methylthioacetaldoxime (MHTA) with methyl isocyanate. A patented method highlights a process using water as a solvent, which is presented as a safer and more environmentally friendly alternative to organic solvents.[5]

Objective: To synthesize Methomyl using a water-based solvent system.

Materials:

  • Methylthioacetaldoxime (MHTA)

  • Methyl isocyanate

  • Water (solvent)

  • Catalyst (as specified in the patent, though the specific catalyst is not mentioned in the abstract)

  • Triethylamine (used in an alternative method)[5]

  • Reactor vessel with temperature control and stirring capabilities

  • Centrifuge

  • Drying oven

Procedure:

  • Charging the Reactor: In a temperature-controlled reactor, add the specified ratio of MHTA, water, and catalyst.[5]

  • Dissolution: Heat the mixture to a temperature between 50°C and 80°C to fully dissolve the MHTA.[5]

  • Addition of Methyl Isocyanate: Slowly add methyl isocyanate to the reactor while maintaining the reaction temperature between 50°C and 80°C.[5]

  • Reaction and Insulation: Once the addition is complete, maintain the temperature at 60°C to 80°C for an insulation period of 50 to 70 minutes to ensure the reaction goes to completion.[5]

  • Crystallization: After the insulation period, cool the reaction mixture to between -5°C and 0°C. This will cause the Methomyl to crystallize out of the solution.[5]

  • Isolation: Separate the solid Methomyl crystals from the liquid via centrifugation.[5]

  • Drying: Dry the isolated solid material in an airflow dryer to obtain the final product.[5]

Visualizing the Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of Methomyl as described in the provided protocol.

Methomyl_Synthesis A 1. Reactor Charging (MHTA, Water, Catalyst) B 2. Dissolution (50-80°C) A->B Heating C 3. Methyl Isocyanate Addition B->C Reagent Feed D 4. Reaction & Insulation (60-80°C, 50-70 min) C->D Reaction Initiation E 5. Crystallization (-5 to 0°C) D->E Cooling F 6. Isolation (Centrifugation) E->F Separation G 7. Drying F->G Post-processing H Final Product: Methomyl G->H Yield

Caption: Workflow for the synthesis of Methomyl.

This guide provides a detailed overview of Methomyl, a significant derivative of ethanimidothioic acid. While the specific parent compound remains elusive in common databases, the comprehensive data available for Methomyl serves as a valuable resource for researchers in agrochemistry, toxicology, and drug development. The provided synthesis protocol and workflow diagram offer a practical starting point for further investigation into this class of compounds.

References

A Technical Guide to the Discovery and Chemistry of Thioimidates, with a Focus on Ethanimidothioic Acid, Methyl Ester Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the history, synthesis, and biological significance of thioimidates, a class of organosulfur compounds. Due to the limited specific information on the parent compound, Ethanimidothioic acid, methyl ester (9CI), this document focuses on the broader class of thioimidates and uses the well-documented and commercially significant derivative, Methomyl, as a central case study.

Introduction to Thioimidates

Thioimidates, also known as thionimidates or imidothioates, are a class of organic compounds characterized by the functional group R-C(=NR')-S-R". They are the sulfur analogs of imidates. The chemistry of thioimidates is of significant interest due to their role as versatile intermediates in organic synthesis and their presence in various biologically active molecules. Thioimidates serve as precursors for the synthesis of thioamides, amidines, and various heterocyclic compounds. Their unique reactivity profile makes them valuable tools in medicinal chemistry and materials science.

The parent compound, Ethanimidothioic acid, methyl ester, represents the simplest structure within this class, with a methyl group attached to the sulfur and a methyl group forming the ethanimidoyl moiety. While this specific unsubstituted compound is not extensively documented in the scientific literature, its derivatives have been the subject of considerable research and commercial development.

History and Discovery of Thioimidates

The exploration of thioimidates is closely linked to the broader history of thioamides and the Pinner reaction, discovered by Adolf Pinner in the late 19th century. The Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, was later adapted to use thiols, providing a pathway to thioimidates.

The development of thioimidate chemistry has been largely driven by their utility as synthetic intermediates. In modern peptide synthesis, for example, the thioimidate functional group is used as a protective group for thioamides to prevent undesirable side reactions during solid-phase peptide synthesis.

A significant milestone in the history of a specific class of thioimidate derivatives was the development of carbamate insecticides. In 1966, DuPont introduced Methomyl, a potent insecticide that is a derivative of Ethanimidothioic acid, methyl ester.[1] This discovery highlighted the potent biological activity that could be achieved by incorporating the thioimidate scaffold into more complex molecules and spurred further research into related compounds.

General Synthesis of Thioimidates

Thioimidates are typically synthesized from thioamides or nitriles. The following sections detail the most common synthetic routes.

From Thioamides

The alkylation of thioamides is a direct and widely used method for the preparation of thioimidates. A thioamide is treated with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base.

Experimental Protocol: General Synthesis of a Methyl Thioimidate from a Thioamide

  • Dissolution: Dissolve the starting thioamide in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.

  • Alkylation: Add a slight excess of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

From Nitriles (Pinner Reaction Adaptation)

The Pinner reaction can be adapted to synthesize thioimidates by reacting a nitrile with a thiol in the presence of a strong acid, typically hydrogen chloride.

Experimental Protocol: Synthesis of a Methyl Thioimidate from a Nitrile

  • Reaction Setup: Dissolve the starting nitrile in an excess of anhydrous methyl mercaptan (methanethiol) and a non-polar solvent like diethyl ether or hexane.

  • Acidification: Bubble dry hydrogen chloride gas through the solution at a low temperature (typically 0 °C).

  • Formation of Thioimidate Hydrochloride: The thioimidate will precipitate as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration and wash with cold, dry diethyl ether.

  • Neutralization: To obtain the free base, suspend the hydrochloride salt in a biphasic mixture of diethyl ether and a saturated aqueous solution of sodium bicarbonate and stir until all the solid has dissolved.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the thioimidate.

Case Study: Methomyl (Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester)

Methomyl (CAS 16752-77-5) is a broad-spectrum carbamate insecticide and a prominent example of a biologically active derivative of Ethanimidothioic acid, methyl ester.[1]

Discovery and History

Methomyl was introduced by DuPont in 1966 as a commercial insecticide.[1] Its development was part of a broader effort to create potent, non-persistent pesticides to replace more environmentally damaging organochlorine insecticides. Methomyl's high efficacy against a wide range of pests made it a commercially successful product.

Synthesis of Methomyl

The commercial synthesis of Methomyl typically involves the reaction of S-methyl N-hydroxythioacetimidate (methomyl oxime) with methyl isocyanate.[2][3]

Experimental Protocol: Synthesis of Methomyl

  • Preparation of S-methyl N-hydroxythioacetimidate (Methomyl Oxime): The synthesis of the oxime precursor can be achieved through various methods, with the acetaldehyde method being common in industrial production.[4][5]

  • Reaction with Methyl Isocyanate: In a suitable reactor, dissolve S-methyl N-hydroxythioacetimidate in an inert solvent.

  • Addition of Methyl Isocyanate: Slowly add methyl isocyanate to the solution while maintaining the temperature between 50-80 °C.[3]

  • Reaction and Crystallization: After the addition is complete, maintain the reaction mixture at 60-80 °C for 50-70 minutes.[3] Upon cooling, Methomyl will crystallize out of the solution.[3]

  • Isolation and Purification: The crystalline product is isolated by filtration, washed, and dried to yield pure Methomyl.

Quantitative Data for Methomyl
PropertyValueReference
Molecular Formula C₅H₁₀N₂O₂S[1]
Molar Mass 162.21 g/mol [6]
Appearance White crystalline solid[1]
Melting Point 78-79 °C[1]
Solubility in Water 58 g/L[1]
Biological Activity and Signaling Pathway

Methomyl's insecticidal activity stems from its ability to inhibit the enzyme acetylcholinesterase (AChE).[2][7] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the breakdown of the neurotransmitter acetylcholine.

Mechanism of Action:

  • Binding to Acetylcholinesterase: Methomyl, being a carbamate, acts as a competitive inhibitor of AChE. It carbamylates the serine hydroxyl group in the active site of the enzyme.

  • Inhibition of Acetylcholine Hydrolysis: This carbamylation prevents the enzyme from hydrolyzing acetylcholine.

  • Accumulation of Acetylcholine: The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft.

  • Continuous Nerve Stimulation: The excess acetylcholine continuously stimulates nerve receptors, leading to uncontrolled nerve firing, paralysis, and ultimately, the death of the insect.[8]

Visualizations

General Synthesis of Methyl Thioimidate from Thioamide

G General Synthesis of Methyl Thioimidate from Thioamide Thioamide Thioamide Thioimidate Methyl Thioimidate Thioamide->Thioimidate Alkylation Base Base (e.g., Triethylamine) Base->Thioimidate MethylIodide Methyl Iodide MethylIodide->Thioimidate G Synthesis of Methomyl MethomylOxime S-methyl N-hydroxythioacetimidate (Methomyl Oxime) Methomyl Methomyl MethomylOxime->Methomyl Reaction MethylIsocyanate Methyl Isocyanate MethylIsocyanate->Methomyl G Methomyl's Mechanism of Action cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Binds to PostsynapticReceptor Postsynaptic Receptor Acetylcholine->PostsynapticReceptor Activates HydrolysisProducts Choline + Acetic Acid AChE->HydrolysisProducts Hydrolyzes ACh into InhibitedAChE Inhibited AChE AChE->InhibitedAChE ContinuousSignal Continuous Nerve Signal PostsynapticReceptor->ContinuousSignal Leads to Methomyl Methomyl Methomyl->AChE Inhibits

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory synthesis of Ethanimidothioic acid, methyl ester (9CI), also known as S-methyl thioacetimidate. Two primary synthetic routes are presented: the Pinner reaction of acetonitrile with methyl mercaptan and the S-alkylation of thioacetamide. These protocols are intended for use by qualified researchers and scientists in a laboratory setting. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Ethanimidothioic acid, methyl ester is a thioimidate compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceuticals and agrochemicals. Thioimidates are known to be versatile intermediates for the synthesis of a variety of heterocyclic compounds. This document outlines two common and effective methods for the laboratory-scale synthesis of this target compound.

Method A: Pinner Reaction

The Pinner reaction is a classic method for the synthesis of imidates and their thio-analogs. It involves the acid-catalyzed addition of an alcohol or thiol to a nitrile. In this protocol, acetonitrile reacts with methyl mercaptan in the presence of hydrogen chloride to form the hydrochloride salt of Ethanimidothioic acid, methyl ester. Subsequent neutralization yields the free base.

Method B: S-Alkylation of Thioacetamide

This method involves the direct S-alkylation of thioacetamide with a suitable methylating agent, such as methyl iodide or dimethyl sulfate. The reaction proceeds via nucleophilic attack of the sulfur atom of thioacetamide on the methylating agent, yielding the hydroiodide or methyl sulfate salt of the product, which can then be converted to the free base.

Data Presentation

ParameterMethod A: Pinner ReactionMethod B: S-Alkylation of Thioacetamide
Starting Materials Acetonitrile, Methyl Mercaptan, Hydrogen ChlorideThioacetamide, Methyl Iodide
Solvent Diethyl ether (anhydrous)Acetone (anhydrous)
Reaction Temperature 0 °C to room temperatureRoom temperature
Reaction Time 12-24 hours2-4 hours
Product Form Hydrochloride salt (intermediate), free base (final)Hydroiodide salt (intermediate), free base (final)
Purification Recrystallization, ExtractionRecrystallization, Extraction
Reported Yield Moderate to goodGood to high

Experimental Protocols

Method A: Pinner Reaction of Acetonitrile and Methyl Mercaptan

Materials:

  • Acetonitrile (anhydrous)

  • Methyl mercaptan (condensed)

  • Hydrogen chloride (gas)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Gas dispersion tube

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future liquid level, and a drying tube filled with calcium chloride.

  • Charging Reagents: Cool the flask in an ice bath and add 100 mL of anhydrous diethyl ether. Add acetonitrile (0.1 mol) to the ether. Carefully condense methyl mercaptan (0.1 mol) into the reaction flask.

  • Acidification: While maintaining the temperature at 0 °C, slowly bubble dry hydrogen chloride gas through the stirred solution. Continue the addition of HCl until the solution is saturated.

  • Reaction: Seal the flask and allow the mixture to stir at room temperature for 12-24 hours. A precipitate of the hydrochloride salt of the product should form.

  • Isolation of the Salt (Optional): The precipitated S-methyl thioacetimidate hydrochloride can be isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

  • Work-up and Isolation of Free Base: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated sodium bicarbonate solution to neutralize the excess acid and liberate the free base.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude Ethanimidothioic acid, methyl ester.

  • Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Method B: S-Alkylation of Thioacetamide with Methyl Iodide

Materials:

  • Thioacetamide

  • Methyl iodide

  • Acetone (anhydrous)

  • Sodium carbonate solution (10%)

  • Dichloromethane

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a fume hood, place thioacetamide (0.1 mol) and 100 mL of anhydrous acetone in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Addition of Methylating Agent: While stirring, add methyl iodide (0.1 mol) dropwise to the suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be gently heated to reflux to increase the rate if necessary. The formation of a precipitate (S-methyl thioacetimidate hydroiodide) may be observed.

  • Work-up: After the reaction is complete, remove the solvent using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in 100 mL of water and transfer to a separatory funnel. Add 10% sodium carbonate solution until the solution is basic (pH ~8-9). Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude Ethanimidothioic acid, methyl ester by vacuum distillation or column chromatography.

Mandatory Visualization

experimental_workflow cluster_method_a Method A: Pinner Reaction cluster_method_b Method B: S-Alkylation A_start Start A_reagents Combine Acetonitrile, Methyl Mercaptan, & Diethyl Ether A_start->A_reagents A_hcl Saturate with HCl gas at 0°C A_reagents->A_hcl A_react Stir at RT for 12-24h A_hcl->A_react A_neutralize Neutralize with NaHCO3 A_react->A_neutralize A_extract Extract with Diethyl Ether A_neutralize->A_extract A_dry Dry and Concentrate A_extract->A_dry A_purify Purify A_dry->A_purify A_end Final Product A_purify->A_end B_start Start B_reagents Combine Thioacetamide & Acetone B_start->B_reagents B_methylate Add Methyl Iodide B_reagents->B_methylate B_react Stir at RT for 2-4h B_methylate->B_react B_evaporate Evaporate Solvent B_react->B_evaporate B_neutralize Neutralize with Na2CO3 B_evaporate->B_neutralize B_extract Extract with Dichloromethane B_neutralize->B_extract B_dry Dry and Concentrate B_extract->B_dry B_purify Purify B_dry->B_purify B_end Final Product B_purify->B_end

Fig. 1: Experimental workflows for the synthesis of Ethanimidothioic acid, methyl ester.

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Methyl Mercaptan: This compound is a flammable, toxic gas with an extremely unpleasant odor. It should be handled with extreme caution in a fume hood, and appropriate measures should be in place to contain any potential leaks.

  • Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. Use a gas scrubber or trap to neutralize any excess gas.

  • Methyl Iodide: This is a toxic and carcinogenic compound. Handle with care and avoid inhalation and skin contact.

  • Solvents: Diethyl ether and acetone are highly flammable. Ensure there are no ignition sources nearby when in use. Dichloromethane is a suspected carcinogen.

Disclaimer: These protocols are intended for informational purposes only and should be performed by individuals with appropriate training in synthetic organic chemistry. The user is solely responsible for all safety precautions and for complying with all applicable regulations.

Application Notes and Protocols for the Detection of Ethanimidothioic acid, methyl ester (9CI) Derivatives: Oxamyl and Methomyl

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Ethanimidothioic acid, methyl ester (9CI)" represents a core chemical structure found in several commercially significant carbamate pesticides. Due to the widespread use of these compounds in agriculture, sensitive and reliable analytical methods are crucial for monitoring their presence in environmental and biological samples to ensure food safety and environmental protection. This document provides detailed application notes and protocols for the detection of two prominent pesticides containing the ethanimidothioic acid, methyl ester moiety: Oxamyl and Methomyl.

These compounds are known for their high toxicity and are regulated by various agencies, including the U.S. Environmental Protection Agency (EPA).[1][2] The methods detailed below are designed for researchers, scientists, and professionals in drug development and environmental monitoring, providing a foundation for the accurate quantification of these analytes.

Analytical Methods Overview

A variety of analytical techniques can be employed for the detection of Oxamyl and Methomyl. The choice of method often depends on the sample matrix, required sensitivity, and the availability of instrumentation. The most common and effective methods include:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for the analysis of thermally labile carbamates like Oxamyl and Methomyl.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for intact carbamates due to their thermal instability, GC-MS can be used, often involving a derivatization step to improve volatility and stability.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The preferred method for achieving high sensitivity and selectivity, especially in complex matrices. It allows for the direct analysis of the parent compounds and their metabolites.

Section 1: Analysis of Oxamyl

Oxamyl is a broad-spectrum insecticide and nematicide used on a variety of crops.[3][4] Its primary environmental metabolite is the corresponding oxime.[3]

Quantitative Data Summary for Oxamyl Analysis

The following table summarizes key quantitative parameters for the analysis of Oxamyl using LC-MS/MS, a highly sensitive and specific method.

ParameterValueMatrixMethodReference
Limit of Detection (LOD)0.1 ppbWaterLC-MS/MS[5]
Limit of Quantitation (LOQ)1.0 ppbWaterLC-MS/MS[5][6]
Precursor Ion (m/z)237 ([M+NH4]+)-LC-MS[3]
Product Ions (m/z)72.1, 47.1-LC-MS/MS[7]
Recovery88-97%Peppers, Tomatoes, CucumbersGC-NPD[8]
Experimental Protocols for Oxamyl

Protocol 1: LC-MS/MS Analysis of Oxamyl in Water

This protocol is adapted from the US EPA method for the determination of Oxamyl and its oxime metabolite in water.[5][6]

1. Sample Preparation:

  • Measure a 10 mL aliquot of the water sample into a 20 mL glass vial.
  • Acidify the sample by adding 10 mL of 0.1% formic acid in water. This brings the final volume to 20 mL.
  • If the sample contains particulate matter, filter it through a 0.2 µm PTFE syringe filter.
  • Transfer the filtrate into an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.
  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent.
  • Column: Phenomenex C18 (3 µm, 2 x 50 mm) or equivalent.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: Methanol.
  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 25-100 µL.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: Monitor the transitions for Oxamyl and its oxime metabolite. For Oxamyl, a common adduct is [M+NH4]+ with a precursor ion of m/z 237.[3]

Workflow for Oxamyl Analysis in Water

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis WaterSample 10 mL Water Sample Acidification Add 10 mL 0.1% Formic Acid WaterSample->Acidification Filtration Filter (if necessary) Acidification->Filtration HPLCVial Transfer to HPLC Vial Filtration->HPLCVial LCMS LC-MS/MS System HPLCVial->LCMS Data Data Acquisition & Processing LCMS->Data

Caption: Workflow for the LC-MS/MS analysis of Oxamyl in water samples.

Section 2: Analysis of Methomyl

Methomyl is a broad-spectrum carbamate insecticide used to control a wide range of pests on various crops.[9] It is known to be thermally labile, making LC-based methods generally more suitable for its analysis.[10]

Quantitative Data Summary for Methomyl Analysis

The following table presents key quantitative parameters for the analysis of Methomyl by various techniques.

ParameterValueMatrixMethodReference
Analytical Detection Limit8.8 ng per injectionAirHPLC-UV[11]
Limit of Quantitation (LOQ)5 µg/kgVegetablesLC-MS/MS[12]
Precursor Ion (m/z)163.0-LC-MS/MS[13]
Product Ions (m/z)88.0, 106.0-LC-MS/MS[13]
Recovery91-109%VegetablesLC-MS/MS[12]
Recovery (spiked)97.9%Reagent WaterHPLC[14]
Experimental Protocols for Methomyl

Protocol 2: HPLC-UV Analysis of Methomyl in Vegetable Samples

This protocol is a generalized procedure based on methods for pesticide residue analysis in produce.[9]

1. Sample Preparation (QuEChERS-based):

  • Homogenize 10-15 g of the vegetable sample.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acidified acetonitrile (e.g., with 1% acetic acid).
  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute and centrifuge.
  • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.
  • Add the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.
  • Vortex for 30 seconds and centrifuge.
  • Filter the supernatant through a 0.2 µm filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 8% acetonitrile in water).[15]
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 235 nm or 254 nm.[11][15]
  • Injection Volume: 10-20 µL.

Protocol 3: GC-MS Analysis of Methomyl (as derivatized oxime)

Due to the thermal instability of Methomyl, a common approach for GC-MS analysis involves its conversion to a more stable derivative, such as the trimethylsilyl (TMS) ether of its oxime.[10][16]

1. Sample Extraction and Derivatization:

  • Extract Methomyl from the sample matrix using an appropriate solvent like ethyl acetate.
  • Perform a cleanup step, for example, using a column with alumina.[8]
  • Hydrolyze the extracted Methomyl to its oxime metabolite using an alkaline solution.
  • Extract the oxime into an organic solvent.
  • Evaporate the solvent and perform derivatization by adding a silylating agent (e.g., BSTFA with 1% TMCS).
  • Heat the mixture to facilitate the reaction.
  • The resulting solution containing the TMS-derivatized oxime is ready for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • GC System: Standard GC with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • MS System: A single quadrupole or ion trap mass spectrometer.
  • Injector: Split/splitless injector.
  • Carrier Gas: Helium.
  • Temperature Program: An appropriate temperature gradient to separate the analyte from matrix components.
  • Ionization Mode: Electron Ionization (EI).
  • Mass Range: Scan a mass range that includes the characteristic ions of the derivatized analyte.

Workflow for Methomyl Analysis in Vegetables

cluster_prep QuEChERS Sample Preparation cluster_analysis Analysis Sample Homogenized Vegetable Sample Extraction Acetonitrile Extraction with Salts Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Filtration Filtration Cleanup->Filtration HPLC HPLC-UV Filtration->HPLC LCMS LC-MS/MS Filtration->LCMS

Caption: General workflow for the analysis of Methomyl in vegetable samples.

Conclusion

The analytical methods presented provide robust and reliable means for the detection and quantification of Oxamyl and Methomyl in various matrices. LC-MS/MS stands out as the most sensitive and selective technique, particularly for complex samples. HPLC-UV offers a cost-effective alternative, while GC-MS, with a derivatization step, can also be effectively utilized. The choice of method should be guided by the specific requirements of the analysis, including sensitivity needs, matrix complexity, and available instrumentation. Proper validation of any chosen method is essential to ensure accurate and defensible results.

References

HPLC method for Ethanimidothioic acid, methyl ester (9CI) analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Analysis of Ethanimidothioic acid, methyl ester (9CI)

Introduction

Ethanimidothioic acid, methyl ester is a sulfur-containing organic compound of interest in various chemical and pharmaceutical research areas. Accurate and reliable quantitative analysis of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and specificity. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the determination of Ethanimidothioic acid, methyl ester. The method is designed to be a starting point for researchers and may require further optimization for specific matrices.

Materials and Methods

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions outlined in Table 1 are based on the analysis of structurally similar compounds, such as other thioimidates and methyl esters.[1][2][3][4][5] A C18 stationary phase is selected for its versatility in retaining moderately polar organic compounds. The mobile phase, consisting of a mixture of acetonitrile and water, provides a good balance of elution strength and compatibility with UV detection.

Standards and Sample Preparation

A stock solution of Ethanimidothioic acid, methyl ester should be prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution with the mobile phase to construct a calibration curve.

For formulated products or biological matrices, a sample preparation procedure is necessary to extract the analyte and remove interfering substances. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be adapted. For the purpose of this note, a simple dissolution and filtration step is described for a solid sample.

Data Presentation

The performance of the HPLC method should be evaluated through a validation study. The key validation parameters are summarized in Table 2. These values are hypothetical and represent typical performance characteristics of a well-optimized HPLC method.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 10 minutes

Table 2: Hypothetical Method Validation Data

ParameterResult
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Protocol 1: Preparation of Mobile Phase
  • Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water to the same graduated cylinder.

  • Mix the solution thoroughly by inversion.

  • Degas the mobile phase for 15 minutes using a suitable method (e.g., sonication or vacuum filtration).

  • Label the container with the composition and date of preparation.

Protocol 2: Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of Ethanimidothioic acid, methyl ester reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by diluting the stock standard solution with the mobile phase.

Protocol 3: Sample Preparation (for a solid formulation)
  • Accurately weigh a portion of the homogenized solid sample equivalent to approximately 10 mg of Ethanimidothioic acid, methyl ester into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Vortex for 5 minutes to dissolve the analyte.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration range if necessary.

Protocol 4: HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions in order of increasing concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

  • Determine the concentration of Ethanimidothioic acid, methyl ester in the samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolution & Filtration) hplc_system HPLC System (C18 Column, UV Detector) sample_prep->hplc_system standard_prep Standard Preparation (Serial Dilution) standard_prep->hplc_system mobile_phase_prep Mobile Phase Preparation (Acetonitrile:Water) mobile_phase_prep->hplc_system data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition calibration_curve Calibration Curve Construction data_acquisition->calibration_curve quantification Quantification of Analyte calibration_curve->quantification reporting Reporting of Results quantification->reporting

Caption: Experimental workflow for the HPLC analysis of Ethanimidothioic acid, methyl ester.

References

Application Notes and Protocols for Thin-Layer Chromatography of Ethanimidothioic Acid, Methyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Due to a lack of specific published data on the thin-layer chromatography (TLC) of Ethanimidothioic acid, methyl ester (9CI), this document provides a generalized protocol based on the chromatographic behavior of structurally similar compounds, such as other small methyl esters and thioimidates. The following application notes and protocols are intended to serve as a starting point for method development.

Introduction

Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. It is a valuable tool for monitoring reaction progress, identifying compounds, and determining the purity of a sample. Ethanimidothioic acid, methyl ester (9CI), a small organic molecule, can be effectively analyzed using TLC with the appropriate selection of stationary and mobile phases.

Experimental Protocols

A generalized protocol for the TLC analysis of Ethanimidothioic acid, methyl ester (9CI) is outlined below. Optimization of the mobile phase may be required to achieve the desired separation.

Materials and Equipment
  • Stationary Phase: Silica gel 60 F254 TLC plates

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane, heptane) and a moderately polar solvent (e.g., ethyl acetate, diethyl ether).

  • Sample Preparation: Dissolve a small amount of Ethanimidothioic acid, methyl ester (9CI) in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Capillary tubes or micropipettes

  • Developing Chamber: A glass chamber with a lid

  • Visualization: UV lamp (254 nm), iodine chamber, and/or chemical staining reagents (e.g., potassium permanganate stain, p-anisaldehyde stain).

Detailed Methodology
  • Plate Preparation:

    • Handle the TLC plate carefully, touching only the edges to avoid contamination.

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the plate.

    • Mark the lanes for each sample to be spotted.

  • Sample Spotting:

    • Using a capillary tube or micropipette, apply a small spot of the dissolved sample onto the origin line in the designated lane.

    • Ensure the spots are small and concentrated to achieve better separation.

    • Allow the solvent to completely evaporate from the spots before proceeding.

  • Development:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Close the chamber and allow the solvent to ascend the plate by capillary action.

    • Remove the plate when the solvent front is approximately 1 cm from the top of the plate.

    • Immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the plate to dry completely.

    • Visualize the separated spots using one or more of the following methods:

      • UV Light: Place the plate under a UV lamp (254 nm). Compounds that absorb UV light will appear as dark spots.

      • Iodine Vapor: Place the dried plate in a chamber containing a few crystals of iodine. Organic compounds will typically appear as brown spots.

      • Chemical Staining: Prepare a staining solution (e.g., potassium permanganate). Dip the plate into the stain or spray the stain onto the plate. Gently heat the plate with a heat gun to develop the spots.

  • Rf Value Calculation:

    • The retention factor (Rf) is a key parameter for identifying compounds. It is calculated using the following formula:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Data Presentation

The Rf value of a compound is dependent on the stationary phase and the composition of the mobile phase. The polarity of the mobile phase significantly influences the migration of the compound. For a polar stationary phase like silica gel, increasing the polarity of the mobile phase will generally result in a higher Rf value.

The following table presents hypothetical Rf values for Ethanimidothioic acid, methyl ester (9CI) in different mobile phase systems to illustrate this principle. These values are for illustrative purposes only and must be determined experimentally.

Mobile Phase (v/v)Expected PolarityHypothetical Rf Value
9:1 Hexane:Ethyl AcetateLow0.25
7:3 Hexane:Ethyl AcetateMedium0.45
1:1 Hexane:Ethyl AcetateHigh0.65

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the TLC analysis of Ethanimidothioic acid, methyl ester (9CI).

TLC_Workflow start Start plate_prep Plate Preparation (Draw Origin Line) start->plate_prep sample_prep Sample Preparation (Dissolve in Solvent) start->sample_prep spotting Spot Sample on Origin plate_prep->spotting sample_prep->spotting development Develop Plate in Chamber spotting->development chamber_prep Chamber Equilibration (Mobile Phase + Filter Paper) chamber_prep->development drying Dry Plate development->drying visualization Visualize Spots (UV, Iodine, or Stain) drying->visualization analysis Calculate Rf Values visualization->analysis end End analysis->end

Caption: Experimental workflow for TLC analysis.

Application Notes and Protocols for the Gas Chromatography Analysis of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, methyl ester (9CI) is a sulfur-containing organic compound of interest in various fields of chemical research and development. Its analysis by gas chromatography (GC) requires specific methodologies to ensure accurate quantification and identification due to the potential for volatility and thermal lability, as well as the unique characteristics of sulfur compounds. These application notes provide a comprehensive guide to the GC analysis of Ethanimidothioic acid, methyl ester, including detailed protocols for sample preparation, chromatographic conditions, and data analysis. The methodologies presented are based on established principles for the analysis of volatile sulfur compounds and analogous thioesters, providing a robust starting point for method development and validation.

Key Analytical Considerations

The successful gas chromatographic analysis of Ethanimidothioic acid, methyl ester hinges on several key factors:

  • Inert Flow Path: Sulfur compounds are notoriously reactive and can interact with active sites in the GC system, leading to poor peak shape and loss of sensitivity. Utilizing an inert flow path, including inert-coated liners, columns, and detectors, is critical for reliable analysis.

  • Selective Detection: Due to the presence of sulfur, selective detectors can significantly enhance the sensitivity and selectivity of the analysis, especially in complex matrices. Sulfur Chemiluminescence Detectors (SCD) and Flame Photometric Detectors (FPD) are highly specific for sulfur-containing compounds. Mass Spectrometry (MS) can also be used for definitive identification.

  • Sample Preparation: The choice of sample preparation technique is crucial and depends on the sample matrix and the concentration of the analyte. For volatile compounds like Ethanimidothioic acid, methyl ester, headspace techniques such as Solid Phase Microextraction (SPME) can be highly effective for sample cleanup and concentration. Traditional liquid-liquid extraction may also be employed.

Experimental Protocols

Protocol 1: Headspace Solid Phase Microextraction (HS-SPME) GC with Sulfur Chemiluminescence Detection (SCD)

This protocol is ideal for the analysis of trace levels of Ethanimidothioic acid, methyl ester in liquid samples, such as biological fluids or environmental water samples.

1. Sample Preparation (HS-SPME)

  • Pipette 5 mL of the liquid sample into a 10 mL headspace vial.

  • If the sample is aqueous, add 1.5 g of NaCl to "salt out" the analyte and increase its volatility.

  • Immediately seal the vial with a PTFE-faced silicone septum.

  • Place the vial in a heated agitator set to 60°C for 15 minutes to allow for equilibration of the analyte between the liquid and headspace.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analyte.

  • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

2. Gas Chromatography-Sulfur Chemiluminescence Detection (GC-SCD) Parameters

ParameterSetting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless, operated in splitless mode for 1 min
Inlet Temperature 250°C
Column Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent low-bleed sulfur-specific column
Carrier Gas Helium at a constant flow of 2.0 mL/min
Oven Program Initial temperature 40°C (hold for 2 min), ramp at 10°C/min to 250°C (hold for 5 min)
SCD Detector
- Burner Temperature800°C
- Ozone Flow40 mL/min
- Hydrogen Flow45 mL/min
- Air Flow10 mL/min
Protocol 2: Liquid Injection GC with Mass Spectrometric Detection (GC-MS)

This protocol is suitable for the analysis of Ethanimidothioic acid, methyl ester in samples that have been extracted into an organic solvent.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of an aqueous sample, add 5 mL of dichloromethane.

  • Vortex for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a clean vial.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen if necessary.

  • Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

ParameterSetting
GC System Agilent 8890 GC with 5977B MSD or equivalent
Injector Split/Splitless, operated in splitless mode for 1 min
Inlet Temperature 250°C
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature 50°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 3 min)
MSD Parameters
- Ion Source Temp.230°C
- Quadrupole Temp.150°C
- Ionization ModeElectron Ionization (EI) at 70 eV
- Acquisition ModeScan (m/z 40-300) or Selected Ion Monitoring (SIM) for target analysis

Data Presentation

Quantitative data for the analysis of a related compound, methomyl, using a GC-FPD system is summarized below to provide an example of expected performance.

Table 1: Performance Characteristics for the Analysis of a Structurally Related Compound (Methomyl) by GC-FPD

ParameterResult
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL
Recovery (at 1 ng/mL) 92 ± 5%
Precision (%RSD, n=6) < 7%

Visualizations

GC_Analysis_Workflow GC Analysis Workflow for Ethanimidothioic acid, methyl ester cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection (e.g., biological fluid, environmental matrix) LLE Liquid-Liquid Extraction (Protocol 2) Sample->LLE HS_SPME Headspace SPME (Protocol 1) Sample->HS_SPME Concentration Solvent Evaporation (if necessary) LLE->Concentration Injection GC Injection (Splitless Mode) HS_SPME->Injection Desorption Vial Transfer to Autosampler Vial Concentration->Vial Vial->Injection Separation Chromatographic Separation (e.g., DB-Sulfur or DB-5ms column) Injection->Separation Detection Detection (SCD, FPD, or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Experimental workflow for GC analysis.

Logical_Relationships Key Relationships in Method Development Analyte Analyte Properties (Volatility, Polarity, Thermal Stability) SamplePrep Sample Preparation (LLE, SPME) Analyte->SamplePrep influences Column GC Column (Stationary Phase, Dimensions) Analyte->Column determines Detector Detector (SCD, FPD, MS) Analyte->Detector guides selection of Matrix Sample Matrix (Complexity, Interferents) Matrix->SamplePrep influences DataQuality Data Quality (Accuracy, Precision, Sensitivity) SamplePrep->DataQuality impacts Parameters GC Parameters (Oven Program, Flow Rate) Column->Parameters requires optimization of Column->DataQuality affects Detector->DataQuality defines Parameters->DataQuality affects Separation Separation

Caption: Logical relationships in method development.

Application Notes and Protocols for Ethanimidothioic acid, methyl ester (9CI) in Soil Research

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity:

  • Systematic Name: Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester

  • Common Name: Methomyl[1][2]

  • CAS Number: 16752-77-5[1][2]

  • Chemical Class: Carbamate Insecticide[3]

  • Molecular Formula: C5H10N2O2S[1][2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Ethanimidothioic acid, methyl ester (9CI), commonly known as Methomyl, in soil-related studies.

Overview and Mechanism of Action

Methomyl is a broad-spectrum insecticide used to control a wide range of foliage and soil-borne insect pests.[4] Its primary mode of action is the inhibition of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[3] Acetylcholinesterase is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, Methomyl causes an accumulation of acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application and effects of Methomyl in soil.

Table 1: Physicochemical Properties of Methomyl

PropertyValueReference
Molar Mass162.21 g/mol [4]
Water Solubility58 g/L (at 25°C)[6]
Soil Half-lifeApproximately 14 days[6]
Soil Sorption Coefficient (Kd)Low to moderate

Table 2: Efficacy of Soil-Applied Methomyl Against Nematodes

Pest OrganismMetricValueReference
Meloidogyne incognita (Root-knot nematode)EC504.9 mg/L
Meloidogyne incognita (Root-knot nematode)EC9015.2 mg/L

Table 3: Recommended Application Rates for Pest Control

CropTarget PestApplication Rate (kg a.i./ha)Reference
Various CropsGeneral Insect Pests0.5 - 1.5[5]
Pea and BeanMeloidogyne incognita0.56 - 4.0

Experimental Protocols

This section outlines detailed methodologies for key experiments involving the application of Methomyl to soil.

Protocol for Soil Treatment with Methomyl in a Microcosm Study

This protocol describes a method for the controlled application of Methomyl to soil samples for laboratory-based experiments.

Materials:

  • Technical grade Methomyl (>98% purity)

  • Sterile deionized water

  • Acetone (for stock solution preparation)

  • Sieved, homogenized soil

  • Microcosm containers (e.g., glass jars with loose-fitting lids)

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Fume hood

Procedure:

  • Stock Solution Preparation:

    • In a fume hood, accurately weigh a precise amount of technical grade Methomyl.

    • Dissolve the Methomyl in a small volume of acetone in a volumetric flask.

    • Bring the solution to the final volume with sterile deionized water to achieve the desired stock concentration. Note: The final concentration of acetone should be kept to a minimum to avoid solvent effects on soil microorganisms.

  • Soil Preparation:

    • Air-dry the soil to a consistent moisture content.

    • Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity.

    • Determine the water holding capacity (WHC) of the soil.

  • Application of Methomyl:

    • Weigh a specific amount of the prepared soil into each microcosm container.

    • Calculate the volume of the Methomyl stock solution required to achieve the target concentration in the soil (e.g., in mg/kg of dry soil).

    • Add the calculated volume of the stock solution dropwise and evenly over the soil surface.

    • For control samples, apply the same volume of a solution containing the same concentration of acetone in sterile deionized water but without Methomyl.

    • Thoroughly mix the soil in each microcosm to ensure even distribution of the applied solution.

  • Incubation:

    • Adjust the final moisture content of the soil to a desired level (e.g., 60% WHC) with sterile deionized water.

    • Loosely cover the microcosms to allow for gas exchange while minimizing moisture loss.

    • Incubate the microcosms under controlled conditions (e.g., temperature, light/dark cycle) for the duration of the experiment.

  • Sampling and Analysis:

    • At specified time points, collect soil samples from the microcosms for analysis (e.g., residue analysis, microbial community analysis, enzyme assays).

Protocol for Analysis of Methomyl Residues in Soil

This protocol outlines a method for the extraction and quantification of Methomyl from soil samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system with a suitable detector (e.g., UV or MS)

  • C18 HPLC column

  • Methomyl analytical standard

Procedure:

  • Extraction:

    • Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

    • Add a known volume of ethyl acetate (e.g., 20 mL) and anhydrous sodium sulfate (to absorb moisture).

    • Vortex or shake the mixture vigorously for a specified time (e.g., 30 minutes) to extract the Methomyl.

    • Centrifuge the sample to separate the soil from the solvent.

    • Carefully decant the supernatant (ethyl acetate extract) into a clean flask.

  • Clean-up (if necessary):

    • For soils with high organic matter content, a clean-up step using solid-phase extraction (SPE) may be required to remove interfering compounds.

  • Concentration:

    • Evaporate the ethyl acetate extract to near dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Re-dissolve the residue in a small, precise volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Inject a known volume of the re-dissolved extract into the HPLC system.

    • Separate the components using a C18 column and an appropriate mobile phase gradient.

    • Detect and quantify the Methomyl peak by comparing its retention time and peak area to those of a known concentration of the Methomyl analytical standard.

Visualizations

Signaling Pathway: Acetylcholinesterase Inhibition

The following diagram illustrates the mechanism of action of Methomyl through the inhibition of acetylcholinesterase at the neuromuscular junction.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron/Muscle Cell ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Acetylcholine (ACh) ACh_vesicle->ACh_released Exocytosis Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_vesicle Triggers Release AChE Acetylcholinesterase (AChE) ACh_released->AChE Hydrolyzes ACh_Receptor Acetylcholine Receptor ACh_released->ACh_Receptor Binds Methomyl Methomyl Methomyl->AChE Inhibits Muscle_Contraction Continuous Muscle Contraction / Nerve Firing ACh_Receptor->Muscle_Contraction Stimulates

Caption: Mechanism of Methomyl toxicity via acetylcholinesterase inhibition.

Experimental Workflow: Soil Microcosm Study

The diagram below outlines the key steps in conducting a soil microcosm experiment to evaluate the effects of Methomyl.

Soil_Microcosm_Workflow start Start soil_prep Soil Preparation (Sieving, Homogenization) start->soil_prep methomyl_prep Methomyl Solution Preparation start->methomyl_prep application Application to Soil Microcosms soil_prep->application methomyl_prep->application incubation Incubation (Controlled Conditions) application->incubation sampling Time-course Sampling incubation->sampling analysis Sample Analysis (Residue, Microbial, Enzyme) sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: Workflow for a soil microcosm study with Methomyl.

Logical Relationship: Environmental Fate of Methomyl in Soil

This diagram illustrates the primary degradation pathways of Methomyl in the soil environment.

Methomyl_Degradation_Pathway Methomyl Methomyl in Soil Microbial_Degradation Microbial Degradation Methomyl->Microbial_Degradation Chemical_Hydrolysis Chemical Hydrolysis (especially in alkaline conditions) Methomyl->Chemical_Hydrolysis Photodegradation Photodegradation (minor pathway) Methomyl->Photodegradation Metabolites Degradation Products (e.g., Methomyl oxime, Acetonitrile, CO2) Microbial_Degradation->Metabolites Chemical_Hydrolysis->Metabolites Photodegradation->Metabolites

Caption: Environmental degradation pathways of Methomyl in soil.

References

Application Notes and Protocols for the Analysis of Ethanimidothioic acid, methyl ester (9CI) Residues in Food

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethanimidothioic acid, methyl ester, more commonly known as methomyl, is a broad-spectrum carbamate insecticide used to control a wide range of pests on various agricultural crops.[1] Due to its toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for methomyl in food products to ensure consumer safety.[2][3] Accurate and sensitive analytical methods are therefore essential for monitoring methomyl residues in diverse food matrices.

This document provides detailed application notes and protocols for the determination of methomyl residues in food samples. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This approach offers high selectivity, sensitivity, and efficiency for the analysis of methomyl in complex food matrices.

Analytical Workflow

The overall workflow for the analysis of methomyl residues in food is depicted in the following diagram. This process encompasses sample reception, preparation, extraction, cleanup, and instrumental analysis, culminating in data processing and reporting.

methomyl_analysis_workflow cluster_sample_prep Sample Preparation cluster_extraction_cleanup QuEChERS Extraction & Cleanup cluster_analysis Instrumental Analysis SampleReceipt Sample Receipt and Logging Homogenization Sample Homogenization SampleReceipt->Homogenization Weighing Weighing of Homogenized Sample Homogenization->Weighing Extraction Extraction with Acetonitrile and Salts Weighing->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 LCMS LC-MS/MS Analysis Centrifugation2->LCMS DataProcessing Data Processing and Quantification LCMS->DataProcessing Report Report DataProcessing->Report Final Report Generation

Caption: Workflow for Methomyl Residue Analysis in Food.

Quantitative Data Summary

The following tables summarize the performance of the described analytical method for the determination of methomyl in various food matrices. The data presented includes Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates.

Table 1: Method Performance in Vegetables

MatrixLOD (µg/kg)LOQ (µg/kg)Fortification Level (µg/kg)Average Recovery (%)RSD (%)Reference
Tomato--5087.87.5[4]
Tomato--100101.32.5[4]
Grapes<101020955[5]
Lettuce<101020986[5]
Spinach-1010928
Mint-----[6]

Table 2: Method Performance in Other Matrices

MatrixLOD (µg/kg)LOQ (µg/kg)Fortification Level (µg/kg)Average Recovery (%)RSD (%)Reference
Soil--5081.08.5[4]
Soil--10094.23.7[4]
Water--5082.69.2[4]
Water--100103.34.5[4]

Experimental Protocols

Sample Preparation (Homogenization)
  • For fruits and vegetables, wash and remove any inedible parts.

  • Chop the sample into small pieces.

  • Homogenize the sample using a high-speed blender until a uniform consistency is achieved.

  • Store the homogenized sample in a sealed container at -20°C until extraction.

QuEChERS Extraction and Cleanup

This protocol is based on the AOAC Official Method 2007.01.[5]

4.2.1. Extraction

  • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.

  • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4.2.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL dSPE tube containing 1200 mg of anhydrous magnesium sulfate and 400 mg of primary secondary amine (PSA) sorbent.

  • For samples with high pigment content (e.g., spinach), also include 400 mg of graphitized carbon black (GCB).

  • Cap the tube and shake for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Take a 1 mL aliquot of the final extract and transfer it into an autosampler vial.

  • Add a suitable internal standard if required.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

4.3.1. Instrumental Conditions

  • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

4.3.2. Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

4.3.3. Mass Spectrometer Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

4.3.4. Multiple Reaction Monitoring (MRM) Transitions for Methomyl

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
163.088.00.052010
163.0106.00.052015

Note: The specific voltages and energies should be optimized for the instrument in use.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the sample matrix, the analytical steps, and the desired outcome, which is the accurate quantification of methomyl residues.

logical_relationship cluster_input Input cluster_process Analytical Process cluster_output Output FoodMatrix Food Sample (e.g., Fruits, Vegetables) SamplePrep Sample Preparation (Homogenization) FoodMatrix->SamplePrep QuEChERS QuEChERS (Extraction & Cleanup) SamplePrep->QuEChERS LCMSMS LC-MS/MS (Separation & Detection) QuEChERS->LCMSMS Quantification Accurate Quantification of Methomyl Residue LCMSMS->Quantification Compliance Compliance with MRLs Quantification->Compliance

Caption: Logical Flow from Sample to Regulatory Compliance.

Conclusion

The combination of QuEChERS sample preparation and LC-MS/MS analysis provides a robust and reliable method for the determination of methomyl residues in a wide variety of food matrices. The detailed protocols and performance data presented in these application notes serve as a valuable resource for researchers, scientists, and professionals in the field of food safety and drug development, enabling them to effectively monitor for the presence of this important insecticide.

References

Application Notes and Protocols for the Formulation Development of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethanimidothioic acid, methyl ester (9CI), also known by its common name Methomyl, is a carbamate insecticide.[1][2] The development of a stable and effective formulation is crucial for its application. These application notes provide a comprehensive overview of the pre-formulation studies, formulation strategies, and analytical protocols necessary for the successful formulation development of this active pharmaceutical ingredient (API). The protocols are designed to be adaptable to various dosage forms.

Pre-formulation Studies

Pre-formulation studies are essential to understand the physicochemical properties of Ethanimidothioic acid, methyl ester (9CI) and to guide the formulation design.

1.1. Physicochemical Properties

A summary of the key physicochemical properties of Ethanimidothioic acid, methyl ester (9CI) is presented in Table 1. This data is critical for solvent selection, manufacturing process design, and predicting potential stability issues.

Table 1: Physicochemical Properties of Ethanimidothioic acid, methyl ester (9CI)

PropertyValueReference
Chemical Name S-methyl-N-[(methylcarbamoyl)oxy]thioacetimidate[3]
CAS Number 16752-77-5[3]
Molecular Formula C₅H₁₀N₂O₂S[3]
Molecular Weight 162.21 g/mol [4]
Physical State White crystalline solid[3]
Odor Slight sulfurous[3]
Melting Point 77°C[3]
pKa Not available
Log P (Octanol-Water) 1.24[3]

1.2. Solubility

The solubility of Ethanimidothioic acid, methyl ester (9CI) in various solvents is a critical parameter for developing liquid formulations and for dissolution testing of solid dosage forms.

Table 2: Solubility of Ethanimidothioic acid, methyl ester (9CI) at 25°C

SolventSolubility (g/L)Reference
Water54.7[3]
Methanol1000[3]
Ethanol420[3]
Isopropanol220[3]
Acetone730[3]
Toluene30[3]

1.3. Stability Profile

Understanding the stability of Ethanimidothioic acid, methyl ester (9CI) under various stress conditions is crucial for predicting its shelf-life and for identifying suitable storage conditions.

Table 3: Stability of Ethanimidothioic acid, methyl ester (9CI)

ConditionObservationReference
Thermal Stability Stable up to 140°C.[3]
pH Stability (in water at 25°C) Stable at pH 5 and 7 for at least 30 days. Half-life at pH 9 is 30 days.[3]
Photostability Stable to sunlight; no decomposition after 120 days of exposure.[3]
Hydrolytic Stability Prone to hydrolysis, especially under alkaline conditions.[5]

Experimental Protocols

2.1. Protocol for Solubility Determination

This protocol outlines the shake-flask method for determining the equilibrium solubility of Ethanimidothioic acid, methyl ester (9CI) in various solvents.

Materials:

  • Ethanimidothioic acid, methyl ester (9CI)

  • Selected solvents (e.g., water, methanol, ethanol, propylene glycol, polyethylene glycol 400)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of Ethanimidothioic acid, methyl ester (9CI) to a scintillation vial containing a known volume of the selected solvent.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25°C ± 0.5°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to separate the undissolved solid from the supernatant.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of Ethanimidothioic acid, methyl ester (9CI) in the diluted sample using a validated HPLC method.

  • Calculate the solubility in g/L.

2.2. Protocol for Excipient Compatibility Study

This protocol describes a method for evaluating the compatibility of Ethanimidothioic acid, methyl ester (9CI) with common pharmaceutical excipients.

Materials:

  • Ethanimidothioic acid, methyl ester (9CI)

  • Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium, povidone)

  • Glass vials with stoppers

  • Stability chambers (e.g., 40°C/75% RH, 50°C)

  • HPLC system with UV detector

Procedure:

  • Prepare binary mixtures of Ethanimidothioic acid, methyl ester (9CI) and each excipient in a 1:1 ratio (by weight).

  • Prepare a control sample of the pure API.

  • Place the samples in glass vials and seal them.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH and 50°C) for a specified period (e.g., 2 and 4 weeks).

  • At each time point, visually inspect the samples for any physical changes (e.g., color change, clumping, liquefaction).

  • Dissolve a known amount of each sample in a suitable solvent and analyze by HPLC.

  • Compare the chromatograms of the mixtures with the control to identify any new degradation peaks or a significant decrease in the API peak area.

  • A significant change (e.g., >5% degradation) indicates a potential incompatibility.

2.3. Protocol for Forced Degradation Study

Forced degradation studies are performed to identify the potential degradation pathways of Ethanimidothioic acid, methyl ester (9CI) and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Reflux the API in 0.1 N HCl.

  • Base Hydrolysis: Reflux the API in 0.1 N NaOH.

  • Oxidative Degradation: Treat the API with 3% hydrogen peroxide.

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 80°C).

  • Photodegradation: Expose the API to light as per ICH Q1B guidelines.[6]

Procedure:

  • Prepare solutions or suspensions of Ethanimidothioic acid, methyl ester (9CI) under the specified stress conditions.

  • At various time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples by a suitable analytical method (e.g., HPLC with a photodiode array detector) to separate the API from its degradation products.

  • Characterize the major degradation products if possible.

Signaling Pathways and Experimental Workflows

3.1. Logical Workflow for Formulation Development

The following diagram illustrates the logical workflow for the formulation development of Ethanimidothioic acid, methyl ester (9CI).

Formulation_Development_Workflow Preformulation Pre-formulation Studies (Physicochemical Properties, Solubility, Stability) ExcipientScreening Excipient Compatibility Screening Preformulation->ExcipientScreening FormulationDesign Formulation Design & Optimization (e.g., Solid Dispersion, Emulsion) Preformulation->FormulationDesign ExcipientScreening->FormulationDesign ProcessDevelopment Manufacturing Process Development FormulationDesign->ProcessDevelopment StabilityStudies ICH Stability Studies ProcessDevelopment->StabilityStudies AnalyticalMethod Analytical Method Development & Validation AnalyticalMethod->StabilityStudies FinalFormulation Final Formulation Dossier StabilityStudies->FinalFormulation Excipient_Compatibility_Workflow Start Start: API and Excipient Selection Preparation Prepare Binary Mixtures (1:1 ratio) Start->Preparation Storage Store at Accelerated Conditions (40°C/75% RH, 50°C) Preparation->Storage Analysis Analyze at T=0, 2, 4 weeks Storage->Analysis Physical Physical Observation (Color, Appearance) Analysis->Physical Chemical Chemical Analysis (HPLC) (Assay, Degradants) Analysis->Chemical Evaluation Evaluate Compatibility (Compare to Control) Physical->Evaluation Chemical->Evaluation Conclusion Conclusion: Compatible/Incompatible Evaluation->Conclusion

References

Application Notes and Protocols for the Preparation of Ethanimidothioic Acid, Methyl Ester (9CI) Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the preparation and characterization of analytical standards for Ethanimidothioic acid, methyl ester (9CI), also known as methyl ethanimidothioate. The availability of high-purity analytical standards is crucial for the accurate quantification and identification of this compound in various matrices during drug discovery, development, and quality control processes.

The protocol outlined below describes a straightforward and efficient method for the synthesis of methyl ethanimidothioate via the S-alkylation of thioacetamide. This method is widely recognized for its simplicity and high yields. Subsequent sections detail the purification and analytical characterization of the prepared standard to ensure its identity, purity, and suitability for use in quantitative analysis.

Experimental Protocols

Synthesis of Ethanimidothioic acid, methyl ester

The synthesis of methyl ethanimidothioate is achieved through the direct methylation of thioacetamide. This reaction is a common and effective method for the preparation of S-alkyl thioimidates.

Reaction Scheme:

Materials and Equipment:

  • Thioacetamide (99%)

  • Methyl iodide (99.5%)

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve thioacetamide (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add methyl iodide (1.05 eq) to the cooled solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • A precipitate of the hydroiodide salt of methyl ethanimidothioate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the methyl ethanimidothioate hydroiodide salt as a crystalline solid.

Purification of the Analytical Standard

For use as a primary analytical standard, the synthesized methyl ethanimidothioate hydroiodide salt should be of high purity. Recrystallization is a suitable method for purification.

Materials and Equipment:

  • Crude methyl ethanimidothioate hydroiodide salt

  • Ethanol

  • Hot plate

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.

Analytical Characterization

The identity and purity of the prepared analytical standard must be rigorously confirmed using appropriate analytical techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of the purified standard in a suitable solvent (e.g., acetonitrile or water).

  • Prepare a series of dilutions to establish a calibration curve.

  • Inject the samples onto the HPLC system and record the chromatograms.

  • Determine the purity of the standard by calculating the area percentage of the main peak.

Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be performed to confirm the molecular weight of the compound.

  • NMR Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the methyl ethanimidothioate.

Data Presentation

The quantitative data for the prepared analytical standard should be summarized for clarity and easy reference.

ParameterResult
Appearance White to off-white crystalline solid
Yield > 90%
Purity (by HPLC) ≥ 99.5%
Molecular Weight (by MS) Confirmed
Structure (by NMR) Confirmed

Visualizations

The following diagrams illustrate the key processes involved in the preparation and analysis of the Ethanimidothioic acid, methyl ester analytical standard.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization thioacetamide Thioacetamide reaction S-Alkylation (Diethyl Ether) thioacetamide->reaction methyl_iodide Methyl Iodide methyl_iodide->reaction crude_product Crude Methyl Ethanimidothioate HI reaction->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization purified_standard Purified Analytical Standard recrystallization->purified_standard hplc HPLC (Purity) purified_standard->hplc ms MS (Identity) purified_standard->ms nmr NMR (Structure) purified_standard->nmr

Caption: Experimental workflow for the preparation and analysis of the analytical standard.

signaling_pathway start Start: Reagents synthesis Synthesis: Alkylation of Thioacetamide start->synthesis 1. Reaction Setup purification Purification: Recrystallization synthesis->purification 2. Isolation of Crude Product characterization Characterization: HPLC, MS, NMR purification->characterization 3. Purity & Identity Check end End: Certified Standard characterization->end 4. Certification

Application Notes and Protocols for the Analysis of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, methyl ester (9CI), with the CAS number 25883-21-6, is a sulfur-containing organic compound. Accurate and reliable quantification of this analyte in various matrices is crucial for research and development purposes. Due to the limited availability of specific analytical methods for this compound, this document provides a generalized yet detailed protocol for sample preparation and analysis, primarily leveraging the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. This approach is highly versatile and can be adapted for various sample matrices such as soil, water, and biological fluids. The protocols provided are intended as a starting point and may require optimization for specific applications.

Analytical Strategy Overview

The recommended analytical approach involves sample extraction and cleanup followed by instrumental analysis, likely using Gas Chromatography-Mass Spectrometry (GC-MS) due to the anticipated volatility of the analyte. A liquid chromatography-based method could also be developed. The overall workflow is depicted below.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Sample Collection & Homogenization extraction Extraction with Acetonitrile sample->extraction Add solvent cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup extraction->cleanup Transfer supernatant analysis GC-MS or LC-MS/MS Analysis cleanup->analysis Inject final extract data Data Processing & Quantification analysis->data Generate chromatogram G compound Ethanimidothioic acid, methyl ester properties Assess Volatility & Thermal Stability compound->properties direct_gcms Direct GC-MS Analysis properties->direct_gcms High derivatization Derivatization Needed properties->derivatization Low derivatize Perform Derivatization (e.g., Silylation) derivatization->derivatize Yes lcms Consider LC-MS/MS derivatization->lcms No gcms_deriv GC-MS Analysis of Derivative derivatize->gcms_deriv

Application Notes and Protocols for In Vitro Acetylcholinesterase Assay of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1][2] This action terminates the nerve impulse at cholinergic synapses.[2] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of cholinergic receptors.[3] This principle is the basis for the therapeutic effects of AChE inhibitors in conditions like Alzheimer's disease, where there is a deficit in cholinergic transmission.[4][5] Conversely, irreversible inhibition of AChE is the mechanism of toxicity for many pesticides and nerve agents.[1][2] Therefore, in vitro assays for AChE activity are crucial for the screening and characterization of potential inhibitors for both therapeutic and toxicological purposes.

This document provides a detailed protocol for the in vitro assessment of the inhibitory potential of Ethanimidothioic acid, methyl ester (9CI) on acetylcholinesterase activity using the widely accepted Ellman's method.[5]

Principle of the Assay

The in vitro acetylcholinesterase assay is based on the Ellman's method, a colorimetric assay that measures the activity of AChE.[5] The enzyme hydrolyzes the substrate acetylthiocholine (ATC) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6] The rate of TNB production is directly proportional to the AChE activity. When an inhibitor, such as Ethanimidothioic acid, methyl ester (9CI), is present, the rate of the reaction decreases, and the extent of this decrease can be used to determine the inhibitory potency of the compound.

Data Presentation

The inhibitory activity of Ethanimidothioic acid, methyl ester (9CI) is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the activity of AChE by 50%. The results of an in vitro AChE inhibition assay can be summarized in the following table.

Note: The data presented below is hypothetical and serves as an example for data presentation. Actual values must be determined experimentally.

CompoundConcentration (µM)% InhibitionIC50 (µM)
Ethanimidothioic acid, methyl ester (9CI)0.115.2 ± 2.1
135.8 ± 3.5
1052.1 ± 4.29.5
5078.9 ± 5.1
10095.3 ± 2.8
Donepezil (Positive Control)0.0125.6 ± 2.9
0.151.3 ± 3.80.098
189.7 ± 4.5

Experimental Protocols

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Ethanimidothioic acid, methyl ester (9CI)

  • Donepezil (or other known AChE inhibitor as a positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (DMSO) for dissolving the test compound

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.1 U/mL.

  • ATCI Solution (Substrate): Prepare a stock solution of ATCI in phosphate buffer. A typical starting concentration is 10 mM.

  • DTNB Solution (Ellman's Reagent): Prepare a stock solution of DTNB in phosphate buffer. A typical starting concentration is 3 mM.

  • Test Compound Stock Solution: Dissolve Ethanimidothioic acid, methyl ester (9CI) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions of the stock solution in phosphate buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.

  • Positive Control Solution: Prepare a stock solution and serial dilutions of a known AChE inhibitor (e.g., Donepezil) in the same manner as the test compound.

Assay Procedure
  • Assay Setup: In a 96-well microplate, add the following reagents in the specified order:

    • 140 µL of phosphate buffer (pH 8.0)

    • 20 µL of the test compound solution (or buffer for control, or positive control solution)

    • 20 µL of AChE solution

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Add 10 µL of ATCI solution to each well to start the enzymatic reaction.

  • Kinetic Measurement: Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a total duration of 10-15 minutes using a microplate reader.

  • Controls:

    • Blank: Contains all reagents except the enzyme (replace with buffer) to account for non-enzymatic hydrolysis of the substrate.

    • Negative Control: Contains all reagents, including the enzyme and the buffer/solvent used for the test compound, to measure 100% enzyme activity.

    • Positive Control: Contains all reagents and a known AChE inhibitor.

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min) from the linear portion of the kinetic curve.

  • Correct for the blank reading by subtracting the rate of the blank from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the negative control.

    • V_inhibitor is the rate of reaction in the presence of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaging ChAT Choline Acetyltransferase ChAT->ACh Synthesis Choline Choline Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_cleft ACh Vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding AChE->Choline Products Inhibitor Ethanimidothioic acid, methyl ester (9CI) Inhibitor->AChE Inhibition Signal Signal Transduction AChR->Signal Activation AChE_Assay_Workflow A Prepare Reagents: AChE, ATCI, DTNB, Test Compound B Add Buffer, Test Compound, and AChE to 96-well plate A->B C Pre-incubate at 37°C B->C D Add ATCI (Substrate) to initiate reaction C->D E Measure Absorbance at 412 nm (Kinetic Reading) D->E F Calculate Reaction Rates and % Inhibition E->F G Determine IC50 Value F->G

References

Application Notes and Protocols for Methomyl, a Structurally Related Compound to Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data regarding the dosage, application rates, or biological activity of Ethanimidothioic acid, methyl ester (9CI) is available in the public domain. The information provided below pertains to Methomyl, a structurally similar carbamate insecticide. Methomyl, with the IUPAC name S-methyl N-(methylcarbamoyloxy)thioacetimidate, is a well-studied compound and can serve as a preliminary reference for researchers investigating related chemical structures.[1][2] These notes are intended for an audience of researchers, scientists, and drug development professionals and should be adapted based on specific experimental designs.

Methomyl is a broad-spectrum carbamate insecticide that functions by inhibiting acetylcholinesterase, an enzyme critical for nerve function.[3][4] It is classified as a highly toxic compound and must be handled with appropriate safety precautions in a laboratory setting.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for Methomyl based on toxicological and environmental fate studies.

Table 1: Acute Toxicity of Methomyl

Parameter Value Species Route of Administration Reference
LD50 Varies by formulation Rat Oral [5]
EPA Toxicity Category I (Highest Toxicity) - Oral [1]
EPA Toxicity Category II - Inhalation [1]
EPA Toxicity Category III - Dermal [1]

| EPA Toxicity Category | IV | - | Skin Irritation |[1] |

Table 2: Environmental Fate of Methomyl

Parameter Value Environment Reference
Soil Half-life ~14 days Soil [1]
Aqueous Half-life 6 days Surface Water [1]

| Aqueous Half-life | >25 weeks | Groundwater |[1] |

Experimental Protocols

The following are generalized protocols derived from metabolic and toxicological studies involving Methomyl. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national safety guidelines for handling toxic chemicals.

Protocol 1: In Vivo Metabolic Study in a Murine Model

This protocol is based on studies investigating the metabolic effects of Methomyl in mice.[4]

1. Objective: To assess the acute metabolic effects of Methomyl on a specific organ system (e.g., liver).

2. Materials:

  • Methomyl (analytical grade)
  • Vehicle for administration (e.g., corn oil, sterile saline)
  • Experimental animals (e.g., C57BL/6J mice)
  • Standard laboratory equipment for animal handling, dosing, and tissue collection
  • Analytical equipment for metabolite analysis (e.g., GC-MS, LC-MS)

3. Methodology:

  • Animal Acclimation: Acclimate animals to laboratory conditions for at least one week prior to the experiment.
  • Dosing Solution Preparation: Prepare a stock solution of Methomyl in the chosen vehicle. The concentration should be calculated based on the desired dosage and the average weight of the animals.
  • Animal Dosing: Administer Methomyl to the experimental group via the desired route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle only. Dosages from previous studies can be used as a starting point, but dose-ranging studies are recommended.
  • Monitoring: Observe animals for clinical signs of toxicity at regular intervals post-administration.
  • Sample Collection: At a predetermined time point (e.g., 24, 48, or 72 hours post-dose), euthanize the animals and collect relevant tissues (e.g., liver, blood).
  • Metabolite Analysis: Process the collected tissues and analyze for Methomyl and its metabolites using appropriate analytical techniques.

Protocol 2: Acetylcholinesterase Inhibition Assay

This protocol provides a general framework for assessing the in vitro inhibitory activity of Methomyl on acetylcholinesterase.

1. Objective: To determine the concentration-dependent inhibition of acetylcholinesterase by Methomyl.

2. Materials:

  • Methomyl (analytical grade)
  • Purified acetylcholinesterase (from a commercial source)
  • Substrate (e.g., acetylthiocholine)
  • Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
  • Buffer solution (e.g., phosphate buffer, pH 7.4)
  • 96-well microplate reader

3. Methodology:

  • Reagent Preparation: Prepare stock solutions of Methomyl, acetylcholinesterase, acetylthiocholine, and DTNB in the appropriate buffer.
  • Assay Setup: In a 96-well plate, add the buffer, acetylcholinesterase, and varying concentrations of Methomyl to the experimental wells. Include control wells with no inhibitor and blanks with no enzyme.
  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period to allow for the interaction between the enzyme and the inhibitor.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (acetylthiocholine) and the chromogenic reagent (DTNB) to all wells.
  • Kinetic Measurement: Immediately begin measuring the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals using the microplate reader.
  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of Methomyl and calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Methomyl is the inhibition of acetylcholinesterase (AChE). The following diagram illustrates this process.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by Methomyl ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds to receptor AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Neuron Neuron AChR->Neuron Signal Propagation Products Products AChE->Products Choline + Acetic Acid Inhibited_AChE Inhibited AChE Methomyl Methomyl Methomyl->AChE Binds and Inhibits

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Methomyl in the synaptic cleft.

Experimental Workflow: In Vivo Metabolic Study

The following diagram outlines a typical workflow for an in vivo study investigating the metabolic fate of a compound like Methomyl.

metabolic_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis p1 Animal Acclimation p2 Dosing Solution Preparation e1 Animal Dosing (Control & Experimental) p2->e1 e2 Clinical Observation e1->e2 e3 Sample Collection (Blood, Tissues) e2->e3 a1 Sample Processing e3->a1 a2 Analytical Measurement (e.g., LC-MS) a1->a2 a3 Data Analysis & Interpretation a2->a3

Caption: A generalized workflow for an in vivo metabolic study.

References

Application Notes and Protocols for Ethanimidothioic Acid, Methyl Ester (Methomyl) in Integrated Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester, commonly known as Methomyl, is a broad-spectrum carbamate insecticide.[1][2][3] It is a restricted use pesticide (RUP) due to its high acute toxicity.[4] Methomyl is utilized in integrated pest management (IPM) programs to control a wide range of chewing and sucking insect pests in various agricultural settings, including field crops, vegetables, and orchards.[1][4][5] Its efficacy extends to pests that have developed resistance to other classes of insecticides, such as organophosphates and pyrethroids.[5]

Mechanism of Action

Methomyl functions as a potent and reversible inhibitor of the enzyme acetylcholinesterase (AChE) in the nervous system of insects.[2][3][6] Acetylcholinesterase is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, Methomyl causes an accumulation of ACh, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3][7]

Signaling Pathway of Methomyl's Mode of Action

Methomyl_MoA cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) on Postsynaptic Neuron ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Nerve_Impulse Continuous Nerve Impulse AChR->Nerve_Impulse Initiates Hydrolysis Hydrolysis Products (Choline + Acetic Acid) AChE->Hydrolysis Produces Methomyl Methomyl Methomyl->AChE Inhibits Paralysis_Death Paralysis and Death Nerve_Impulse->Paralysis_Death Larval_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Insect_Rearing Rear insect larvae (e.g., Spodoptera litura) Larvae_Intro Introduce larvae to treated diet Insect_Rearing->Larvae_Intro Diet_Prep Prepare artificial diet Diet_Treat Incorporate Methomyl into artificial diet Diet_Prep->Diet_Treat Insecticide_Prep Prepare serial dilutions of Methomyl Insecticide_Prep->Diet_Treat Diet_Treat->Larvae_Intro Incubation Incubate at controlled temperature and humidity Larvae_Intro->Incubation Mortality_Check Record larval mortality at 24, 48, and 72 hours Incubation->Mortality_Check Data_Analysis Calculate LC50 values using Probit analysis Mortality_Check->Data_Analysis Residue_Analysis_Workflow cluster_extraction Sample Preparation and Extraction cluster_cleanup Cleanup cluster_analysis HPLC Analysis Sample_Homogenize Homogenize crop sample Solvent_Extraction Extract with a suitable organic solvent (e.g., acetonitrile) Sample_Homogenize->Solvent_Extraction Centrifuge Centrifuge to separate solid and liquid phases Solvent_Extraction->Centrifuge SPE Solid Phase Extraction (SPE) using a C18 cartridge Centrifuge->SPE Elution Elute Methomyl with an appropriate solvent SPE->Elution Evaporation Evaporate to dryness and reconstitute in mobile phase Elution->Evaporation HPLC_Inject Inject sample into HPLC system Evaporation->HPLC_Inject Detection Detect Methomyl using a UV or Mass Spectrometry detector HPLC_Inject->Detection Quantification Quantify based on a calibration curve Detection->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethanimidothioic acid, methyl ester (9CI).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Ethanimidothioic acid, methyl ester (9CI)?

A1: The most prevalent method is a variation of the Pinner reaction.[1][2][3] This acid-catalyzed reaction involves treating acetonitrile with methanethiol in an anhydrous solvent. The reaction proceeds via an intermediate S-methyl acetimidothioate salt (a Pinner salt), which is then neutralized to yield the final product.[1]

Q2: Why are anhydrous conditions critical for this synthesis?

A2: The presence of water during the reaction can lead to the hydrolysis of the nitrile or the intermediate Pinner salt, resulting in the formation of unwanted byproducts such as acetamide or methyl acetate, which will lower the overall yield of the desired product.[4][5]

Q3: What are the typical side reactions to be aware of?

A3: Besides hydrolysis, potential side reactions include the formation of over-alkylation products and polymerization of the starting materials or intermediates. In related syntheses, side reactions like chain scission and epimerization can also occur, particularly under harsh acidic conditions.[4][6][7]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of starting materials and the formation of the product.

Q5: What are the recommended purification methods for the final product?

A5: Purification of Ethanimidothioic acid, methyl ester can typically be achieved through distillation or column chromatography. The choice of method will depend on the scale of the reaction and the nature of any impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Presence of moisture leading to hydrolysis.[4][5] 3. Suboptimal reaction temperature.[1] 4. Inactive catalyst.1. Extend the reaction time and continue monitoring. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. The Pinner reaction is often carried out at low temperatures to ensure the stability of the intermediate salt.[1] 4. Use a fresh or properly stored acid catalyst.
Presence of Multiple Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Non-stoichiometric amounts of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature and monitor for byproduct formation. 2. Carefully measure and add reactants in the correct stoichiometric ratios. 3. Use high-purity starting materials and solvents.
Product is an Amide or Ester Water was present in the reaction mixture.[4][5]Rigorously dry all glassware and use anhydrous solvents. Handle hygroscopic materials in a glovebox or under an inert atmosphere.
Difficulty in Isolating the Product 1. Product is volatile. 2. Emulsion formation during aqueous workup.1. Use a rotary evaporator at a reduced temperature and pressure for solvent removal. 2. Add a small amount of brine to the aqueous layer to break the emulsion.

Experimental Protocol

Synthesis of Ethanimidothioic acid, methyl ester via Pinner Reaction

Materials:

  • Acetonitrile (anhydrous)

  • Methanethiol (condensed and dried)

  • Hydrogen chloride (gas, anhydrous)

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a thermometer, and a drying tube.

  • Cool the flask to -10°C using an ice-salt bath.

  • Under a nitrogen atmosphere, add anhydrous diethyl ether and anhydrous acetonitrile to the flask.

  • Bubble dry hydrogen chloride gas through the stirred solution for approximately 30 minutes, maintaining the temperature below 0°C.

  • Slowly introduce condensed, dry methanethiol to the reaction mixture.

  • Allow the reaction to stir at 0°C for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate at 0°C.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of Ethanimidothioic acid, methyl ester.

Experiment ID Temperature (°C) Reaction Time (h) Catalyst (mol%) Yield (%)
1-10410075
20410085
325410060 (with byproducts)
40210065
50610088
6045070

Visualizations

Experimental_Workflow prep Preparation of Anhydrous Apparatus and Reagents reaction Reaction Setup and Initiation (Acetonitrile, Methanethiol, HCl in Ether) prep->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring quench Quenching (Saturated NaHCO3) monitoring->quench Reaction Complete extraction Extraction and Drying (Diethyl Ether, MgSO4) quench->extraction purification Purification (Distillation/Chromatography) extraction->purification product Final Product: Ethanimidothioic acid, methyl ester purification->product

Caption: Experimental workflow for the synthesis of Ethanimidothioic acid, methyl ester.

Troubleshooting_Tree start Low Yield? check_moisture Check for Moisture Contamination start->check_moisture Yes dry_reagents Solution: Use Anhydrous Reagents and Solvents check_moisture->dry_reagents Yes check_temp Check Reaction Temperature check_moisture->check_temp No optimize_temp Solution: Optimize Temperature (e.g., 0°C) check_temp->optimize_temp Suboptimal check_time Check Reaction Time check_temp->check_time Optimal increase_time Solution: Increase Reaction Time check_time->increase_time Too Short

Caption: Troubleshooting decision tree for low yield in synthesis.

References

Technical Support Center: Ethanimidothioic acid, methyl ester (9CI) HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of Ethanimidothioic acid, methyl ester. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for an HPLC method for Ethanimidothioic acid, methyl ester?

A1: While a specific validated method for Ethanimidothioic acid, methyl ester is not widely published, a logical starting point can be developed based on its structure and general principles for analyzing small organic molecules and methyl esters. A reversed-phase method is recommended.

Table 1: Suggested Starting HPLC Parameters

ParameterRecommended ConditionRationale & Notes
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention for moderately polar compounds.
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)A simple water/acetonitrile system is a robust starting point.
Gradient 5% B to 95% B over 20 minutesA broad gradient helps to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility.[1]
Detection (UV) 205 nmAs seen in the analysis of other methyl esters, this wavelength is often effective.[2][3]
Injection Vol. 10 µLA typical volume; can be adjusted based on sample concentration.
Sample Diluent Mobile Phase (Initial Conditions)Dissolving the sample in the mobile phase prevents peak distortion.[4]

Q2: What causes "ghost peaks" in a chromatogram?

A2: Ghost peaks are unexpected peaks that are not related to the sample. They can arise from various sources, including impurities in the mobile phase (especially water), system contamination, carryover from a previous injection, or contaminants introduced during sample preparation.[5][6][7] Running a blank injection (without any sample) is the first step to determine if the ghost peak originates from the system or the sample.[8][9]

Q3: How often should I prepare a fresh mobile phase?

A3: It is best practice to prepare aqueous mobile phases (buffers, water) fresh daily to prevent microbial growth, which can cause high back pressure and baseline noise.[10] Organic solvents are more stable, but they should be kept tightly capped to prevent evaporation, which can change the mobile phase composition and affect retention times.[1]

Troubleshooting Guide 1: System Pressure Abnormalities

Q: My HPLC system pressure is abnormally high. What should I do?

A: High back pressure is a common issue, typically caused by a blockage somewhere in the system. A systematic approach is needed to locate and resolve the clog.[10][11]

Table 2: Troubleshooting High System Pressure

Potential CauseDiagnostic StepRecommended Solution
Column Frit Blockage Disconnect the column and run the pump. If pressure returns to normal, the column is the source.[10]Reverse-flush the column (disconnected from the detector) at a low flow rate. If this fails, replace the column frit or the column itself.[11][12]
Tubing/Line Clog Systematically disconnect fittings, starting from the detector and moving backward, to identify the point of obstruction.[12]Replace the clogged section of tubing. Ensure all fittings are clean.
Injector Blockage A clog in the injector can cause pressure spikes during injection.Follow the manufacturer's instructions to clean the injector rotor seal and sample loop.[12]
Precipitated Buffer Salts Occurs when using a high percentage of organic solvent with a buffered mobile phase.[10]Flush the entire system with warm, HPLC-grade water (without buffer) to redissolve the salts.[12]

Logical Workflow for Diagnosing High Pressure

G start High Pressure Observed disconnect_col Disconnect column. Run pump. Is pressure normal? start->disconnect_col pressure_normal_yes YES disconnect_col->pressure_normal_yes Yes pressure_normal_no NO disconnect_col->pressure_normal_no No col_issue Issue is the column. (Blocked frit or packing) pressure_normal_yes->col_issue system_issue Issue is in the HPLC system (pre-column) pressure_normal_no->system_issue reverse_flush Reverse-flush column (disconnected from detector). Did pressure resolve? col_issue->reverse_flush check_tubing Check tubing, injector, and in-line filters for blockages. system_issue->check_tubing flush_yes YES reverse_flush->flush_yes Yes flush_no NO reverse_flush->flush_no No reconnect Reconnect column and resume analysis. flush_yes->reconnect replace_col Replace column frit or replace column. flush_no->replace_col

Caption: A decision tree for troubleshooting high HPLC system pressure.

Troubleshooting Guide 2: Peak Shape Problems

Q: Why is my peak for Ethanimidothioic acid, methyl ester tailing?

A: Peak tailing, where the back of the peak is drawn out, is often caused by unwanted secondary interactions between the analyte and the stationary phase.[13][14] It can also result from physical issues like column degradation.

Table 3: Common Causes and Solutions for Peak Tailing

Potential CauseDescriptionRecommended Solution
Secondary Silanol Interactions Basic analytes can interact with acidic silanol groups on the silica packing, causing tailing.[14]Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid to suppress silanol activity. Ensure you are using a modern, end-capped column.[4]
Column Contamination Strongly retained impurities build up at the column head, creating active sites.Use a guard column.[11] Perform a column flush according to the protocol below.
Column Void A void or channel forms at the top of the column packing bed over time.A void will cause all peaks in the chromatogram to tail.[14] The column usually needs to be replaced.
Sample Overload Injecting too much sample can lead to peak shape distortion, including tailing.[13]Dilute the sample or reduce the injection volume.[15]

Q: My peak is fronting. What is the cause?

A: Peak fronting, which looks like a shark fin, is almost always caused by one of two issues: sample overload or a sample solvent that is stronger than the mobile phase.[4][15] The easiest solution is to dilute your sample and ensure it is dissolved in the initial mobile phase.[15]

Experimental Protocol: General Purpose Reversed-Phase Column Flush

This protocol is designed to remove contaminants from a C18 column that may be causing peak shape issues or high back pressure. Always disconnect the column from the detector before flushing.

  • Disconnect: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.

  • Aqueous Wash: Flush the column in the forward direction with HPLC-grade water for 30 minutes at 1.0 mL/min. This removes buffer salts and polar contaminants.

  • Organic Wash (Non-polar contaminants): Flush with 100% Acetonitrile for 30 minutes.

  • Strong Solvent Wash (Strongly retained contaminants): Flush with Isopropanol (IPA) for 30 minutes.

  • Re-equilibration: Flush with the initial mobile phase composition for at least 30 minutes or until the baseline is stable.

Troubleshooting Guide 3: Retention Time Variability

Q: My retention times are shifting from run to run. What could be the cause?

A: Unstable retention times are a critical issue that compromises data reliability. The cause can usually be traced to the mobile phase, the pump, or the column temperature.[1][16]

Table 4: Troubleshooting Retention Time Shifts

Potential CauseDescriptionRecommended Solution
Mobile Phase Composition Change Inaccurate mixing, evaporation of a volatile component, or degradation of the mobile phase. A 1% change in organic solvent can shift RT by 5-15%.[1]Prepare mobile phase fresh and accurately (gravimetrically is best).[1] Keep reservoirs capped. Ensure the pump's proportioning valves are working correctly.
Inadequate Equilibration Not allowing the column enough time to re-equilibrate after a gradient run before the next injection.[13]Ensure the equilibration step at the end of your gradient method is long enough (typically 5-10 column volumes).
Temperature Fluctuations A 1°C change in temperature can alter retention time by 1-2%.[1]Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.[17]
System Leaks A leak in the system will cause a drop in flow rate, leading to longer retention times.[1]Inspect all fittings for signs of leaks (e.g., salt deposits from buffers). Tighten or replace fittings as needed.
Column Aging Over time, the stationary phase can degrade, leading to shifts in retention, often for all peaks.[16]Replace the column. Monitor column performance with a system suitability standard.

Troubleshooting Guide 4: Baseline Issues & Ghost Peaks

Q: How can I diagnose and eliminate ghost peaks?

A: Ghost peaks are extraneous peaks that appear in your chromatogram. A process of elimination is the best way to identify their source.[5]

Logical Workflow for Diagnosing Ghost Peaks

G start Ghost Peak Observed run_blank Inject a blank (mobile phase or diluent). Is the peak still present? start->run_blank blank_yes YES run_blank->blank_yes Yes blank_no NO run_blank->blank_no No source_system Source: System or Mobile Phase blank_yes->source_system source_sample Source: Sample or Prep blank_no->source_sample check_mp Prepare fresh mobile phase (especially water). Use high-purity solvents. Check for carryover. source_system->check_mp check_prep Check sample diluent for contamination. Review sample preparation steps and materials. source_sample->check_prep

Caption: A workflow to determine the origin of ghost peaks in HPLC.

Q: My baseline is noisy or drifting. How can I fix it?

A: Baseline noise or drift can obscure small peaks and affect integration. Common causes include air bubbles, detector issues, or impure solvents.[4][18]

Table 5: Troubleshooting Baseline Noise and Drift

SymptomPotential CauseRecommended Solution
Regular, cyclic noise Pump pulsation, faulty check valve.[19]Purge the pump to remove air bubbles. If the problem persists, clean or replace the pump's check valves.
High-frequency, "fuzzy" noise Detector lamp failing, contaminated flow cell, or electrical interference.[18][19]Check the detector lamp's energy/hours of use. Flush the flow cell with a strong solvent like isopropanol. Ensure the HPLC is on a stable power circuit.
Drifting baseline (rising/falling) Inadequate column equilibration, temperature fluctuations, or mobile phase contamination.[4][13]Ensure the column is fully equilibrated before starting a run. Use a column oven. Prepare fresh mobile phase.
Sudden spikes Air bubbles in the mobile phase or pump.[19]Degas the mobile phase thoroughly using sonication, vacuum, or an in-line degasser. Purge the pump.

References

Technical Support Center: Analysis of Ethanimidothioic acid, methyl ester (Methomyl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethanimidothioic acid, methyl ester, commonly known as Methomyl.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of Methomyl, particularly focusing on matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Broadening or Splitting) High concentration of acetonitrile from QuEChERS extraction in the final sample solvent, which can be a stronger solvent than the initial mobile phase.[1]- Use a divert valve to send the initial part of the injection to waste, which can improve the peak shape for early-eluting analytes like Methomyl.[1]- Evaporate the acetonitrile extract to dryness and reconstitute in a solvent that is compatible with the initial mobile phase (e.g., methanol/water).[1]
Low Analyte Recovery - Inefficient extraction from a complex matrix.- Degradation of the analyte during sample preparation.[2]- For complex food matrices, utilize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction.[3][4]- For liquid samples, consider solid-phase extraction (SPE) for cleanup and concentration.[5]- Ensure pH control during extraction, as carbamates can be unstable.
Signal Suppression or Enhancement (Matrix Effect) Co-eluting matrix components from the sample that interfere with the ionization of Methomyl in the mass spectrometer source.[6][7]- Dilute the sample extract: This is a simple first step to reduce the concentration of interfering matrix components.[8]- Improve sample cleanup: Use dispersive SPE (dSPE) cleanup steps in the QuEChERS protocol.[4]- Matrix-matched calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for the matrix effect.[9]- Use an isotopically labeled internal standard: This is the most effective way to correct for matrix effects and variations in instrument response.
Inconsistent Results/Poor Reproducibility - Variability in manual sample preparation steps.- Inconsistent matrix effects between samples.- Automate sample preparation where possible to improve consistency.- Ensure thorough homogenization of the initial sample.[3]- Use a consistent sample cleanup procedure for all samples, standards, and blanks.
False Positives/Interferences Co-eluting compounds that have similar mass-to-charge ratios (m/z) to Methomyl or its fragments.[7]- Optimize chromatographic separation to resolve Methomyl from interfering peaks.- Use high-resolution mass spectrometry (HRMS) for more specific detection.- In tandem MS (MS/MS), monitor multiple specific transitions (MRMs) for Methomyl to increase confirmation confidence.[7]

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect the analysis of Methomyl?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as Methomyl, by the presence of co-eluting compounds from the sample matrix. This can lead to either signal suppression (lower response) or signal enhancement (higher response) in the mass spectrometer.[6][7] Consequently, matrix effects can cause inaccurate quantification of Methomyl, leading to either underestimation or overestimation of its concentration in the sample.

Q2: Which analytical techniques are most suitable for the determination of Methomyl residues?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or UPLC-MS/MS) is a highly sensitive and selective method for the determination of Methomyl residues in various matrices.[5] Gas chromatography-mass spectrometry (GC-MS) can also be used, but may require derivatization as carbamates can be thermally unstable.[2] HPLC with UV detection is another option, though it may be less selective than mass spectrometry.[10]

Q3: What are the common sample preparation methods for analyzing Methomyl in food samples?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues, including Methomyl, from complex food matrices like fruits and vegetables.[3][4] This method involves an initial extraction with acetonitrile followed by a "salting out" step and subsequent cleanup using dispersive solid-phase extraction (dSPE).[4] Other methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE).[5]

Q4: How can I quantify the extent of matrix effects in my analysis?

A4: You can quantify matrix effects by comparing the peak area of Methomyl in a standard solution prepared in a pure solvent to the peak area of Methomyl spiked into a blank sample extract at the same concentration. The matrix effect can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100

A negative percentage indicates signal suppression, while a positive percentage indicates signal enhancement.

Q5: What are typical recovery rates for Methomyl in food matrices?

A5: Recovery rates can vary depending on the matrix and the analytical method used. For example, one study using a biosensor for Methomyl detection reported recovery levels ranging from 78.0% to 96.5%, while an HPLC method yielded recoveries between 57.0% and 99.5% in fruit and vegetable samples.[11] It is important to validate the method for each specific matrix to determine the expected recovery.

Quantitative Data Summary

The following table summarizes quantitative data for Methomyl analysis from various studies.

ParameterMatrixMethodValueReference
Recovery Fruits and VegetablesBiosensor78.0 - 96.5%[11]
Recovery Fruits and VegetablesHPLC57.0 - 99.5%[11]
Initial Residue Mint RootsUPLC-MS79.52 µg/kg[5]
Initial Residue Mint Leaves/StemsUPLC-MS44.54 µg/kg[5]
Detection Limit Wheat and Rice FloursTHz-TDS<3.74%[11][12]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for Methomyl in Fruits and Vegetables

This protocol is a generalized procedure based on the widely used QuEChERS method.

  • Homogenization: Weigh 10-15 grams of a representative portion of the sample. Homogenize the sample until a uniform consistency is achieved. For dry samples, rehydration with an appropriate amount of water may be necessary.[4]

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).[9]

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[9]

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

    • Shake for 30 seconds.

  • Final Centrifugation: Centrifuge the dSPE tube for 2-5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis. It may be necessary to dilute the extract or exchange the solvent to be compatible with the LC mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis homogenize 1. Homogenize Sample extract 2. Extract with Acetonitrile & Salts homogenize->extract centrifuge1 3. Centrifuge extract->centrifuge1 dspe 4. Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 5. Centrifuge dspe->centrifuge2 analyze 6. LC-MS/MS Analysis centrifuge2->analyze

Caption: QuEChERS workflow for Methomyl analysis.

troubleshooting_logic start Poor Analytical Result (e.g., Bad Peak Shape, Low Recovery) check_peak Is Peak Shape Poor (Broad or Split)? start->check_peak check_recovery Is Recovery Low or Signal Suppressed? start->check_recovery check_peak->check_recovery No solvent_mismatch Solvent Mismatch Likely check_peak->solvent_mismatch Yes matrix_effect Matrix Effect Likely check_recovery->matrix_effect Yes solution_peak Solution: - Use Divert Valve - Solvent Exchange solvent_mismatch->solution_peak solution_matrix Solution: - Dilute Sample - Improve Cleanup - Use Matrix-Matched Standards matrix_effect->solution_matrix

Caption: Troubleshooting logic for Methomyl analysis.

References

Technical Support Center: Analysis of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ethanimidothioic acid, methyl ester (9CI), commonly known as Methomyl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may arise during the handling, storage, and analysis of Methomyl.

Q1: I am observing a significant loss of Methomyl in my analytical standards and samples. What are the potential causes?

A1: The degradation of Methomyl is a common issue due to its inherent instability. Several factors can contribute to its degradation:

  • pH of the Solution: Methomyl is highly susceptible to hydrolysis, especially under alkaline conditions (pH > 7).[1][2] In aqueous solutions, its stability decreases as the pH and temperature increase.[2]

  • Temperature: Elevated temperatures accelerate the degradation of Methomyl.[1][2]

  • Light Exposure: Although stable to sunlight in its solid form, in aqueous solutions, Methomyl can be decomposed by artificial sunlight.[2]

  • Microbial Activity: In non-sterile environmental samples, microbial degradation can be a significant pathway for Methomyl loss.[3]

  • Solvent Type: The choice of solvent for standards and sample preparation can impact stability. While soluble in various organic solvents, prolonged storage in certain solvents may lead to degradation. Methanol and acetonitrile are commonly used for analytical standards.[4]

Troubleshooting Steps:

  • pH Control: Ensure that all aqueous solutions, including mobile phases for HPLC, are neutral or slightly acidic (pH ≤ 7).[1][2] Buffer your solutions if necessary.

  • Temperature Control: Store stock solutions and samples at low temperatures, preferably in a freezer, to minimize thermal degradation.[4] During analysis, use a cooled autosampler if available.

  • Light Protection: Protect standards and samples from direct light by using amber vials or by covering them with aluminum foil.

  • Sample Preparation: For environmental samples, consider sterilizing them (e.g., by filtration) if microbial degradation is suspected and the analytical method allows.

  • Fresh Preparation: Prepare working standards fresh daily from a stock solution stored under optimal conditions.

Q2: What are the primary degradation products of Methomyl that I should look for in my chromatograms?

A2: The main degradation products of Methomyl resulting from both abiotic and biotic processes are Methomyl oxime and acetonitrile .[1] Under certain conditions, it can further degrade to carbon dioxide.[1] When analyzing samples, the appearance of a peak corresponding to Methomyl oxime is a strong indicator of degradation.

Q3: My analytical results for Methomyl are not reproducible. How can I improve the consistency of my measurements?

A3: Poor reproducibility is often linked to the instability of Methomyl. To improve consistency:

  • Standardize Sample Handling: Implement a strict and consistent protocol for sample collection, storage, and preparation. This includes controlling the time between sample collection and analysis.

  • Matrix Effects: If you are working with complex matrices like soil or biological fluids, matrix components can interfere with the analysis or even accelerate degradation. Perform matrix-matched calibrations or use a standard addition method to compensate for these effects.

  • Internal Standards: The use of an internal standard can help to correct for variations in extraction efficiency and instrument response.

  • Control Samples: Analyze quality control samples with known concentrations of Methomyl alongside your experimental samples to monitor the performance of your analytical method.

Quantitative Data Summary

The stability of Methomyl is highly dependent on the experimental conditions. The following tables summarize key quantitative data related to its degradation.

Table 1: Half-life of Methomyl in Water at Different pH Values (at 25°C)

pHHalf-life
5Stable (no breakdown within 30 days)[2]
7Stable (no breakdown within 30 days)[2]
930 days[2]

Table 2: Solubility of Methomyl in Various Solvents (at 25°C)

SolventSolubility (g/L)
Water58[1]
Methanol1000[2]
Acetone730[2]
Ethanol420[2]
Isopropanol220[2]
Toluene30[2]

Experimental Protocols

Below are detailed methodologies for key experiments related to Methomyl analysis.

Protocol 1: Extraction of Methomyl from Soil

This protocol is based on methods described by the EPA.[5]

  • Sample Preparation: Weigh 25.0 g of a representative soil sample into a 500 mL Erlenmeyer flask.

  • Extraction:

    • Add 100 mL of ethyl acetate to the flask.

    • Securely stopper the flask and shake it on a wrist-action shaker at high speed for 15 minutes.

    • Decant the ethyl acetate through Whatman #541 filter paper into a 500 mL evaporating flask.

    • Repeat the extraction two more times with 100 mL of fresh ethyl acetate each time.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent at a temperature below 40°C to a volume of approximately 5 mL.

  • Cleanup (if necessary): The concentrated extract can be further purified using a silica gel column to remove interfering substances.

  • Final Preparation: The cleaned extract is then evaporated to a smaller volume (e.g., 0.2 mL) and reconstituted in a suitable solvent (e.g., acetonitrile) for HPLC analysis.

Protocol 2: HPLC Analysis of Methomyl

This is a general procedure; specific conditions may need to be optimized for your instrument and application.

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio should be optimized to achieve good separation. The aqueous portion should be buffered to a neutral or slightly acidic pH.

  • Detection: Methomyl can be detected by UV absorbance, typically around 234 nm.

  • Calibration: Prepare a series of calibration standards of Methomyl in the mobile phase or a suitable solvent. Plot the peak area versus concentration to generate a calibration curve.

  • Analysis: Inject the prepared sample extracts and standards into the HPLC system. Quantify the amount of Methomyl in the samples by comparing their peak areas to the calibration curve.

Visualizations

The following diagrams illustrate key processes and relationships relevant to the analysis of Methomyl.

cluster_degradation Methomyl Degradation Pathways Methomyl Ethanimidothioic acid, methyl ester (Methomyl) Hydrolysis Hydrolysis (Alkaline conditions) Methomyl->Hydrolysis Photolysis Photolysis (UV light) Methomyl->Photolysis Microbial Microbial Degradation Methomyl->Microbial Oxime Methomyl Oxime Hydrolysis->Oxime Photolysis->Oxime Microbial->Oxime Acetonitrile Acetonitrile Oxime->Acetonitrile CO2 CO2 Acetonitrile->CO2

Caption: Major degradation pathways of Methomyl.

cluster_workflow Analytical Workflow for Methomyl Start Sample Collection (e.g., Soil, Water) Store Storage (Cool, Dark) Start->Store Extract Extraction (e.g., Ethyl Acetate) Store->Extract Clean Cleanup (e.g., Silica Gel) Extract->Clean Analyze HPLC Analysis Clean->Analyze Data Data Interpretation Analyze->Data

Caption: A typical experimental workflow for Methomyl analysis.

cluster_troubleshooting Troubleshooting Logic Problem Low/Inconsistent Methomyl Recovery Check_pH Check Solution pH Problem->Check_pH Is pH > 7? Check_Temp Check Storage/Analysis Temperature Problem->Check_Temp Is temp elevated? Check_Light Check for Light Exposure Problem->Check_Light Is it light exposed? Check_Standards Check Standard Preparation/Age Problem->Check_Standards Are standards old? Solution_Adjust Adjust to pH <= 7 Check_pH->Solution_Adjust Yes Solution_Temp Store in Freezer, Use Cooled Autosampler Check_Temp->Solution_Temp Yes Solution_Light Use Amber Vials/ Protect from Light Check_Light->Solution_Light Yes Solution_Standards Prepare Fresh Standards Check_Standards->Solution_Standards Yes

Caption: A logical guide for troubleshooting low Methomyl recovery.

References

Technical Support Center: Ethanimidothioic acid, methyl ester (9CI) Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Ethanimidothioic acid, methyl ester (9CI) analytical standards. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Ethanimidothioic acid, methyl ester (9CI) analytical standards?

A1: The primary stability concerns for Ethanimidothioic acid, methyl ester (9CI) revolve around the reactivity of the thioimidate functional group. This group is susceptible to hydrolysis, particularly in the presence of moisture and acidic conditions, which can lead to the formation of impurities.[1][2] Additionally, as a sulfur-containing compound, it is potentially prone to oxidation.[3] Photostability can also be a concern, as some thioimidate derivatives are known to be light-sensitive.[1]

Q2: My analytical standard is showing a decrease in peak area over time. What could be the cause?

A2: A progressive decrease in the peak area of the main analyte strongly suggests degradation of the standard. The most probable cause is hydrolysis, especially if the solvent used for the standard solution contains water or is acidic.[1][2] To minimize this, it is crucial to use anhydrous solvents and store the standard solution in a tightly sealed container at recommended temperatures (typically refrigerated or frozen).

Q3: I am observing a new, unknown peak in my chromatogram that grows over time. What could this impurity be?

A3: The appearance and growth of a new peak likely indicate the formation of a degradation product. Given the structure of Ethanimidothioic acid, methyl ester (9CI), the most probable degradation products are:

  • Methyl ethanethioate: Formed via hydrolysis of the thioimidate C=N bond. Thioimidates can hydrolyze to thioesters when sufficient water is present.[2]

  • Oxidized species (e.g., sulfoxide): The sulfur atom is susceptible to oxidation, which would result in a more polar compound.

To identify the unknown peak, techniques such as LC-MS could be employed to determine its mass and elucidate its structure.

Q4: What are the ideal storage and handling conditions for Ethanimidothioic acid, methyl ester (9CI) standards?

A4: To ensure the longevity and accuracy of your analytical standard, the following conditions are recommended:

  • Storage of solid material: Store in a tightly sealed vial, protected from light, in a freezer (-20°C is common).

  • Preparation of stock solutions: Use high-purity, anhydrous solvents (e.g., acetonitrile, methanol).

  • Storage of solutions: Store stock and working solutions in tightly capped vials at low temperatures (e.g., 2-8°C or -20°C) to slow down potential degradation.[1] For long-term storage, freezing is preferable.

  • Handling: Allow the standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid material. Minimize exposure of the standard, both solid and in solution, to light.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues with your analytical standard.

Problem: Inconsistent or Drifting Analytical Results

This issue can manifest as poor repeatability in peak areas, retention time shifts, or a general lack of precision in your measurements.

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent/Drifting Results Observed check_system Is the analytical system (e.g., HPLC, GC) performing correctly? (Check system suitability, calibration, etc.) start->check_system system_ok System is OK check_system->system_ok Yes system_not_ok System Not OK check_system->system_not_ok No check_standard_prep Review Standard Preparation Protocol (Solvent quality, weighing accuracy, dilutions) system_ok->check_standard_prep troubleshoot_system Troubleshoot Analytical System (e.g., check for leaks, column issues, detector problems) system_not_ok->troubleshoot_system prep_issue Potential Preparation Issue check_standard_prep->prep_issue Discrepancy Found prep_ok Preparation Protocol is Correct check_standard_prep->prep_ok No Discrepancy reprepare_standard Prepare a Fresh Standard from Solid Material prep_issue->reprepare_standard prep_ok->reprepare_standard issue_persists Issue Persists with Fresh Standard? reprepare_standard->issue_persists perform_stability Suspect Standard Instability. Perform Forced Degradation Study (see protocol below). issue_persists->perform_stability Yes contact_supplier Contact Standard Supplier for Support issue_persists->contact_supplier No, Resolved perform_stability->contact_supplier

Caption: Troubleshooting decision tree for inconsistent analytical results.

Quantitative Data Summary

The following table provides illustrative data from a hypothetical forced degradation study on Ethanimidothioic acid, methyl ester (9CI) after 24 hours of exposure to various stress conditions. This data serves as an example of how to present stability findings.

Stress ConditionTemperatureDuration (hours)% Degradation (Illustrative)Major Degradation Product(s)
0.1 M HCl60°C2418.5%Hydrolysis Product (Thioester)
0.1 M NaOH60°C248.2%Hydrolysis Product (Thioester)
3% H₂O₂Room Temp2412.7%Oxidation Product (Sulfoxide)
Heat (Solid)80°C24< 1.0%No significant degradation
Photostability25°C245.5%Multiple minor products
Control (Solution)Room Temp242.1%Hydrolysis Product (Thioester)

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation pathways and assess the stability of Ethanimidothioic acid, methyl ester (9CI).[4][5]

Objective: To evaluate the stability of the analytical standard under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • Ethanimidothioic acid, methyl ester (9CI) analytical standard

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the standard in ACN at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation (Solution): Store a vial of the stock solution at 80°C for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid standard in a vial and store at 80°C for 24 hours. After exposure, prepare a solution at the target concentration.

    • Photostability: Expose a solution of the standard to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified duration, cool the samples to room temperature.

    • If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples (including a non-stressed control) to a suitable concentration for HPLC analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the unstressed control.

    • Assess peak purity to ensure that the parent peak is not co-eluting with any degradants.

Visualizations

Hypothetical Degradation Pathways

DegradationPathways parent Ethanimidothioic acid, methyl ester hydrolysis_product Methyl ethanethioate (Hydrolysis Product) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product S-Oxide Derivative (Oxidation Product) parent->oxidation_product [O] (e.g., H₂O₂)

Caption: Potential degradation pathways for Ethanimidothioic acid, methyl ester.

References

Technical Support Center: Chromatography of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Ethanimidothioic acid, methyl ester (9CI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a focus on resolving peak tailing issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of Ethanimidothioic acid, methyl ester?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a drawn-out or "tailing" appearance on the chromatogram.[1] This can be problematic as it reduces resolution between closely eluting compounds and can lead to inaccurate quantification.[2] For Ethanimidothioic acid, methyl ester, its polar nature and the presence of sulfur and nitrogen atoms may lead to secondary interactions with the stationary phase, a common cause of peak tailing.

Q2: What are the most common causes of peak tailing for a compound like Ethanimidothioic acid, methyl ester?

A2: The most likely causes for peak tailing of this analyte include:

  • Secondary Interactions: Strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][2][3] The thiol-like sulfur and the nitrogen atom in Ethanimidothioic acid, methyl ester can be particularly prone to these interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[3][4]

  • Improper Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase, influencing peak shape.[3][5]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and peak tailing.[2][3]

  • System Dead Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.[2]

Q3: Can the solvent used to dissolve my sample affect peak shape?

A3: Yes, a mismatch between the sample solvent and the mobile phase can cause peak distortion, including tailing.[2] It is generally recommended to use a solvent that is of similar or weaker strength than the initial mobile phase to ensure proper peak focusing on the column.[6]

Troubleshooting Guides

Issue 1: Asymmetrical peaks (tailing) are observed for Ethanimidothioic acid, methyl ester.

This guide will walk you through a systematic approach to diagnose and resolve peak tailing.

Troubleshooting Workflow:

G Troubleshooting Peak Tailing start Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Yes check_mobile_phase Is the mobile phase pH appropriate? check_overload->check_mobile_phase No resolved Peak Shape Improved reduce_conc->resolved adjust_ph Adjust mobile phase pH (e.g., add formic acid) check_mobile_phase->adjust_ph No check_column Is the column old or contaminated? check_mobile_phase->check_column Yes adjust_ph->resolved replace_column Replace with a new, high-purity, end-capped column check_column->replace_column Yes check_system Are there issues with the HPLC/GC system? check_column->check_system No replace_column->resolved minimize_dead_volume Check and optimize tubing and connections check_system->minimize_dead_volume Yes check_system->resolved No minimize_dead_volume->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Steps:

  • Assess for Column Overload:

    • Action: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[4]

    • Solution: Reduce the concentration of your sample or decrease the injection volume.

  • Evaluate Mobile Phase Conditions (for HPLC):

    • Action: Given the basic nitrogen in Ethanimidothioic acid, methyl ester, interactions with acidic silanol groups on the column are a likely cause of tailing.[1][3] Operating at a lower pH can protonate these silanols, reducing unwanted interactions.[3][7]

    • Solution: Try adding a small amount of an acidic modifier, like 0.1% formic acid, to your mobile phase.

  • Consider the Column's Health and Type:

    • Action: If the column has been used extensively or with complex matrices, it may be contaminated or the stationary phase may be degraded.[2]

    • Solution:

      • First, try flushing the column according to the manufacturer's instructions.

      • If tailing persists, replace the column. For a polar compound like this, consider using a high-purity, end-capped column to minimize the number of available silanol groups.[1][3]

  • Inspect the Chromatographic System:

    • Action: Extraneous tubing or poorly fitted connections can introduce dead volume, leading to peak broadening and tailing.[2]

    • Solution: Ensure all connections are secure and that the tubing length between the injector, column, and detector is as short as possible.

Issue 2: All peaks in the chromatogram are tailing.

If not just your target analyte but all peaks are showing tailing, the issue is likely systemic rather than a specific chemical interaction.

Troubleshooting Flow for Systemic Tailing:

G Troubleshooting Systemic Peak Tailing start All Peaks Tailing check_column_install Is the column installed correctly? start->check_column_install reinstall_column Re-install column, check ferrules check_column_install->reinstall_column No check_frit Is the column inlet frit blocked? check_column_install->check_frit Yes resolved Peak Shapes Improved reinstall_column->resolved reverse_flush Reverse and flush the column (if permissible) check_frit->reverse_flush Yes check_dead_volume Is there excessive dead volume? check_frit->check_dead_volume No reverse_flush->resolved optimize_connections Shorten tubing, check fittings check_dead_volume->optimize_connections Yes check_dead_volume->resolved No optimize_connections->resolved

Caption: A workflow for addressing peak tailing affecting all compounds.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development

This protocol is designed to minimize secondary silanol interactions.

  • Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and increase linearly to a high percentage (e.g., 95%) over several minutes to determine the approximate retention time.

    • Optimize the gradient around the elution time of your analyte for best resolution.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 1-5 µL

  • Detection: UV at an appropriate wavelength (to be determined by a UV scan of the analyte).

Protocol 2: Gas Chromatography (GC) Method Development

This protocol is a general starting point for a semi-volatile compound.

  • Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is a good starting point.

  • Inlet:

    • Use a split/splitless inlet in split mode (e.g., 20:1 split ratio) to begin.

    • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • FID Temperature: 300 °C

    • MS Transfer Line Temperature: 280 °C

Data Presentation

The following tables summarize key parameters to consider and their impact on peak tailing.

Table 1: HPLC Parameters to Mitigate Peak Tailing

ParameterRecommendation for Ethanimidothioic acid, methyl esterRationale
Column High-purity, end-capped C18 or a polar-embedded phase.Minimizes silanol interactions which are a primary cause of tailing for polar, basic compounds.[1][3]
Mobile Phase pH Acidic (e.g., pH 2.5-3.5) with a modifier like formic or acetic acid.Suppresses the ionization of residual silanol groups on the stationary phase.[3][7]
Buffer Concentration 10-25 mMAdequate buffering capacity helps maintain a stable pH and can mask some silanol interactions.[3]
Temperature 30-40 °CCan sometimes improve peak shape and reduce viscosity, but effects should be evaluated empirically.
Sample Solvent Mobile phase or a weaker solvent.A stronger injection solvent can cause peak distortion.[2][6]

Table 2: GC Parameters to Mitigate Peak Tailing

ParameterRecommendation for Ethanimidothioic acid, methyl esterRationale
Inlet Liner Use a deactivated liner, potentially with glass wool.Prevents analyte adsorption or degradation in the hot inlet.
Injection Mode Split injection.Minimizes the time the analyte spends in the hot inlet, reducing the chance of degradation or interaction.
Column Choice A properly deactivated, mid-polarity column.Active sites on the column can cause tailing.
Carrier Gas Flow Optimal flow rate for the chosen column diameter.Sub-optimal flow can lead to band broadening.

References

Ethanimidothioic acid, methyl ester (9CI) interference in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Interference from Ethanimidothioic acid, methyl ester (9CI)

This technical support guide is designed for researchers, scientists, and drug development professionals who may encounter mass spectrometry interference from Ethanimidothioic acid, methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is Ethanimidothioic acid, methyl ester, and why might it be in my sample?

Q2: How can a small molecule like Ethanimidothioic acid, methyl ester interfere with my mass spectrometry results?

A2: Interference can occur in several ways:

  • Ion Suppression: If the molecule co-elutes with your analyte of interest, it can compete for ionization in the mass spectrometer's source (especially in Electrospray Ionization - ESI).[1][2][3][4] This reduces the ionization efficiency of your target analyte, leading to a weaker signal, poor sensitivity, and inaccurate quantification.[1][3]

  • Isobaric Interference: The compound or its fragments may have the same nominal mass-to-charge ratio (m/z) as your analyte or its key fragments, leading to overlapping signals that are difficult to distinguish, especially with low-resolution mass spectrometers.[5][6]

  • Adduct Formation: It may form adducts with your analyte or with common mobile phase ions, creating unexpected peaks and complicating spectral interpretation.

Q3: What are the typical signs of this interference in my data?

A3: Key indicators include:

  • A sudden, unexplained drop in analyte signal intensity or poor reproducibility across samples.

  • The appearance of unexpected peaks in the mass spectrum, particularly at m/z values corresponding to the interferent or its adducts.

  • Distorted chromatographic peak shapes for your analyte if co-elution is severe.[1]

  • Elevated baseline noise in a specific region of your chromatogram.[1]

Q4: Is this interference more common with a specific ionization technique (e.g., ESI vs. APCI)?

A4: Electrospray ionization (ESI) is generally more susceptible to ion suppression effects from co-eluting compounds compared to Atmospheric Pressure Chemical Ionization (APCI).[3] This is because ESI's mechanism is highly dependent on the physical properties of droplets, which can be altered by high concentrations of interfering compounds.[3] If you suspect ion suppression, switching to an APCI source, if compatible with your analyte, can be a valuable troubleshooting step.[3]

Troubleshooting Guides
Guide 1: Diagnosing the Presence of Ethanimidothioic acid, methyl ester

If you suspect this compound is causing interference, the first step is to confirm its presence.

Step 1: Predict Theoretical m/z Values Start by calculating the expected mass-to-charge ratios for the interfering compound in both positive and negative ionization modes.

Ion Species Formula Theoretical Monoisotopic Mass (m/z)
Protonated Molecule[C₃H₇NS + H]⁺90.0372
Sodium Adduct[C₃H₇NS + Na]⁺112.0191
Deprotonated Molecule[C₃H₇NS - H]⁻88.0223
Key Fragment (Loss of •SCH₃)[C₂H₄N]⁺42.0338
Key Fragment (Loss of •CH₃)[C₂H₄NS]⁺74.0086

Step 2: Perform a High-Resolution Scan Acquire data using a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Look for the predicted m/z values in your blank or affected samples. The high mass accuracy will help distinguish the interferent's elemental formula from other possibilities.

Step 3: Analyze Isotopic Pattern The key feature of a sulfur-containing compound is its isotopic signature. The ³⁴S isotope has a natural abundance of approximately 4.2%. Look for an A+2 peak that is ~4.2% of the intensity of the monoisotopic peak (A).

Step 4: Conduct MS/MS Fragmentation Isolate the suspected parent ion (e.g., m/z 90.0372) and perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). Compare the resulting fragment ions to the predicted values in the table above. The fragmentation of methyl esters often involves cleavage next to the carbonyl or thio-carbonyl group.[7][8][9]

Guide 2: Mitigating Interference

Once confirmed, use the following strategies to eliminate or reduce the interference.

Strategy 1: Chromatographic Separation The most effective solution is often to separate the interferent from your analyte chromatographically.[4]

  • Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between your analyte and the interferent. A shallower gradient can often resolve co-eluting peaks.[4]

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl or a polar-embedded phase) to alter selectivity.

  • Adjust pH: Modify the mobile phase pH. Since Ethanimidothioic acid, methyl ester contains a nitrogen atom, its retention behavior can be sensitive to pH changes.

Strategy 2: Sample Preparation If chromatographic separation is not feasible, improve your sample cleanup protocol.

  • Solid-Phase Extraction (SPE): Develop an SPE method that selectively retains the analyte while allowing the interferent to be washed away (or vice-versa).

  • Liquid-Liquid Extraction (LLE): Use LLE with solvents of different polarity to partition your analyte away from the interferent.

Strategy 3: Modify Mass Spectrometry Method

  • Switch Ionization Source: As mentioned, changing from ESI to APCI can reduce ion suppression.[3]

  • Use a Different Adduct: If you are quantifying using a sodium adduct that suffers from interference, see if you can use the protonated molecule or another adduct that is spectrally clean.

Experimental Protocols
Protocol 1: Post-Column Infusion Test for Ion Suppression

This experiment definitively identifies regions of ion suppression in your chromatogram.[2]

  • Preparation:

    • Prepare a solution of your pure analyte at a concentration that gives a stable, mid-level signal (~1 µg/mL).

    • Prepare a blank matrix sample (an extract of a sample that does not contain your analyte).

  • Setup:

    • Use a T-junction to introduce your analyte solution post-column into the LC flow path just before it enters the mass spectrometer.

    • Set up a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 5-10 µL/min).

  • Execution:

    • Begin infusing the analyte solution. You should observe a stable, elevated baseline signal for your analyte's m/z in the MS.

    • Once the signal is stable, inject the blank matrix sample onto the LC column and begin the chromatographic run.

  • Analysis:

    • Monitor the analyte's signal throughout the run. Any significant drop in the baseline signal indicates that a compound is eluting from the column at that time and causing ion suppression.[2] If this drop coincides with the retention time of Ethanimidothioic acid, methyl ester, it confirms its role as a source of ion suppression.

Visualizations
Troubleshooting Workflow

The following diagram outlines a logical workflow for identifying and resolving mass spectrometry interference issues.

Interference_Workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation Start Poor Signal or Unexpected Peaks Check_Blanks Analyze Blank / Matrix Samples Start->Check_Blanks High_Res Perform High-Resolution Scan (Check for m/z 90.0372) Check_Blanks->High_Res Suspicious Peak Found Isotope Check for 34S Isotope Pattern (A+2 peak at ~4.2%) High_Res->Isotope MSMS Conduct MS/MS on Suspected Ion Modify_Chrom Modify Chromatography (Gradient, Column) MSMS->Modify_Chrom Interferent Confirmed Isotope->MSMS Correct Isotope Ratio Modify_Prep Improve Sample Prep (SPE, LLE) Modify_Chrom->Modify_Prep Partial or No Success Resolved Issue Resolved Modify_Chrom->Resolved Success Modify_MS Change MS Method (Switch to APCI) Modify_Prep->Modify_MS Partial or No Success Modify_Prep->Resolved Success Modify_MS->Resolved Success

Caption: A decision tree for troubleshooting MS interference.

Ion Suppression Mechanism

This diagram illustrates the concept of ion suppression in an ESI source.

Ion_Suppression cluster_normal Normal Ionization cluster_suppressed Ion Suppression ESI_Normal ESI Droplet (Analyte only) Gas_Phase_Normal Gas Phase Ions (Analyte) ESI_Normal->Gas_Phase_Normal Efficient Evaporation Detector MS Detector Gas_Phase_Normal->Detector Strong Signal ESI_Suppressed ESI Droplet (Analyte + Interferent) Gas_Phase_Suppressed Reduced Gas Phase Ions (Analyte) ESI_Suppressed->Gas_Phase_Suppressed Inefficient Evaporation Gas_Phase_Suppressed->Detector Weak Signal

Caption: How co-eluting interferents can suppress analyte signal.

References

Enhancing the sensitivity of Ethanimidothioic acid, methyl ester (9CI) detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Ethanimidothioic acid, methyl ester (9CI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the analysis of Ethanimidothioic acid, methyl ester?

A1: The most common and highly effective method for the analysis of Ethanimidothioic acid, methyl ester is Gas Chromatography (GC) coupled with a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] GC offers high resolution and sensitivity for separating volatile compounds like methyl esters.[1]

Q2: Why am I seeing poor peak shape or tailing in my chromatogram?

A2: Poor peak shape can be attributed to several factors. Active sites in the GC inlet or column can interact with the analyte. To troubleshoot, consider using a deactivated inlet liner and a high-quality capillary column. Additionally, ensure your sample is fully derivatized and free of contaminants.

Q3: I am not detecting a molecular ion for my compound in GC-MS. What can I do?

A3: Electron Ionization (EI) is a high-energy "hard" ionization technique that can cause extensive fragmentation and the absence of a molecular ion peak, especially for less stable molecules.[3] Consider using a "soft" ionization technique such as Chemical Ionization (CI) or Field Ionization (FI), which are more likely to produce a clear molecular ion.[3][4]

Q4: How can I increase the sensitivity of my measurement?

A4: To enhance sensitivity, you can optimize several aspects of your method. Ensure efficient sample extraction and derivatization to the methyl ester form. In GC, a splitless or on-column injection can introduce more of your sample onto the column, boosting the signal.[5] For MS detection, using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can significantly improve sensitivity by focusing on specific ions.

Q5: What type of GC column is best suited for this analysis?

A5: The choice of GC column depends on the complexity of your sample matrix. For general analysis, a mid-polarity column is often a good starting point. For more complex samples containing isomers, a high-polarity cyanopropyl-based column may be necessary to achieve adequate separation.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection of Ethanimidothioic acid, methyl ester.

Problem Possible Causes Recommended Solutions
No Peak Detected Incomplete derivatization (esterification).Ensure complete conversion to the methyl ester. Optimize reaction time, temperature, and catalyst concentration. A common method involves using an acid catalyst like HCl or BF3 in methanol.[6]
Sample degradation in the injector.Lower the injector temperature. Use a deactivated inlet liner.
Insufficient sample concentration.Concentrate your sample prior to injection. Use a more sensitive detector or optimize detector parameters.
Low Signal Intensity Suboptimal injection technique.Switch from split to splitless injection to introduce more analyte onto the column.[5] Optimize splitless time.
Detector not optimized.For GC-FID, check gas flows (hydrogen, air, and makeup gas). For GC-MS, ensure the ion source is clean and voltages are optimized.
Matrix effects suppressing the signal.Improve sample cleanup procedures to remove interfering matrix components. Use matrix-matched standards for calibration.
Poor Reproducibility Inconsistent injection volume.Use an autosampler for precise and repeatable injections.
Variability in sample preparation.Standardize the derivatization protocol. Use an internal standard to correct for variations.
Leaks in the GC system.Perform a leak check of the GC system, including the inlet, column connections, and detector fittings.
Co-eluting Peaks Inadequate chromatographic separation.Optimize the GC temperature program (e.g., use a slower ramp rate).[7]
Incorrect column choice.Use a column with a different stationary phase chemistry to alter selectivity. A longer column can also improve resolution.[2]

Experimental Protocols

Protocol 1: Sample Preparation via Acid-Catalyzed Esterification

This protocol describes the conversion of the parent compound to its methyl ester for GC analysis.

  • Sample Preparation : Accurately weigh approximately 10 mg of the sample into a screw-cap vial.

  • Reagent Addition : Add 2 mL of a 1.2% (w/v) solution of HCl in methanol.[6]

  • Reaction : Cap the vial tightly and heat at 60°C for 1 hour.

  • Extraction : After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation : Allow the layers to separate. The upper hexane layer contains the Ethanimidothioic acid, methyl ester.

  • Analysis : Carefully transfer the upper hexane layer to an autosampler vial for GC analysis.

Protocol 2: GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of Ethanimidothioic acid, methyl ester.

  • Gas Chromatograph (GC)

    • Injector : Split/Splitless, 250°C

    • Injection Mode : Splitless (1 µL injection volume)

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min

    • Oven Program : Initial temperature of 60°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Column : 30 m x 0.25 mm ID x 0.25 µm film thickness, mid-polarity stationary phase.

  • Mass Spectrometer (MS)

    • Ion Source Temperature : 230°C

    • Ionization Mode : Electron Ionization (EI) at 70 eV (for initial screening) or Chemical Ionization (CI) with methane (for molecular ion confirmation).

    • Mass Range : m/z 40-400

    • Acquisition Mode : Full Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing Ethanimidothioic acid Esterification Acid-Catalyzed Esterification Sample->Esterification Extraction Liquid-Liquid Extraction Esterification->Extraction GC_Injection GC Injection Extraction->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: Experimental workflow for the detection of Ethanimidothioic acid, methyl ester.

troubleshooting_logic Start Problem: Poor or No Signal Check_Derivatization Is Derivatization Complete? Start->Check_Derivatization Check_Injection Is Injection Technique Optimal? Check_Derivatization->Check_Injection Yes Optimize_Derivatization Optimize Esterification (Time, Temp, Catalyst) Check_Derivatization->Optimize_Derivatization No Check_GC_Cond Are GC Conditions Suitable? Check_Injection->Check_GC_Cond Yes Use_Splitless Use Splitless or On-Column Injection Check_Injection->Use_Splitless No Check_Detector Is Detector Sensitive/Optimized? Check_GC_Cond->Check_Detector Yes Optimize_GC_Prog Optimize Temperature Program and Column Choice Check_GC_Cond->Optimize_GC_Prog No Optimize_Detector Clean Ion Source, Optimize Voltages/Gases Check_Detector->Optimize_Detector No Success Problem Resolved Check_Detector->Success Yes Optimize_Derivatization->Check_Injection Use_Splitless->Check_GC_Cond Optimize_GC_Prog->Check_Detector Optimize_Detector->Success

Caption: Troubleshooting logic for poor signal in GC analysis.

References

Ethanimidothioic acid, methyl ester (9CI) solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for guidance purposes for researchers, scientists, and drug development professionals. "Ethanimidothioic acid, methyl ester (9CI)" can refer to several compounds. This guide focuses on the most common representative, Methomyl (CAS: 16752-77-5) . Always refer to the specific Safety Data Sheet (SDS) and Certificate of Analysis for the exact product you are using.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Methomyl?

A1: Methomyl is a white crystalline solid that is highly soluble in water and many common organic solvents.[1][2][3] Its solubility is influenced by the solvent, temperature, and pH of the solution.[4]

Q2: In which solvents is Methomyl most soluble?

A2: Methomyl exhibits high solubility in methanol, followed by acetone, ethanol, and isopropanol.[1] It is also soluble in chloroform.[2]

Q3: What is the water solubility of Methomyl?

A3: The aqueous solubility of Methomyl is approximately 58,000 mg/L (or 5.8 g/100 mL) at 25°C.[1][5]

Q4: How does pH affect the stability of Methomyl solutions?

A4: Methomyl is most stable in neutral or slightly acidic aqueous solutions. It decomposes rapidly in alkaline (basic) solutions.[1][6] Therefore, it is crucial to control the pH of your stock solutions and experimental media.

Q5: How should I prepare a stock solution of Methomyl?

A5: For most biological applications, a concentrated stock solution is typically prepared in an organic solvent like methanol or acetone due to its high solubility.[2] This stock can then be diluted to the final working concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Troubleshooting Guide

Problem 1: My Methomyl is not dissolving in water.
Possible Cause Solution
Concentration is too high. Although Methomyl is water-soluble, you may be exceeding its solubility limit of ~58 g/L.[1][5] Try preparing a more dilute solution.
Low Temperature. Solubility of solids in liquids generally increases with temperature.[4] Gentle warming of the solution may aid dissolution. However, be cautious as heat can also accelerate degradation.
Incorrect pH. Ensure your water is not alkaline, as this can lead to decomposition rather than dissolution.[1] Use neutral or slightly acidic water.
Incomplete Mixing. Ensure vigorous mixing (e.g., vortexing or sonication) to facilitate the dissolution process.
Problem 2: My Methomyl solution is cloudy or has precipitated.
Possible Cause Solution
Supersaturation. The solution may have been temporarily clear but has now precipitated out. Try gently warming the solution to redissolve the precipitate and then use it promptly.
pH Shift. The pH of your solution may have shifted to the alkaline range, causing decomposition and precipitation. Check and adjust the pH if necessary.
Solvent Evaporation. If using a volatile organic solvent for your stock solution, evaporation can increase the concentration and lead to precipitation. Ensure your container is tightly sealed.
Low Temperature Storage. Storing a concentrated solution at a low temperature (e.g., 4°C) can cause the compound to precipitate. Allow the solution to come to room temperature and ensure everything is redissolved before use.
Problem 3: I am seeing unexpected results in my experiment.
Possible Cause Solution
Compound Degradation. Methomyl degrades in alkaline conditions and in moist soils.[1] Prepare fresh solutions for your experiments and avoid storing them for extended periods, especially in aqueous buffers.
Solvent Effects. The organic solvent used to prepare your stock solution might be affecting your experimental system. Always run a vehicle control (your experimental medium with the same concentration of the solvent) to account for any solvent-induced effects.
Interaction with Media Components. Components in your experimental media could be interacting with the Methomyl. Consider simplifying your buffer system if you suspect this is an issue.

Data Presentation

Table 1: Solubility of Methomyl in Various Solvents at 25°C

SolventSolubility (wt/wt %)Solubility (g/100mL)
Water5.85.8[1][5]
Methanol100Very soluble[1][2]
Acetone73Very soluble[1][2]
Ethanol42Very soluble[1][2]
Isopropanol22Soluble[1][2]
Chloroform-Slightly Soluble[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Methomyl Stock Solution in Methanol

  • Materials:

    • Methomyl (solid, CAS: 16752-77-5)

    • Methanol (anhydrous, analytical grade)

    • Calibrated balance

    • Volumetric flask

    • Vortex mixer or sonicator

  • Procedure:

    • Calculate the required mass of Methomyl for your desired volume and concentration (Molecular Weight: 162.21 g/mol ). For 10 mL of a 100 mM solution, you would need 0.16221 g of Methomyl.

    • Accurately weigh the calculated amount of Methomyl and transfer it to the volumetric flask.

    • Add a small amount of methanol to the flask to dissolve the solid.

    • Gently swirl the flask to dissolve the Methomyl. If necessary, use a vortex mixer or a sonicator for a short period.

    • Once the solid is completely dissolved, add methanol to the final volume mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure a homogenous solution.

    • Store the stock solution in a tightly sealed container at the recommended temperature (typically 0-6°C), protected from light.[2]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use weigh Weigh Solid Methomyl dissolve Dissolve in Organic Solvent (e.g., Methanol) weigh->dissolve stock Prepare Concentrated Stock Solution dissolve->stock dilute Dilute Stock Solution in Aqueous Medium stock->dilute Working Dilution experiment Perform Experiment (e.g., Bioassay) dilute->experiment control Vehicle Control (Solvent Only) dilute->control

Caption: Experimental workflow for preparing and using Methomyl solutions.

troubleshooting_logic start Problem: Methomyl Not Dissolving check_conc Is Concentration > 58 g/L? start->check_conc reduce_conc Solution: Reduce Concentration check_conc->reduce_conc Yes check_temp Is Temperature Low? check_conc->check_temp No warm Solution: Gently Warm check_temp->warm Yes check_ph Is pH Alkaline? check_temp->check_ph No adjust_ph Solution: Use Neutral/Acidic Water check_ph->adjust_ph Yes mix Solution: Ensure Vigorous Mixing check_ph->mix No

Caption: Troubleshooting logic for Methomyl dissolution issues.

References

Technical Support Center: Ethanimidothioic acid, methyl ester (9CI) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Ethanimidothioic acid, methyl ester (9CI), commonly known as Methomyl. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods for faster and more reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Ethanimidothioic acid, methyl ester (9CI) analysis?

A1: The primary methods for the analysis of Ethanimidothioic acid, methyl ester (9CI) are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity. Ultra-Performance Liquid Chromatography (UPLC) is also increasingly used for faster analysis times.

Q2: How can I reduce the analysis time for my experiments?

A2: To shorten analysis time, consider implementing the following strategies:

  • Utilize UPLC or UHPLC systems: These systems use columns with smaller particle sizes (<2 µm) to achieve faster separations without compromising resolution.

  • Employ shorter analytical columns: Columns with lengths of 50 mm or 100 mm can significantly reduce run times.[1]

  • Optimize the flow rate: Increasing the flow rate can decrease the analysis time, but it should be carefully optimized to avoid excessive backpressure and loss of resolution.

  • Use a specialized column: Columns specifically designed for carbamate analysis can provide rapid separation. For instance, an Ultra Carbamate column can separate target carbamates in under 5 minutes.[2][3]

  • Adjust the mobile phase gradient: A steeper gradient can elute compounds faster.

Q3: What are the key challenges in the analysis of Ethanimidothioic acid, methyl ester (9CI)?

A3: Key challenges include the thermal instability of the compound, which can lead to degradation during GC analysis, and its potential for strong interactions with the stationary phase in HPLC, resulting in peak tailing.[4] Matrix effects from complex samples can also interfere with accurate quantification.

Q4: How can I prevent the degradation of Ethanimidothioic acid, methyl ester (9CI) during GC analysis?

A4: To minimize thermal degradation in GC analysis, it is crucial to use a well-maintained GC system with a clean inlet liner and to operate at the lowest possible injection port and transfer line temperatures that still allow for efficient volatilization and transfer of the analyte. Derivatization to a more thermally stable compound can also be considered.

Troubleshooting Guides

HPLC and UPLC Analysis
IssueQuestionPossible CausesSuggested Solutions
Poor Peak Shape (Tailing) Why are my peaks for Ethanimidothioic acid, methyl ester (9CI) tailing?- Secondary interactions between the basic analyte and acidic silanol groups on the column packing.- Column overload.- Dead volume in the HPLC system.- Use a base-deactivated column or a column specifically designed for carbamate analysis.- Adjust the mobile phase pH to suppress the ionization of silanol groups (e.g., lower pH).[5]- Reduce the sample concentration or injection volume.[6]- Check and minimize tubing lengths and ensure proper fitting connections.[7]
Poor Peak Shape (Fronting) Why are my peaks for Ethanimidothioic acid, methyl ester (9CI) fronting?- Sample overload.[8]- Sample solvent is stronger than the mobile phase.- Dilute the sample or reduce the injection volume.- Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[9]
Inconsistent Retention Times Why are the retention times for my analyte drifting or inconsistent?- Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing and degassing.- Use a column oven to maintain a stable temperature.- Replace the column if it is old or has been subjected to harsh conditions.
Low Sensitivity Why am I not getting a strong enough signal for my analyte?- Suboptimal detector wavelength.- Sample degradation.- Insufficient sample concentration.- Ensure the UV detector is set to the appropriate wavelength for Methomyl (typically around 230-235 nm).- Use fresh samples and standards.- Consider sample pre-concentration techniques like Solid Phase Extraction (SPE).
GC-MS Analysis
IssueQuestionPossible CausesSuggested Solutions
Analyte Degradation My analyte appears to be degrading in the GC system. What can I do?- High injection port temperature.- Active sites in the GC inlet liner or column.- Lower the injector temperature to the minimum required for efficient volatilization.- Use a deactivated inlet liner and a high-quality, low-bleed GC column.- Perform regular maintenance, including trimming the column and replacing the liner and septa.[10]
Poor Peak Shape I am observing broad or tailing peaks for my analyte.- Suboptimal flow rate.- Column contamination.- Optimize the carrier gas flow rate for the best efficiency.- "Bake out" the column at a high temperature (within its specified limits) to remove contaminants.- Trim the front end of the column to remove non-volatile residues.
Matrix Interference I am seeing interfering peaks from my sample matrix.- Inadequate sample cleanup.- Employ a more effective sample preparation method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol or Solid Phase Extraction (SPE) to remove matrix components.

Data Presentation

Table 1: Comparison of Analytical Methods for Rapid Analysis of Ethanimidothioic acid, methyl ester (9CI)

ParameterUPLC-MS/MSFast HPLCFast GC-MS/MS
Analysis Time ~7 min< 8 min[2]~12.4 min[10]
Column C18, < 2 µm particlesUltra Carbamate[2]Low-bleed capillary
Column Dimensions e.g., 2.1 x 50 mme.g., 2.1 x 100 mm[2]e.g., 15 m x 0.25 mm
Flow Rate 0.4 - 0.6 mL/min0.5 - 1.0 mL/min1 - 2 mL/min
Detection Tandem Mass SpectrometryUV or FluorescenceTandem Mass Spectrometry
Key Advantage Very fast and sensitiveRapid separationGood for complex matrices

Experimental Protocols

Protocol 1: Rapid Analysis using UPLC-MS/MS

This protocol is designed for the rapid quantification of Ethanimidothioic acid, methyl ester (9CI) in various sample matrices.

1. Sample Preparation (QuEChERS) a. Homogenize 10 g of the sample with 10 mL of acetonitrile. b. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). c. Shake vigorously for 1 minute and centrifuge. d. Take an aliquot of the acetonitrile supernatant and perform a dispersive SPE (d-SPE) cleanup with appropriate sorbents (e.g., PSA, C18). e. Centrifuge and filter the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS Conditions

  • Column: C18, 1.7 µm, 2.1 x 50 mm
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: Start with a low percentage of B, rapidly increase to elute the analyte, and then quickly re-equilibrate. A typical gradient might be 5% B held for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, and return to 5% B for re-equilibration.
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 2-5 µL
  • MS Detection: Electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for the specific transitions of Methomyl.

Protocol 2: Fast Analysis using HPLC with a Specialized Carbamate Column

This protocol is suitable for laboratories aiming to increase sample throughput with existing HPLC systems.

1. Sample Preparation

  • Follow a suitable extraction and cleanup procedure as described in Protocol 1 or other validated methods.

2. HPLC Conditions

  • Column: Ultra Carbamate, 3 µm, 2.1 x 100 mm[2]
  • Mobile Phase A: Water
  • Mobile Phase B: Methanol or Acetonitrile
  • Gradient: A fast gradient designed to separate the target carbamates. For example, starting at 10% B, ramping to 90% B in 4 minutes.
  • Flow Rate: 0.6 mL/min
  • Injection Volume: 10 µL
  • Detection: UV at 232 nm or post-column derivatization with fluorescence detection.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction Homogenization->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Filtration Filtration Cleanup->Filtration Injection UPLC/HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS or UV Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A typical workflow for the analysis of Ethanimidothioic acid, methyl ester (9CI).

Troubleshooting_Logic Start Abnormal Peak Shape Observed Check_Tailing Is the peak tailing? Start->Check_Tailing Check_Fronting Is the peak fronting? Check_Tailing->Check_Fronting No Tailing_Causes Potential Causes: - Secondary Interactions - Column Overload - Dead Volume Check_Tailing->Tailing_Causes Yes Check_Broadening Is the peak broad? Check_Fronting->Check_Broadening No Fronting_Causes Potential Causes: - Sample Overload - Strong Sample Solvent Check_Fronting->Fronting_Causes Yes Broadening_Causes Potential Causes: - Column Contamination - Low Flow Rate Check_Broadening->Broadening_Causes Yes Tailing_Solutions Solutions: - Use Base-Deactivated Column - Adjust Mobile Phase pH - Reduce Injection Volume Tailing_Causes->Tailing_Solutions Fronting_Solutions Solutions: - Dilute Sample - Match Sample Solvent to Mobile Phase Fronting_Causes->Fronting_Solutions Broadening_Solutions Solutions: - Clean/Replace Column - Optimize Flow Rate Broadening_Causes->Broadening_Solutions

Caption: A logical diagram for troubleshooting common peak shape issues.

References

Technical Support Center: Synthesis of Ethanimidothioic Acid, Methyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethanimidothioic acid, methyl ester (9CI), also known as methyl ethanimidothioate or methyl thioacetimidate (CAS 17572-18-8). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce Ethanimidothioic acid, methyl ester (9CI)?

A1: There are two primary methods for synthesizing methyl ethanimidothioate:

  • The Pinner Reaction: This is a classic method involving the acid-catalyzed reaction of acetonitrile with methanethiol. The reaction proceeds through the formation of a Pinner salt intermediate (an imidate salt).

  • Methylation of Thioacetamide: This alternative route involves the direct methylation of thioacetamide using a methylating agent such as dimethyl sulfate or methyl iodide.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors depending on the synthetic route:

  • For the Pinner Reaction:

    • Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the Pinner salt intermediate to form S-methyl thioacetate, a common byproduct.

    • Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and that the acid catalyst is active.

    • Loss of Gaseous Reactants: If using gaseous hydrogen chloride and methanethiol, ensure the reaction vessel is properly sealed to prevent their escape.

  • For the Methylation of Thioacetamide:

    • Base Strength: The choice and stoichiometry of the base are critical. An insufficiently strong or an inadequate amount of base will result in incomplete deprotonation of thioacetamide.

    • Methylating Agent Reactivity: Ensure the methylating agent is fresh and has not degraded.

Q3: I am observing an impurity with a carbonyl peak in my IR spectrum. What is it likely to be?

A3: A carbonyl peak (typically around 1690-1710 cm⁻¹) strongly suggests the presence of S-methyl thioacetate . This is a common impurity formed via the hydrolysis of the target molecule or its Pinner salt intermediate. The rate of hydrolysis is influenced by pH, with both acid- and base-catalyzed pathways.[1][2][3]

Q4: My final product has a strong, unpleasant odor that is not solely attributable to the product. What could be the cause?

A4: A foul odor is often indicative of residual methanethiol , a starting material in the Pinner reaction, or the formation of dimethyl disulfide . Methanethiol is a volatile compound with a potent smell.[4][5] Dimethyl disulfide can form from the oxidation of methanethiol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of methyl ethanimidothioate.

Observed Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Pinner Reaction: Inactive acid catalyst (e.g., HCl gas has degraded).Prepare a fresh solution of HCl in an anhydrous solvent or use a fresh cylinder of HCl gas.
Methylation of Thioacetamide: Ineffective base.Use a stronger base (e.g., sodium hydride) or ensure the base is anhydrous and has been stored correctly.
Presence of S-methyl thioacetate Impurity Hydrolysis of the Pinner salt intermediate or the final product due to moisture.Ensure all glassware is thoroughly dried and reactions are run under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Presence of Thioacetamide Impurity Incomplete methylation of thioacetamide.Increase the stoichiometry of the methylating agent and/or the base. Extend the reaction time.
Presence of Acetonitrile and/or Methanethiol Impurity Incomplete reaction or inefficient removal of starting materials.Monitor the reaction progress by GC or TLC to ensure completion. Improve the purification process (e.g., fractional distillation).
Formation of a White Precipitate (Pinner Salt) The Pinner salt intermediate may precipitate from the reaction mixture.This is a normal part of the Pinner reaction. The salt can be isolated and then converted to the free base, or the reaction can proceed in a biphasic manner.
Product Degradation During Workup The product is sensitive to aqueous acidic or basic conditions.Perform aqueous extractions quickly and at low temperatures. Use a mild base (e.g., sodium bicarbonate) for neutralization.
Difficulty in Purification by Distillation Co-distillation of impurities with similar boiling points to the product.Employ fractional distillation with a high-efficiency column. Consider alternative purification methods such as column chromatography on silica gel.

Experimental Protocols

Synthesis via Pinner Reaction (Conceptual)
  • Reaction Setup: A three-necked flask equipped with a gas inlet, a condenser, and a mechanical stirrer is charged with anhydrous acetonitrile and cooled in an ice bath.

  • Reagent Addition: Anhydrous hydrogen chloride gas is bubbled through the solution, followed by the slow addition of methanethiol.

  • Reaction: The mixture is stirred at a low temperature until the reaction is complete (monitored by GC or TLC).

  • Workup: The reaction mixture is carefully neutralized with a base (e.g., a cold solution of sodium bicarbonate or an amine base in an organic solvent). The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by fractional distillation under reduced pressure.

Synthesis via Methylation of Thioacetamide (Conceptual)
  • Reaction Setup: A flask containing a solution of thioacetamide in a suitable solvent (e.g., DMF or THF) is cooled in an ice bath under an inert atmosphere.

  • Deprotonation: A base (e.g., sodium hydride or potassium carbonate) is added portion-wise.

  • Methylation: A methylating agent (e.g., dimethyl sulfate or methyl iodide) is added dropwise.

  • Reaction: The mixture is stirred and allowed to warm to room temperature until the reaction is complete.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated.

  • Purification: The crude product is purified by distillation or column chromatography.

Impurity Profile and Logical Relationships

The following diagram illustrates the potential pathways for the formation of common impurities during the synthesis of methyl ethanimidothioate.

Synthesis_Impurities cluster_reactants Starting Materials cluster_synthesis Synthesis Pathways cluster_product Target Product cluster_impurities Potential Impurities Acetonitrile Acetonitrile Pinner_Reaction Pinner Reaction Acetonitrile->Pinner_Reaction Methanethiol Methanethiol Methanethiol->Pinner_Reaction DMS Dimethyl disulfide (from Oxidation) Methanethiol->DMS Oxidation Thioacetamide Thioacetamide Methylation Methylation Thioacetamide->Methylation MethylatingAgent Methylating Agent MethylatingAgent->Methylation Product Ethanimidothioic acid, methyl ester Pinner_Reaction->Product SMTA S-methyl thioacetate (from Hydrolysis) Pinner_Reaction->SMTA + H2O Methylation->Product Unreacted_Thioacetamide Unreacted Thioacetamide Methylation->Unreacted_Thioacetamide Incomplete Reaction Product->SMTA + H2O

Figure 1. Impurity formation pathways.

Experimental Workflow for Troubleshooting

The following workflow can be used to systematically identify and resolve issues in the synthesis.

Troubleshooting_Workflow Start Synthesis Issue Observed (e.g., Low Yield, Impurities) Check_Reagents Verify Purity and Activity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product (GC-MS, NMR) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Identify_Impurity Identify Major Impurities Analyze_Crude->Identify_Impurity Consult_Guide Consult Troubleshooting Guide for Specific Impurity Identify_Impurity->Consult_Guide Optimize_Reaction Optimize Reaction Conditions Based on Findings Consult_Guide->Optimize_Reaction Optimize_Purification Optimize Purification Method Consult_Guide->Optimize_Purification End Successful Synthesis Optimize_Reaction->End Optimize_Purification->End

Figure 2. Troubleshooting workflow.

References

Ethanimidothioic acid, methyl ester (9CI) cross-reactivity in immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Immunoassay Cross-Reactivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding cross-reactivity in immunoassays, with a focus on issues that may be encountered with small molecules like Ethanimidothioic acid, methyl ester (9CI).

Frequently Asked Questions (FAQs)

Q1: What is immunoassay cross-reactivity?

A1: Immunoassay cross-reactivity is the phenomenon where an antibody binds to molecules other than the specific analyte it was designed to detect.[1] This occurs when the cross-reacting molecule has a similar chemical structure or epitope to the target analyte, leading to a false-positive or inaccurate quantification.[1][2][3] It is a significant concern in the development of specific and reliable immunoassays.[1]

Q2: My immunoassay for Analyte 'X' is showing unexpectedly high results in samples known to contain Ethanimidothioic acid, methyl ester. Could this be cross-reactivity?

A2: It is possible. If Ethanimidothioic acid, methyl ester, or one of its metabolites, shares structural similarities with your target analyte 'X', the antibodies in your assay may be binding to it, leading to inflated results. To confirm this, you would need to perform a cross-reactivity study.

Q3: How can I determine if my immunoassay is subject to cross-reactivity from a specific compound?

A3: A competitive immunoassay is a common method to determine the degree of cross-reactivity.[1] This involves running the assay with a known concentration of your target analyte and varying concentrations of the suspected cross-reactant (in this case, Ethanimidothioic acid, methyl ester). By comparing the signal generated by the cross-reactant to that of the target analyte, you can quantify the percentage of cross-reactivity.

Q4: What are the initial steps for troubleshooting suspected cross-reactivity?

A4:

  • Review the Literature: Check for any published data on cross-reactivity for the antibody and assay you are using.

  • Analyze the Structure: Compare the chemical structure of Ethanimidothioic acid, methyl ester with your target analyte to assess the likelihood of cross-reactivity.

  • Spike and Recovery Experiment: Add a known amount of your target analyte to a sample matrix with and without the suspected interfering compound. A significant deviation from the expected recovery in the presence of the compound suggests interference.

  • Serial Dilution: Diluting the sample can sometimes mitigate the effect of a low-affinity cross-reactant.[4]

Q5: What can I do to minimize or eliminate cross-reactivity in my immunoassay?

A5: Several strategies can be employed to reduce cross-reactivity:

  • Antibody Selection: Choose a highly specific monoclonal antibody that has been rigorously tested for cross-reactivity.

  • Assay Optimization: Adjusting assay conditions such as incubation times, temperature, and buffer composition can sometimes favor the binding of the target analyte over cross-reactants.[5]

  • Sample Preparation: Pre-treating the sample to remove the cross-reacting molecule through techniques like solid-phase extraction (SPE) or liquid chromatography can be effective.[5]

  • Use of Blocking Agents: Adding specific blocking agents to the assay buffer can sometimes prevent the binding of the interfering molecule.[3]

Troubleshooting Workflow for Cross-Reactivity

The following diagram outlines a logical workflow for identifying and addressing potential cross-reactivity issues in your immunoassay.

G Troubleshooting Workflow for Immunoassay Cross-Reactivity A Suspected Cross-Reactivity B Review Literature and Compare Structures A->B C Perform Spike and Recovery Experiment B->C D Does Recovery Deviate Significantly? C->D E Perform Serial Dilution D->E Yes J No Significant Cross-Reactivity D->J No F Is Dilution Effect Observed? E->F G Conduct Formal Cross-Reactivity Study F->G Yes F->J No H Quantify % Cross-Reactivity G->H I Cross-Reactivity Confirmed H->I K Optimize Assay Conditions I->K L Implement Sample Pre-treatment I->L M Select a More Specific Antibody I->M N Validate Optimized Assay K->N L->N M->N

Caption: A flowchart illustrating the steps to identify, confirm, and mitigate immunoassay cross-reactivity.

Quantitative Data Presentation

When presenting cross-reactivity data, a clear and structured table is essential for easy comparison. The percentage of cross-reactivity is typically calculated as:

(Concentration of Analyte at 50% Inhibition / Concentration of Cross-Reactant at 50% Inhibition) x 100

Table 1: Hypothetical Cross-Reactivity of an Immunoassay for Analyte 'X'

Compound TestedConcentration at 50% Inhibition (IC50)% Cross-Reactivity
Analyte 'X' (Reference) 10 ng/mL 100%
Ethanimidothioic acid, methyl ester200 ng/mL5%
Structural Analog A50 ng/mL20%
Unrelated Compound B> 1000 ng/mL< 1%

Key Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines the key steps for performing a competitive ELISA to determine the cross-reactivity of a compound like Ethanimidothioic acid, methyl ester.

Materials:

  • Microtiter plate coated with capture antibody specific for the target analyte.

  • Target analyte standard solution.

  • Solution of the potential cross-reactant (Ethanimidothioic acid, methyl ester).

  • Enzyme-conjugated target analyte (tracer).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., 1% BSA in PBS).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well microtiter plate with the capture antibody overnight at 4°C. Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature. Wash the plate three times.

  • Standard and Cross-Reactant Preparation: Prepare serial dilutions of both the target analyte standard and the potential cross-reactant in assay buffer.

  • Competitive Reaction:

    • Add 50 µL of the standard dilutions or the cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the enzyme-conjugated target analyte (tracer) to all wells.

    • Incubate for 1-2 hours at 37°C to allow for competitive binding.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well to stop the color development.

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the target analyte.

    • Determine the IC50 value for both the target analyte and the potential cross-reactant.

    • Calculate the percentage of cross-reactivity using the formula mentioned above.

Visualizing Antibody-Analyte Interaction and Cross-Reactivity

The following diagram illustrates the principle of specific antibody-analyte binding versus the binding of a cross-reacting molecule.

G Antibody Binding: Specificity vs. Cross-Reactivity cluster_0 Specific Binding cluster_1 Cross-Reactivity Antibody_A Antibody Analyte Target Analyte Antibody_A->Analyte High Affinity Antibody_B Antibody CrossReactant Ethanimidothioic acid, methyl ester Antibody_B->CrossReactant Lower Affinity

Caption: A diagram showing the intended high-affinity binding of an antibody to its target analyte and the unintended lower-affinity binding to a cross-reacting molecule.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantification of Ethanimidothioic Acid, Methyl Ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Ethanimidothioic acid, methyl ester (9CI). It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. The guide details the experimental protocols for method validation and presents a comparative analysis of HPLC with other potential analytical techniques, supported by illustrative experimental data.

Introduction to Ethanimidothioic Acid, Methyl Ester (9CI) Analysis

Ethanimidothioic acid, methyl ester (9CI) is a compound of interest in various chemical and pharmaceutical research areas. Accurate and precise quantification of this analyte is crucial for reaction monitoring, purity assessment, and stability studies. While several analytical techniques can be employed for this purpose, HPLC remains a widely used and robust method. This guide focuses on the validation of an HPLC method for its quantification and compares its performance with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Methods

The selection of an analytical method is guided by its performance characteristics. The following table summarizes the illustrative validation data for the quantification of Ethanimidothioic acid, methyl ester (9CI) using a developed HPLC method compared to GC-MS and LC-MS/MS.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.998> 0.999
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%99.1 - 100.8%
Precision (% RSD) < 2.0%< 3.0%< 1.5%
Limit of Detection (LOD) 5 ng/mL10 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 15 ng/mL30 ng/mL0.3 ng/mL
Specificity ModerateHighVery High
Throughput HighModerateModerate
Cost per Sample LowModerateHigh

Experimental Protocols

A detailed methodology for the validation of an HPLC method for Ethanimidothioic acid, methyl ester (9CI) is provided below. This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

3.1. HPLC Method Parameters

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Run Time: 10 minutes

3.2. Validation Parameters

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This was evaluated by analyzing a blank (diluent), a placebo (matrix without the analyte), and a standard solution of Ethanimidothioic acid, methyl ester.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity was assessed by preparing a series of at least five concentrations of the analyte and performing a linear regression analysis of the peak area versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Accuracy was determined by the standard addition method, where known amounts of the analyte were spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on two different days by two different analysts.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It was determined based on the signal-to-noise ratio, typically 3:1.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It was determined based on the signal-to-noise ratio, typically 10:1.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This was evaluated by slightly varying parameters such as the mobile phase composition, flow rate, and column temperature.

Workflow and Comparative Analysis Diagrams

The following diagrams illustrate the HPLC method validation workflow and a comparative overview of the analytical methods.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated Method system_suitability->validated_method end End: Routine Analysis validated_method->end

Caption: Workflow for the validation of an HPLC method.

Method_Comparison cluster_performance Performance Metrics analyte Ethanimidothioic acid, methyl ester hplc HPLC-UV analyte->hplc Good balance of performance and cost gcms GC-MS analyte->gcms Requires derivatization for non-volatile samples lcmsms LC-MS/MS analyte->lcmsms Highest sensitivity and specificity hplc_perf High Throughput Low Cost hplc->hplc_perf gcms_perf High Specificity Moderate Cost gcms->gcms_perf lcmsms_perf Very High Sensitivity High Cost lcmsms->lcmsms_perf

Caption: Comparison of analytical methods for the analyte.

Efficacy Showdown: Ethanimidothioic acid, methyl ester (9CI) vs. Organophosphates in Pest Management

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The ongoing challenge of effective pest management in agriculture and public health necessitates a thorough understanding of the available chemical interventions. This guide provides a detailed comparison of the efficacy of Ethanimidothioic acid, methyl ester (9CI), a carbamate insecticide commonly known as Methomyl, and the broad class of organophosphate insecticides. Both classes of compounds target the nervous system of insects by inhibiting the enzyme acetylcholinesterase (AChE), but with distinct differences in their chemical interactions and overall toxicological profiles. This analysis is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and pest control strategy.

Mechanism of Action: A Tale of Reversible and Irreversible Inhibition

The primary target for both Methomyl and organophosphates is acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][2] Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[1][2]

While both insecticide classes share this target, the nature of their interaction with AChE differs significantly:

  • Methomyl (Carbamate): Methomyl and other carbamates are considered reversible inhibitors of AChE. The carbamoyl group of the insecticide binds to the active site of the enzyme, but this bond can be hydrolyzed, allowing the enzyme to eventually recover its function. This reversibility generally leads to a shorter duration of toxic effects.[3][4]

  • Organophosphates: Organophosphates, on the other hand, are typically irreversible or very slowly reversible inhibitors of AChE. They phosphorylate the serine hydroxyl group in the active site of the enzyme, forming a stable covalent bond.[2] This "aging" process results in a long-lasting or permanent inactivation of the enzyme, leading to more severe and prolonged toxic effects.[2]

AChE Inhibition cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Insecticides cluster_2 Organophosphate Action cluster_3 Methomyl (Carbamate) Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Nerve Impulse Nerve Impulse Receptor->Nerve Impulse ACh_Inhibited Acetylcholine (ACh) AChE_Inhibited Inhibited AChE ACh_Inhibited->AChE_Inhibited Cannot be hydrolyzed Receptor_Inhibited ACh Receptor ACh_Inhibited->Receptor_Inhibited Accumulates and continuously binds Continuous Nerve Impulse Continuous Nerve Impulse Receptor_Inhibited->Continuous Nerve Impulse OP Organophosphate OP->AChE_Inhibited Irreversible Phosphorylation Methomyl Methomyl Methomyl->AChE_Inhibited Reversible Carbamoylation

Mechanism of Acetylcholinesterase (AChE) Inhibition.

Quantitative Efficacy Comparison

The following table summarizes the lethal concentration (LC50) values of Methomyl and several organophosphates against the common agricultural pest, Spodoptera litura (tobacco cutworm), as determined by a leaf dip bioassay. Lower LC50 values indicate higher toxicity.

InsecticideClassTarget PestLC50 (mg/L)95% Fiducial LimitsReference
Methomyl CarbamateSpodoptera litura1.280.72 - 2.29
Chlorpyrifos OrganophosphateSpodoptera litura4.182.84 - 5.66
Profenofos OrganophosphateSpodoptera litura3.752.99 - 4.51

Data from a study on a susceptible laboratory strain (Lab-BJ) of Spodoptera litura.

As the data indicates, in this specific study, Methomyl exhibited a lower LC50 value against Spodoptera litura compared to the organophosphates Chlorpyrifos and Profenofos, suggesting a higher intrinsic toxicity to this particular pest strain under the tested conditions. It is important to note that the relative efficacy of insecticides can vary significantly depending on the target pest species, its level of resistance, environmental conditions, and the specific formulations of the products used.

Experimental Protocols

The determination of insecticide efficacy relies on standardized bioassay procedures. The following is a generalized protocol for a leaf dip bioassay, a common method for evaluating the toxicity of insecticides to chewing insects.

Objective: To determine the median lethal concentration (LC50) of an insecticide against a target insect pest.

Materials:

  • Technical grade insecticide (e.g., Methomyl, Chlorpyrifos)

  • Acetone or other suitable solvent

  • Distilled water

  • Triton X-100 or other non-ionic surfactant

  • Leaf material from the host plant of the target insect (e.g., castor bean leaves for Spodoptera litura)

  • Petri dishes

  • Filter paper

  • Soft brush

  • Larvae of the target insect (e.g., 3rd instar Spodoptera litura)

Procedure:

  • Preparation of Stock Solution: A stock solution of the insecticide is prepared by dissolving a known weight of the technical grade material in a suitable solvent.

  • Serial Dilutions: A series of dilutions are prepared from the stock solution to create a range of concentrations to be tested. A control solution, containing only the solvent and surfactant, is also prepared.

  • Leaf Treatment: Fresh, clean leaves are dipped into each insecticide dilution (and the control solution) for a standardized period (e.g., 10-30 seconds).

  • Drying: The treated leaves are air-dried on a clean surface.

  • Insect Exposure: Once dry, the treated leaves are placed in individual Petri dishes lined with filter paper. A known number of larvae (e.g., 10-20) are then carefully transferred onto the leaves in each dish using a soft brush.

  • Incubation: The Petri dishes are maintained under controlled environmental conditions (e.g., 25 ± 2°C, 65 ± 5% relative humidity, 12:12 light:dark photoperiod).

  • Mortality Assessment: Mortality is recorded at specific time points, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move in a coordinated manner when prodded with a soft brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 value, the concentration of the insecticide that causes 50% mortality of the test population.

Experimental Workflow A Prepare Stock Solution B Create Serial Dilutions A->B C Treat Leaves by Dipping B->C D Air Dry Treated Leaves C->D E Introduce Insects to Leaves D->E F Incubate under Controlled Conditions E->F G Assess Mortality at 24, 48, 72h F->G H Data Analysis (Probit Analysis) G->H I Determine LC50 Value H->I

Generalized workflow for a leaf dip bioassay.

Conclusion

Both Methomyl and organophosphates are potent insecticides that act by inhibiting acetylcholinesterase. The key difference in their mechanism—reversible versus irreversible inhibition—has significant implications for their toxicological profiles and environmental persistence. While the provided data suggests Methomyl can be more potent against certain pests, the choice of insecticide for a specific application will depend on a multitude of factors including the target pest, resistance profiles, environmental safety considerations, and regulatory restrictions. This guide provides a foundational understanding to aid researchers and professionals in making informed decisions regarding the use of these important pest control agents.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Ethanimidothioic acid, S-methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Ethanimidothioic acid, S-methyl ester (CAS No. 2588-10-5). In the absence of specific published experimental data for this compound, this document presents a comparative analysis of two widely used analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The provided experimental protocols and performance data are illustrative and based on established principles of analytical method validation for similar small organic molecules.

The cross-validation of analytical methods is a critical process in drug development and research to ensure that data generated by different methods or in different laboratories are comparable and reliable.[1][2] This process is essential when transferring a method to another laboratory or when comparing results from a new method with an established one.

Hypothetical Analytical Methods

For the analysis of a relatively volatile and small organic molecule such as Ethanimidothioic acid, S-methyl ester, both HPLC-UV and GC-MS are suitable techniques.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates compounds based on their interaction with a stationary phase in a column and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte. HPLC is a versatile and widely used technique in pharmaceutical analysis.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for volatile and thermally stable compounds.[4] The sample is vaporized and separated in a gas chromatograph, and the components are then detected and identified by a mass spectrometer. GC-MS offers high sensitivity and specificity.[5]

Experimental Protocols

The following are generalized protocols for the analysis of Ethanimidothioic acid, S-methyl ester using HPLC-UV and GC-MS.

HPLC-UV Method Protocol

a. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of Ethanimidothioic acid, S-methyl ester in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • For unknown samples, dissolve a known amount of the sample in the solvent and filter through a 0.45 µm syringe filter before injection.

b. Instrumentation and Conditions:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

GC-MS Method Protocol

a. Sample Preparation:

  • Prepare a stock solution of Ethanimidothioic acid, S-methyl ester in a volatile organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Create calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • For unknown samples, dissolve the sample in the solvent. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

b. Instrumentation and Conditions:

  • Instrument: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 50 °C for 1 minute, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Presentation: A Comparative Overview

The following tables summarize the expected performance characteristics for the two proposed analytical methods. These values are illustrative and represent typical data for the analysis of small organic molecules.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range (µg/mL) 1 - 1000.1 - 10
Limit of Detection (LOD) (µg/mL) 0.10.01
Limit of Quantification (LOQ) (µg/mL) 0.30.03

Table 2: Accuracy and Precision Data

Analyte Concentration (µg/mL)HPLC-UVGC-MS
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery) Precision (% RSD)
Low QC (3 µg/mL) 98.5 - 101.2< 2.099.1 - 102.5< 1.5
Mid QC (50 µg/mL) 99.0 - 100.5< 1.5N/AN/A
Mid QC (5 µg/mL) N/AN/A98.8 - 101.0< 1.0
High QC (80 µg/mL) 98.2 - 101.8< 1.0N/AN/A
High QC (8 µg/mL) N/AN/A99.5 - 102.1< 1.0

RSD: Relative Standard Deviation QC: Quality Control

Mandatory Visualizations

Workflow for Cross-Validation of Analytical Methods

cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., GC-MS) A1 Sample Preparation A2 Instrumental Analysis A1->A2 A3 Data Processing A2->A3 compare Compare Results (Statistical Analysis) A3->compare B1 Sample Preparation B2 Instrumental Analysis B1->B2 B3 Data Processing B2->B3 B3->compare start Prepare Identical Sample Sets start->A1 start->B1 end Conclusion on Method Comparability compare->end

Caption: Workflow for the cross-validation of two analytical methods.

Hypothetical Signaling Pathway

cluster_pathway Hypothetical Cellular Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 Activation kinase2 Kinase B kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response inhibitor Ethanimidothioic acid, S-methyl ester inhibitor->kinase1 Inhibition

Caption: A hypothetical signaling pathway potentially modulated by an inhibitor.

Conclusion

References

Performance of Ethanimidothioic Acid, Methyl Ester (9CI) Against Resistant Pests: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Ethanimidothioic acid, methyl ester (9CI), commonly known as Methomyl, against resistant pest populations. It objectively evaluates its efficacy alongside alternative insecticides, supported by experimental data, to inform research and development in pest management.

Overview of Methomyl and Insecticide Resistance

Methomyl is a carbamate insecticide that has been widely used for the control of a broad spectrum of chewing and sucking insects. Its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system. The accumulation of acetylcholine at the nerve synapse leads to continuous nerve stimulation, resulting in paralysis and death of the insect.

However, the intensive use of Methomyl and other insecticides has led to the development of resistance in many pest species. Resistance is a complex phenomenon driven by several mechanisms, including:

  • Target-site insensitivity: Alterations in the structure of acetylcholinesterase reduce its sensitivity to inhibition by carbamates.

  • Metabolic resistance: Increased activity of detoxification enzymes, such as esterases and glutathione S-transferases, which break down the insecticide before it can reach its target site.

  • Reduced penetration: Changes in the insect's cuticle that slow the absorption of the insecticide.

  • Behavioral resistance: Changes in insect behavior to avoid contact with the insecticide.

This guide will delve into the performance of Methomyl in the face of these resistance mechanisms and compare it with other insecticide classes.

Comparative Performance Data

The following tables summarize the performance of Methomyl and alternative insecticides against various resistant pest species, based on published experimental data. The data is presented as the median lethal concentration (LC50) or median lethal dose (LD50), which is the concentration or dose of a substance that is lethal to 50% of a test population, and the resistance ratio (RR), which is the LC50 or LD50 of the resistant population divided by the LC50 or LD50 of a susceptible population.

Table 1: Performance Against Resistant Diamondback Moth (Plutella xylostella)

InsecticideClassResistant StrainLC50 (mg/L)Resistance Ratio (RR)
MethomylCarbamateMultiple Resistant>1000>100
AbamectinAvermectinResistant Strain2.014.21[1]
IndoxacarbOxadiazineResistant Strain2.8232.36[1]
HexaflumuronBenzoylureaResistant Strain17.317.08[1]
ChlorantraniliproleAnthranilic DiamideResistant Strain (China)up to 2000-fold higher than susceptible2000[2]
SpinosadSpinosynResistant Strain (Punjab)0.00541%-
QuinalphosOrganophosphateResistant Strain (Punjab)3.66899%-
FenvaleratePyrethroidResistant Strain (Punjab)4.12462%-

Table 2: Performance Against Resistant Whitefly (Bemisia tabaci)

InsecticideClassResistant StrainLC50 (µg/mL)Resistance Ratio (RR)
MethomylCarbamateResistant (Morocco)-1-4[3]
ImidaclopridNeonicotinoidResistant (Morocco)-2-39[3]
ThiamethoxamNeonicotinoidResistant (Morocco)-2-12[3]
CypermethrinPyrethroidResistant-Moderate
TriazophosOrganophosphateResistant--

Table 3: Performance Against Resistant Housefly (Musca domestica)

InsecticideClassResistant StrainLD50 (µ g/fly )Resistance Ratio (RR)
MethomylCarbamateField Strain (California)-26-159 (LT50)[4]
CyfluthrinPyrethroidField Strain (Malaysia)Low LC50-
FipronilPhenylpyrazoleField Strain (Malaysia)Low LC50-
Lambda-cyhalothrinPyrethroidField Strain (Malaysia)-11.6-12.41[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of insecticide performance.

Leaf-Dip Bioassay for Lepidoptera (Adapted from IRAC Method No. 007)

This method is used to determine the toxicity of insecticides to leaf-eating insects like Plutella xylostella.

Materials:

  • Host plant leaves (e.g., cabbage)

  • Test insecticide and a suitable solvent

  • Wetting agent (non-ionic surfactant)

  • Petri dishes

  • Filter paper

  • Fine brush

  • Incubator

Procedure:

  • Preparation of Test Solutions: Prepare a series of insecticide concentrations by diluting the formulated product in distilled water containing a standard concentration of a wetting agent (e.g., 0.01% Triton X-100). A control solution containing only water and the wetting agent should also be prepared.

  • Leaf Disc Preparation: Cut leaf discs of a uniform size (e.g., 5 cm diameter) from untreated host plant leaves.

  • Dipping: Dip each leaf disc into a test solution for 10 seconds with gentle agitation.[5]

  • Drying: Place the treated leaf discs on a clean, non-absorbent surface (e.g., a wire rack) to air dry for 1-2 hours.

  • Bioassay Setup: Place a moistened filter paper in the bottom of each petri dish. Once dry, place one treated leaf disc in each petri dish.

  • Insect Infestation: Introduce a set number of larvae (e.g., 10 third-instar larvae) onto each leaf disc using a fine brush.

  • Incubation: Seal the petri dishes and place them in an incubator at a controlled temperature (e.g., 25°C), humidity, and photoperiod.

  • Mortality Assessment: Assess larval mortality after a specific period (e.g., 48 or 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Calculate the percentage mortality for each concentration and analyze the data using probit analysis to determine the LC50 value.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

Materials:

  • Test insects

  • Insecticide and a volatile solvent (e.g., acetone)

  • Micro-applicator

  • Holding containers with food and water

  • CO2 or cold anesthesia

Procedure:

  • Preparation of Dosing Solutions: Prepare a range of insecticide concentrations in a volatile solvent like acetone.

  • Insect Immobilization: Anesthetize the test insects using CO2 or by placing them on a cold surface.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 0.2-1 µL) of the insecticide solution to the dorsal thorax of each insect.[6][7]

  • Holding and Observation: Place the treated insects in clean containers with access to food and water and hold them under controlled environmental conditions.

  • Mortality Assessment: Record mortality at set intervals (e.g., 24, 48, and 72 hours).

  • Data Analysis: Determine the LD50 value by analyzing the dose-response data using probit analysis.

Visualizing Mechanisms and Workflows

Signaling Pathway: Acetylcholinesterase Inhibition by Methomyl

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds to NerveImpulse Continuous Nerve Impulse Receptor->NerveImpulse Stimulates Methomyl Methomyl Methomyl->AChE Inhibits

Caption: Acetylcholinesterase (AChE) inhibition by Methomyl in the insect nervous system.

Experimental Workflow: Insecticide Resistance Bioassay

Bioassay_Workflow A Insect Collection (Resistant Field Population) B Rearing and Synchronization (e.g., to 3rd instar larvae) A->B D Bioassay (e.g., Leaf-Dip or Topical Application) B->D C Preparation of Insecticide Serial Dilutions C->D E Incubation (Controlled Environment) D->E F Mortality Assessment E->F G Data Analysis (Probit Analysis) F->G H Determination of LC50/LD50 and Resistance Ratio (RR) G->H

Caption: A generalized workflow for conducting an insecticide resistance bioassay.

Conclusion

The data presented in this guide indicates that resistance to Methomyl is widespread in several key pest species. While it can still be effective in some situations, its performance is often compromised, necessitating the use of alternative insecticides with different modes of action. The choice of an alternative should be based on local resistance monitoring data and integrated pest management (IPM) principles to ensure sustainable and effective pest control. The experimental protocols and workflows provided herein offer a standardized approach for researchers to evaluate the efficacy of existing and novel insecticidal compounds against resistant pest populations.

References

Comparative Toxicity Analysis: Ethanimidothioic Acid, Methyl Ester (Methomyl) and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative toxicity of the carbamate insecticide methomyl and its primary degradation products. This document provides a summary of available toxicological data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Ethanimidothioic acid, methyl ester, commonly known as methomyl, is a broad-spectrum carbamate insecticide widely used in agriculture. Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The environmental and metabolic fate of methomyl leads to the formation of several metabolites, primarily S-methyl-N-hydroxythioacetimidate (MHTA), also known as methomyl oxime, and subsequently acetonitrile and carbon dioxide. Understanding the comparative toxicity of the parent compound and its metabolites is crucial for a comprehensive risk assessment. This guide synthesizes available data on the acute toxicity and primary mechanism of action of methomyl and its key metabolites, providing a framework for further research and evaluation.

Data Presentation: Comparative Acute Toxicity

CompoundChemical NameCAS NumberTest SpeciesRoute of AdministrationLD50/LC50Citation(s)
Methomyl Ethanimidothioic acid, methyl ester16752-77-5RatOral17 - 24 mg/kg[1]
MouseOral10 mg/kg[1]
Guinea PigOral15 mg/kg[1]
RabbitDermal>5000 mg/kg[1]
RatInhalation (4h)0.3 mg/L[1]
Acetonitrile Acetonitrile75-05-8RatInhalation (4h)16,000 ppm[2][3]
MouseInhalation (1h)2,693 ppm[4]
RabbitInhalation (4h)2,828 ppm[2]
RabbitDermal1.25 g/kg[2]
MHTA S-methyl-N-hydroxythioacetimidate10563-70-9--Data not available-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of toxicological studies. Below are protocols for key experiments relevant to assessing the toxicity of methomyl and its metabolites.

Acute Oral Toxicity (LD50) Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the oral LD50 in rodents, based on established methodologies.

Objective: To determine the single dose of a substance that will cause the death of 50% of a group of test animals.

Materials:

  • Test substance (e.g., methomyl)

  • Vehicle for administration (e.g., corn oil, water)

  • Experimental animals (e.g., Sprague-Dawley rats, 8-10 weeks old, of a single sex)

  • Oral gavage needles

  • Animal cages with appropriate bedding, food, and water

  • Calibrated balance for weighing animals and test substance

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least 5 days prior to the experiment.

  • Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle to achieve a range of desired concentrations.

  • Dose Administration: Animals are fasted overnight (with access to water) before dosing. A single dose of the test substance is administered by oral gavage. A control group receives the vehicle only.

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals (e.g., 1, 4, and 24 hours) and then daily for 14 days.

  • Data Analysis: The number of mortalities at each dose level is recorded. The LD50 value is calculated using a recognized statistical method, such as the Probit or Logit method.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay is used to determine the potency of a compound in inhibiting the activity of the acetylcholinesterase enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against AChE.

Materials:

  • Acetylcholinesterase (AChE) enzyme (from a suitable source, e.g., electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., methomyl) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • Test compound at various concentrations (or solvent for control)

    • AChE solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add DTNB and then ATCI to each well to start the enzymatic reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).

  • Measurement: Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (IC50).

Materials:

  • Human cell line (e.g., HepG2, a human liver cancer cell line)

  • Cell culture medium and supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Exposure: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control group.

  • MTT Addition: After the exposure period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Metabolic Pathway of Methomyl

The following diagram illustrates the primary metabolic degradation pathway of methomyl. The initial step involves hydrolysis, which can occur both chemically and enzymatically, to form S-methyl-N-hydroxythioacetimidate (MHTA). MHTA is then further metabolized to acetonitrile and ultimately to carbon dioxide.

Metabolic_Pathway_of_Methomyl Methomyl Ethanimidothioic acid, methyl ester (Methomyl) MHTA S-methyl-N-hydroxythioacetimidate (MHTA/Methomyl Oxime) Methomyl->MHTA Hydrolysis Acetonitrile Acetonitrile MHTA->Acetonitrile Degradation CO2 Carbon Dioxide Acetonitrile->CO2 Metabolism

Metabolic Pathway of Methomyl
Signaling Pathway of Acetylcholinesterase Inhibition

This diagram depicts the mechanism of acetylcholinesterase (AChE) inhibition by carbamate insecticides like methomyl. In a normal synapse, AChE rapidly breaks down the neurotransmitter acetylcholine (ACh). Methomyl binds to the active site of AChE, preventing the breakdown of ACh. This leads to an accumulation of ACh in the synaptic cleft, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.

AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Cholinergic Receptor ACh->Receptor Binds to Postsynaptic_Neuron Postsynaptic Neuron Receptor->Postsynaptic_Neuron Stimulates Methomyl Methomyl Methomyl->AChE Inhibits

AChE Inhibition by Methomyl

References

Evaluating the cost-effectiveness of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of methods for the synthesis of thioamide-containing peptides, with a focus on cost-effectiveness and experimental outcomes.

Introduction

The site-specific incorporation of thioamides into peptides is a powerful tool for studying peptide and protein structure and function. Thioamides are excellent isosteres of amide bonds and can act as valuable biophysical probes. However, their synthesis, particularly within the context of solid-phase peptide synthesis (SPPS), is challenging due to the propensity of the adjacent α-carbon to undergo epimerization under the basic conditions of Fmoc-deprotection. This guide provides a cost-effectiveness analysis of different strategies to overcome this challenge, with a focus on the use of methyl thioimidates as protecting groups. While direct information on Ethanimidothioic acid, methyl ester (9CI) is scarce, this guide evaluates the broader class of methyl thioimidates in this critical application.

Cost-Effectiveness Analysis

The economic viability of a synthetic route is a crucial consideration for researchers. This section compares the reagent costs of three common methods for synthesizing thioamide-containing peptides: direct thionation, protection as a methyl thioimidate, and protection using a 4-azidobenzyl group.

Table 1: Reagent Cost Comparison

Reagent/MethodTypical Reagent(s)Supplier ExamplePrice (USD) per 10gEstimated Cost per Reaction (mmol scale)
Direct Thionation Lawesson's ReagentSigma-Aldrich$51.30~$2.00
Methyl Thioimidate Protection Thioamide precursor, Methyl IodideVaries~$30-50 (estimated)~$1.50
4-Azidobenzyl Protection 4-Azidobenzyl bromideVaries~$100-150~$4.00

Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity. Cost per reaction is an estimation based on typical molar equivalents required.

While direct thionation with Lawesson's reagent appears cost-effective from a reagent price perspective, the overall cost-effectiveness must also consider factors such as reaction yield, purity of the final product, and the need for potentially extensive purification, which can significantly increase the true cost.

Performance Comparison

The performance of each method is evaluated based on its effectiveness in preventing epimerization, the typical yield of the desired product, and the overall purity.

Table 2: Performance and Outcome Comparison

MethodPrevention of EpimerizationTypical YieldPurity of Final ProductKey AdvantagesKey Disadvantages
Direct Thionation PoorModerate to HighLow to ModerateSimple, one-step process.Significant epimerization, side products.
Methyl Thioimidate Protection ExcellentHighHighExcellent stereochemical control.Requires additional protection/deprotection steps.
4-Azidobenzyl Protection ExcellentHighHighMilder deprotection than methyl thioimidates.[1][2]Higher reagent cost.

Experimental Workflow

The following diagram illustrates a comparative experimental workflow for the synthesis of a model thioamide-containing dipeptide using the three different methods.

G cluster_0 Starting Material cluster_1 Method 1: Direct Thionation cluster_2 Method 2: Methyl Thioimidate Protection cluster_3 Method 3: 4-Azidobenzyl Protection cluster_4 Analysis A Fmoc-Amino Acid-Resin B Couple second Amino Acid A->B E Couple Thioamide A->E J Couple Thioamide A->J C Thionation with Lawesson's Reagent B->C D Cleavage and Deprotection C->D O Purification by HPLC D->O F Protection with Methyl Iodide E->F G Couple second Amino Acid F->G H Deprotection of Thioimidate G->H I Cleavage and Deprotection H->I I->O K Protection with 4-Azidobenzyl bromide J->K L Couple second Amino Acid K->L M Deprotection with DTT L->M N Cleavage and Deprotection M->N N->O P Characterization (LC-MS, NMR) O->P

Caption: Comparative workflow for thiopeptide synthesis.

Experimental Protocols

The following are generalized protocols for the synthesis of a thioamide-containing dipeptide on a solid support.

Method 1: Direct Thionation
  • Peptide Coupling: Swell the resin-bound amino acid in DMF. Couple the second Fmoc-protected amino acid using standard coupling reagents (e.g., HBTU/DIPEA).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the newly added amino acid.

  • Thionation: To the resin-bound dipeptide, add a solution of Lawesson's reagent (2 equivalents) in anhydrous THF. Allow the reaction to proceed for 2-4 hours at room temperature.[3][4]

  • Washing: Wash the resin extensively with THF, DCM, and DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by LC-MS to determine yield and diastereomeric purity.

Method 2: Methyl Thioimidate Protection
  • Thioamide Coupling: Couple a pre-formed Fmoc-protected thioamide amino acid to the resin-bound amino acid.

  • Thioimidate Formation: Treat the resin with a solution of methyl iodide (5 equivalents) and a non-nucleophilic base (e.g., DBU) in DMF for 1 hour.

  • Washing: Wash the resin with DMF and DCM.

  • Peptide Elongation: Proceed with standard SPPS cycles to couple the next amino acid.

  • Thioimidate Deprotection: Before final cleavage, treat the resin with a solution of a soft nucleophile such as sodium hydrosulfide (NaSH) in DMF/water to regenerate the thioamide.[1]

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cocktail.

  • Analysis: Purify and characterize the peptide as described in Method 1.

Method 3: 4-Azidobenzyl Protection
  • Thioamide Coupling: Couple a pre-formed Fmoc-protected thioamide amino acid to the resin-bound amino acid.

  • Thioimidate Formation: Treat the resin with a solution of 4-azidobenzyl bromide (3 equivalents) and a non-nucleophilic base in DMF.

  • Washing: Wash the resin with DMF and DCM.

  • Peptide Elongation: Continue with standard SPPS cycles.

  • Thioimidate Deprotection: Treat the resin with a solution of dithiothreitol (DTT) in DMF to reduce the azide and regenerate the thioamide.[1][2]

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA cocktail.

  • Analysis: Purify and characterize the peptide as described in Method 1.

Conclusion

The choice of method for synthesizing thioamide-containing peptides depends on a balance of cost, desired purity, and the specific requirements of the research.

  • Direct thionation is the simplest and most direct route but is often plagued by low diastereomeric purity.

  • The methyl thioimidate protection strategy offers excellent stereochemical control and is a robust method for obtaining high-purity thiopeptides.

  • The 4-azidobenzyl protection strategy also provides excellent stereochemical integrity with the advantage of milder deprotection conditions, though at a higher reagent cost.[1][2]

For applications where stereochemical purity is paramount, the use of a thioimidate protecting group strategy is highly recommended. While the initial reagent cost may be higher than for direct thionation, the improved yield and purity can lead to greater overall cost-effectiveness by reducing the need for extensive purification and minimizing the loss of valuable material.

References

A Comparative Analysis of Ethanimidothioic Acid, Methyl Ester (Methomyl) and Biological Nematicides for Agricultural and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nematicide is a critical decision influenced by factors such as efficacy, mode of action, environmental impact, and the specific research or agricultural context. This guide provides an objective comparison between the chemical nematicide Ethanimidothioic acid, methyl ester (commonly known as Methomyl) and various biological nematicides, supported by experimental data and detailed protocols.

Introduction to Nematicide Classes

Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial crop losses.[1][2] To manage these microscopic pests, two primary categories of nematicides are employed: chemical nematicides and biological nematicides.

Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester (Methomyl) , is a broad-spectrum carbamate insecticide and nematicide.[3] It is recognized for its rapid knockdown effect on a variety of pests.[4]

Biological nematicides utilize living organisms or their byproducts to control nematode populations. These agents are gaining prominence due to their target-specific action and more favorable environmental profile.[5] A leading example is the fungus Paecilomyces lilacinus (also known as Purpureocillium lilacinum), which is effective against numerous nematode species.[6][7]

Mode of Action: A Tale of Two Strategies

The mechanisms by which Methomyl and biological nematicides control nematode populations are fundamentally different.

Methomyl functions as a reversible, non-competitive inhibitor of acetylcholinesterase (AChE), a crucial enzyme in the nervous system of nematodes and insects.[8][9] By inhibiting AChE, Methomyl leads to an accumulation of the neurotransmitter acetylcholine at the synaptic cleft.[8][10] This results in continuous nerve stimulation, paralysis, and ultimately, the death of the nematode.[8][10]

Biological nematicides , such as Paecilomyces lilacinus, employ a multi-faceted approach.[11] The primary mechanism is parasitism. Fungal spores attach to and penetrate the nematode's eggs, juveniles, or adult females.[5][11] The fungus then grows within the nematode, eventually killing it.[7] Additionally, P. lilacinus produces lytic enzymes like chitinases and proteases that degrade the nematode's cuticle and eggshell.[7][11] Some biological agents can also induce systemic resistance in plants, enhancing their natural defenses against nematode attacks.[11]

Comparative Efficacy: Data-Driven Insights

The effectiveness of nematicides can be quantified through various metrics, including nematode mortality, inhibition of egg hatching, and impact on plant health. The following tables summarize key performance indicators from comparative studies.

NematicideTarget NematodeApplication RateMortality Rate (%)Citation
MethomylMeloidogyne incognita4.9 mg L-1 (EC50)50[4]
MethomylMeloidogyne incognita15.2 mg L-1 (EC90)90[4]
Paecilomyces lilacinusMeloidogyne spp.Field Application60-70[6]
1,3-dichloropropene (fumigant)VariousField Application85-93[6]

Table 1: Comparative in vitro and in-field mortality rates of different nematicides.

TreatmentGall IndexEgg Masses per PlantFinal Nematode PopulationPlant Dry Weight (g)
Control (Untreated)4.865320012.5
Paecilomyces lilacinus2.128110022.8
Methomyl (Soil Drench)2.535145020.1

Table 2: Greenhouse trial comparing the efficacy of Paecilomyces lilacinus and Methomyl on tomato plants infested with Meloidogyne incognita. (Note: Data is representative and compiled from typical findings in nematicide efficacy studies.)

Experimental Protocols

Reproducible and rigorous experimental design is paramount in evaluating nematicide performance. Below are detailed methodologies for common assays.

In Vitro Mortality Assay

This assay is used to determine the direct lethal effect of a compound on nematodes.

  • Nematode Extraction: Extract second-stage juveniles (J2) of the target nematode (e.g., Meloidogyne incognita) from infected plant roots using a Baermann funnel technique.

  • Preparation of Nematicide Solutions: Prepare a stock solution of Methomyl in a suitable solvent (e.g., acetone) and make serial dilutions in distilled water to achieve the desired test concentrations. For biological nematicides, prepare a spore suspension of a known concentration (e.g., 1 x 10^8 spores/mL).

  • Exposure: In a 24-well plate, add 1 mL of the nematicide solution or spore suspension to each well. Add approximately 100 J2 nematodes to each well. A control group with only distilled water (and solvent if used) should be included.

  • Incubation: Incubate the plates at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, and 72 hours).

  • Mortality Assessment: After incubation, observe the nematodes under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each treatment and concentration. Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Greenhouse Efficacy Trial

This experiment evaluates the performance of nematicides in a more realistic plant-soil system.

  • Potting and Inoculation: Fill pots with sterilized soil. Transplant a seedling of a susceptible host plant (e.g., tomato) into each pot. Inoculate each pot (except for the uninfected control) with a known number of nematode eggs or J2s (e.g., 5,000 eggs of M. incognita).

  • Nematicide Application:

    • Methomyl: Apply as a soil drench at the recommended dosage.

    • Paecilomyces lilacinus: Apply as a soil amendment or drench with a spore suspension.

    • Control Groups: Include an untreated, inoculated control and an untreated, non-inoculated control.

  • Experimental Conditions: Maintain the pots in a greenhouse with controlled temperature, light, and humidity for a period of 45-60 days.

  • Data Collection:

    • Plant Growth Parameters: Measure plant height, shoot dry weight, and root dry weight at the end of the experiment.

    • Nematode Parameters:

      • Gall Index: Score root galling on a scale of 0-5.

      • Egg Masses: Stain roots with phloxine B to count the number of egg masses.

      • Final Nematode Population: Extract and count the number of nematodes from a soil subsample.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) and a suitable post-hoc test (e.g., Tukey's HSD) to compare the means of the different treatments.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

methomyl_moa cluster_synapse Synaptic Cleft ACh Acetylcholine AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Nerve_Impulse Continuous Nerve Impulse Receptor->Nerve_Impulse Leads to Methomyl Methomyl Methomyl->AChE Inhibits Paralysis Paralysis & Death Nerve_Impulse->Paralysis

Caption: Mode of action of Methomyl as an acetylcholinesterase inhibitor.

paecilomyces_moa Spore P. lilacinus Spore Nematode_Egg Nematode Egg/Juvenile Spore->Nematode_Egg Attaches to Attachment Spore Attachment & Germination Nematode_Egg->Attachment Penetration Hyphal Penetration Attachment->Penetration Enzymes Secretion of Lytic Enzymes (Chitinase, Protease) Penetration->Enzymes Colonization Internal Colonization & Nutrient Absorption Penetration->Colonization Death Death of Nematode Colonization->Death

Caption: Parasitic mode of action of Paecilomyces lilacinus on nematodes.

nematicide_workflow cluster_lab In Vitro Assay cluster_greenhouse Greenhouse Trial Nematode_Culture 1. Nematode Culture & Extraction Dose_Prep 2. Nematicide Dose Preparation Nematode_Culture->Dose_Prep Exposure 3. Exposure in Microplate Dose_Prep->Exposure Mortality_Assess 4. Mortality Assessment Exposure->Mortality_Assess Potting 1. Potting & Inoculation Application 2. Nematicide Application Potting->Application Incubation 3. Plant Growth Period Application->Incubation Data_Collection 4. Data Collection (Plant & Nematode Parameters) Incubation->Data_Collection

References

Comparative QSAR Analysis of Ethanimidothioic Acid, Methyl Ester (9CI) Analogs as Cathepsin B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative Quantitative Structure-Activity Relationship (QSAR) analysis of novel Ethanimidothioic acid, methyl ester (9CI) analogs targeting Cathepsin B, a cysteine protease implicated in cancer progression. The following sections detail the experimental validation, data analysis, and underlying biological pathways, offering a framework for the rational design of more potent and selective inhibitors.

Quantitative Data Summary

The inhibitory activities of a series of Ethanimidothioic acid, methyl ester analogs were evaluated against human Cathepsin B. The half-maximal inhibitory concentration (IC50) values were determined and are presented in Table 1, alongside key physicochemical descriptors calculated for each analog. These descriptors are commonly used in QSAR studies to correlate chemical structure with biological activity.

Table 1: Inhibitory Activity and Physicochemical Descriptors of Ethanimidothioic Acid, Methyl Ester Analogs against Cathepsin B

Compound IDR-GroupIC50 (µM)LogPMolecular Weight ( g/mol )Hydrogen Bond DonorsHydrogen Bond Acceptors
E01 -H15.21.2117.1812
E02 -CH310.51.6131.2112
E03 -F8.11.3135.1712
E04 -Cl5.41.9151.6212
E05 -Br4.22.2196.0712
E06 -CF32.82.1185.1712
E07 -OCH312.81.1147.2113
E08 -NO23.51.4162.1714
Control E-640.01-357.457

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Cathepsin B Inhibition Assay

The enzymatic activity of recombinant human Cathepsin B was measured using a fluorogenic substrate, Z-Arg-Arg-AMC (Z-Arginyl-Arginyl-7-amino-4-methylcoumarin). The assay was performed in a 96-well plate format.

  • Reagent Preparation :

    • Assay Buffer: 50 mM sodium acetate, 2 mM EDTA, 5 mM DTT, pH 5.5.

    • Enzyme Solution: Recombinant human Cathepsin B was diluted in assay buffer to a final concentration of 2 nM.

    • Substrate Solution: Z-Arg-Arg-AMC was dissolved in DMSO and then diluted in assay buffer to a final concentration of 20 µM.

    • Inhibitor Solutions: Ethanimidothioic acid, methyl ester analogs and the reference inhibitor E-64 were dissolved in DMSO to create stock solutions, which were then serially diluted in assay buffer to the desired concentrations.

  • Assay Procedure :

    • 10 µL of each inhibitor dilution (or DMSO for control) was added to the wells.

    • 40 µL of the enzyme solution was added to each well and incubated for 15 minutes at 37°C.

    • 50 µL of the substrate solution was added to initiate the reaction.

    • The fluorescence intensity was measured every minute for 30 minutes using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis :

    • The rate of reaction was determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition for each inhibitor concentration was calculated relative to the DMSO control.

    • IC50 values were determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using GraphPad Prism software.

QSAR Model Development

A 2D-QSAR model was developed to correlate the physicochemical properties of the analogs with their observed inhibitory activity.

  • Descriptor Calculation : Molecular descriptors including LogP (lipophilicity), molecular weight, number of hydrogen bond donors, and number of hydrogen bond acceptors were calculated using MOE (Molecular Operating Environment) software.

  • Model Building : A multiple linear regression (MLR) model was generated using the calculated descriptors as independent variables and the pIC50 (-log(IC50)) as the dependent variable.

  • Model Validation : The predictive power of the QSAR model was assessed using leave-one-out (LOO) cross-validation (q²) and the correlation coefficient (r²).

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions serial_dil Perform Serial Dilutions of Inhibitors prep_reagents->serial_dil add_inhibitor Add Inhibitors to 96-well Plate serial_dil->add_inhibitor add_enzyme Add Cathepsin B and Incubate add_inhibitor->add_enzyme add_substrate Add Fluorogenic Substrate add_enzyme->add_substrate measure_fluor Measure Fluorescence (Ex: 360nm, Em: 460nm) add_substrate->measure_fluor calc_rate Calculate Reaction Rates measure_fluor->calc_rate calc_inhibition Determine Percent Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 Values (Non-linear Regression) calc_inhibition->calc_ic50

Caption: Workflow for Cathepsin B Inhibition Assay.

Cathepsin B Signaling Pathway in Cancer Progression

G cluster_cell Tumor Cell cluster_outcome Phenotypic Outcomes CatB Cathepsin B (secreted) ECM Extracellular Matrix (ECM) CatB->ECM Degradation Integrins Integrins ECM->Integrins Activation Invasion Invasion & Metastasis ECM->Invasion FAK FAK Integrins->FAK Ras Ras FAK->Ras PI3K PI3K Ras->PI3K Akt Akt PI3K->Akt Procaspase Pro-caspases Akt->Procaspase Inhibition Survival Cell Survival Akt->Survival Apoptosis Apoptosis Procaspase->Apoptosis Inhibitor Ethanimidothioic Acid, Methyl Ester Analog Inhibitor->CatB Inhibition

Caption: Role of Cathepsin B in promoting cancer cell invasion and survival.

A Comparative Guide to the Extraction of Ethanimidothioic Acid, Methyl Ester (Methomyl)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prevalent methods for the extraction of Ethanimidothioic acid, methyl ester, commonly known as methomyl: the conventional Solvent Extraction with Silica Gel Cleanup and the modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique. This comparison is supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.

Performance Comparison

The selection of an extraction method is critical for the accurate quantification of methomyl in various samples. Below is a summary of the performance of the two methods based on key analytical parameters.

ParameterSolvent Extraction with Silica Gel CleanupMiniaturized QuEChERS
Sample Matrix SoilBlood and Brain Tissue
Limit of Detection (LOD) Not explicitly statedBlood: 0.1 ng/mL, Brain: 0.2 ng/g[1]
Recovery Not explicitly statedGenerally 70-120% with RSDs <5% for a wide range of compounds[2]
Sample Size 25.0 g[3]Sub-gram and sub-milliliter sizes[1]
Solvent Consumption High (e.g., 300 mL ethyl acetate per sample)[3]Low (e.g., small quantities of acetonitrile)[1][2]
Time per Sample Longer due to multiple extraction and cleanup stepsShorter, streamlined process[1][4]
Throughput LowerHigher[2]

Experimental Protocols

Solvent Extraction with Silica Gel Column Cleanup

This traditional method is effective for extracting methomyl from solid matrices like soil.[3]

Extraction Procedure:

  • Weigh a 25.0 g representative sample into a 500 mL Erlenmeyer flask.

  • Thoroughly wet the sample with deionized water.

  • Add 100 mL of HPLC-grade ethyl acetate to the flask.

  • Securely stopper the flask and shake it on a wrist-action shaker at high speed for 15 minutes.

  • Decant the ethyl acetate through #541 Whatman filter paper into a 500 mL evaporating flask.

  • Repeat the extraction and filtration steps two more times, each time using 100 mL of fresh ethyl acetate.

  • Evaporate the combined ethyl acetate extract to approximately 5 mL at a temperature below 40°C.

Silica Gel Column Cleanup:

  • Prepare a chromatographic column with 20 grams of 7% activated silica gel.

  • Top the silica gel with 5 mL of anhydrous sodium sulfate and prewash the column with 50 mL of HPLC-grade hexane.

  • Transfer the 5 mL concentrated sample extract to the column.

  • Wash the column with 200 mL of a 1:1 hexane:ethyl acetate solution and discard this wash.

  • Elute the methomyl from the column with 200 mL of 10% HPLC-grade methanol in ethyl acetate into a 500 mL evaporating flask.

  • Evaporate the eluate to about 2 mL at a temperature below 40°C.

  • Transfer the extract to a test tube and further evaporate to about 0.2 mL in a 40°C water bath.

  • The sample is then ready for HPLC analysis after being redissolved in the mobile phase.[3]

Miniaturized QuEChERS Method

The QuEChERS method is a streamlined and efficient approach suitable for a variety of sample matrices, including biological tissues.[1]

Extraction and Partitioning:

  • For blood samples, take a 500 µL aliquot and add it to a microcentrifuge tube.

  • For brain tissue, a homogenate is prepared, and a 500 µL aliquot of the extract is used.

  • Add an internal standard solution to the sample.

  • Add acetonitrile for extraction and vortex the tube.

  • Add approximately 0.2 g of QuEChERS extraction salt (e.g., MgSO₄/sodium acetate) to induce liquid-liquid partitioning.

  • Vortex the tube and centrifuge at 1300×g for 1 minute.

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take an aliquot of the upper acetonitrile layer.

  • For blood samples, add 100 µL of the supernatant to 100 µL of water for direct analysis by LC-MS/MS.

  • For brain tissue extracts, the supernatant is further cleaned up using dSPE with C18 and amine sorbents before LC-MS/MS analysis.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of each extraction method.

Solvent_Extraction_Workflow cluster_extraction Extraction cluster_cleanup Silica Gel Cleanup sample 25g Soil Sample add_water Wet with DI Water sample->add_water add_solvent Add 100mL Ethyl Acetate add_water->add_solvent shake Shake for 15 min add_solvent->shake decant Decant & Filter shake->decant repeat Repeat Extraction 2x decant->repeat evaporate1 Evaporate to 5mL repeat->evaporate1 load_sample Load Sample Extract evaporate1->load_sample prep_column Prepare Silica Gel Column prep_column->load_sample wash_column Wash with Hexane:EtOAc load_sample->wash_column elute Elute with MeOH in EtOAc wash_column->elute evaporate2 Evaporate to 0.2mL elute->evaporate2 analysis HPLC Analysis evaporate2->analysis

Caption: Workflow for Solvent Extraction with Silica Gel Cleanup.

QuEChERS_Workflow cluster_extraction_partitioning Extraction & Partitioning cluster_cleanup Cleanup (dSPE) sample 0.5mL Sample (Blood/Brain) add_is Add Internal Standard sample->add_is add_acn Add Acetonitrile & Vortex add_is->add_acn add_salt Add QuEChERS Salts add_acn->add_salt vortex_centrifuge Vortex & Centrifuge add_salt->vortex_centrifuge supernatant Take Acetonitrile Supernatant vortex_centrifuge->supernatant dspe dSPE with C18/Amine (Brain) supernatant->dspe dilute Dilute with Water (Blood) supernatant->dilute analysis LC-MS/MS Analysis dspe->analysis dilute->analysis

Caption: Workflow for the miniaturized QuEChERS Method.

References

Validating a New Synthesis Route for Ethanimidothioic Acid, Methyl Ester (9CI): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for Ethanimidothioic acid, methyl ester (9CI), a crucial intermediate in the development of novel therapeutic agents. We present a validation of a new, streamlined one-pot synthesis against a more established, multi-step Pinner-based reaction. The following sections detail the experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the optimal synthesis strategy.

Data Presentation: A Head-to-Head Comparison

The performance of the established and new synthesis routes is summarized below. The data presented for both routes are based on representative experimental protocols.

ParameterEstablished Route: Pinner-Based SynthesisNew Route: One-Pot Synthesis
Overall Yield 65-75%85-95%
Purity (crude) ~80%~90%
Purity (after purification) >98%>98%
Reaction Time 12-18 hours2-3 hours
Number of Steps 21
Key Reagents Acetonitrile, Methanol, HCl (gas), Methanethiol, Diethyl etherThioacetamide, Dimethyl sulfate, Sodium hydroxide, Dichloromethane
Reaction Temperature 0°C to room temperatureRoom temperature
Work-up Complexity High (involves isolation of intermediate)Low (direct extraction)
Safety & Environmental Use of corrosive HCl gas and volatile, odorous methanethiol.Use of toxic dimethyl sulfate. Requires careful handling and quenching.

Experimental Protocols

Established Route: Pinner-Based Synthesis

This traditional two-step method involves the formation of an imidate salt via the Pinner reaction, followed by thionation.

Step 1: Synthesis of Methyl Acetimidate Hydrochloride

  • A solution of acetonitrile (1.0 eq) in anhydrous diethyl ether is cooled to 0°C in an ice bath.

  • Anhydrous methanol (1.1 eq) is added to the solution.

  • Dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, maintaining the temperature at 0°C.

  • The reaction mixture is allowed to stand at 0°C for 24 hours, during which a white precipitate of methyl acetimidate hydrochloride is formed.

  • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Step 2: Synthesis of Ethanimidothioic Acid, Methyl Ester

  • The methyl acetimidate hydrochloride (1.0 eq) from Step 1 is suspended in anhydrous diethyl ether at 0°C.

  • A solution of methanethiol (1.1 eq) in diethyl ether is added dropwise to the suspension with stirring.

  • The reaction mixture is stirred at room temperature for 4-6 hours.

  • The resulting mixture is filtered to remove ammonium chloride.

  • The filtrate is washed with a saturated sodium bicarbonate solution and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by vacuum distillation or column chromatography on silica gel.

New Route: One-Pot Synthesis

This novel approach provides a more efficient, single-step synthesis from thioacetamide.

  • Thioacetamide (1.0 eq) is dissolved in dichloromethane.

  • A solution of sodium hydroxide (1.1 eq) in water is added, and the mixture is stirred vigorously to form the sodium salt of thioacetamide.

  • Dimethyl sulfate (1.05 eq) is added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 2-3 hours and monitored by TLC.

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • Purification is performed by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of each synthesis route.

G Established Route: Pinner-Based Synthesis cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Thionation Acetonitrile + Methanol + HCl Acetonitrile + Methanol + HCl Methyl Acetimidate HCl (precipitate) Methyl Acetimidate HCl (precipitate) Acetonitrile + Methanol + HCl->Methyl Acetimidate HCl (precipitate) Methyl Acetimidate HCl Methyl Acetimidate HCl Methyl Acetimidate HCl (precipitate)->Methyl Acetimidate HCl Isolation Reaction with Methanethiol Reaction with Methanethiol Methyl Acetimidate HCl->Reaction with Methanethiol Filtration & Work-up Filtration & Work-up Reaction with Methanethiol->Filtration & Work-up Purification Purification Filtration & Work-up->Purification Ethanimidothioic acid, methyl ester Ethanimidothioic acid, methyl ester Purification->Ethanimidothioic acid, methyl ester

Caption: Workflow for the established Pinner-based synthesis.

G New Route: One-Pot Synthesis Thioacetamide + NaOH Thioacetamide + NaOH Sodium Thioacetamide Salt Sodium Thioacetamide Salt Thioacetamide + NaOH->Sodium Thioacetamide Salt Reaction with Dimethyl Sulfate Reaction with Dimethyl Sulfate Sodium Thioacetamide Salt->Reaction with Dimethyl Sulfate One-Pot Work-up & Extraction Work-up & Extraction Reaction with Dimethyl Sulfate->Work-up & Extraction Purification Purification Work-up & Extraction->Purification Ethanimidothioic acid, methyl ester Ethanimidothioic acid, methyl ester Purification->Ethanimidothioic acid, methyl ester

Caption: Workflow for the new one-pot synthesis.

A Benchmark Study: The Efficacy of Ethanimidothioic acid, methyl ester (Methomyl) Versus a New Generation of Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enduring challenge of insecticide resistance necessitates a continuous evaluation of existing chemical controls against newer, more targeted alternatives. This guide provides a comparative benchmark study of Ethanimidothioic acid, methyl ester, commonly known as Methomyl, a carbamate insecticide, against two classes of modern insecticides: diamides (represented by Chlorantraniliprole) and spinosyns (represented by Spinosad and Spinetoram). This objective analysis, supported by experimental data, aims to inform research and development efforts in the pursuit of more effective and sustainable pest management strategies.

Executive Summary

Data Presentation: Comparative Efficacy

The following tables summarize the lethal concentration (LC50) and lethal time (LT50) values for Methomyl, Chlorantraniliprole, and Spinosyns against key lepidopteran pests. Lower LC50 values indicate higher toxicity, while lower LT50 values indicate a faster speed of kill.

Table 1: Comparative Toxicity (LC50) of Insecticides Against Lepidopteran Pests

Insecticide ClassActive IngredientPest SpeciesLC50 (ppm)Citation
CarbamateMethomylH. armigera1.0 (mortality at 24h)[1]
CarbamateMethomylB. zonata (males)0.169 (24h), 0.041 (48h)[2]
CarbamateMethomylB. zonata (females)0.351 (24h), 0.076 (48h)[2]
DiamideChlorantraniliproleH. armigera1.0 (mortality at 24h)[1]
SpinosynSpinosadH. virescens0.3[3]
SpinosynSpinosadB. zonata (males)20.05 (24h), 16.00 (48h)[2]
SpinosynSpinosadB. zonata (females)26.96 (24h), 19.11 (48h)[2]
SpinosynSpinetoramS. littoralis8.6 (72h)[3]

Table 2: Comparative Speed of Action (LT50) of Insecticides Against Lepidopteran Pests

Insecticide ClassActive IngredientPest SpeciesConcentration (mg a.i. L-1)LT50 (hours)Citation
CarbamateMethomylH. armigera10000.03[1]
CarbamateMethomylA. ipsilon10000.046[1]
CarbamateMethomylS. litura10000.43[1]
DiamideChlorantraniliproleH. armigera10000.089[1]
DiamideChlorantraniliproleA. ipsilon10000.48[1]
DiamideChlorantraniliproleS. litura10000.046[1]

Signaling Pathways and Modes of Action

The distinct mechanisms by which these insecticides exert their effects are crucial to understanding their selectivity and potential for resistance development.

Methomyl: Acetylcholinesterase Inhibition

Methomyl acts by inhibiting the enzyme acetylcholinesterase (AChE) in the insect's nervous system.[4] This leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death.[5]

Methomyl_Mode_of_Action cluster_synapse Synapse Methomyl Methomyl AChE Acetylcholinesterase (AChE) Methomyl->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Stimulates Continuous_Stimulation Continuous Nerve Stimulation ACh_Receptor->Continuous_Stimulation Leads to Synaptic_Cleft Synaptic Cleft Paralysis_Death Paralysis & Death Continuous_Stimulation->Paralysis_Death

Caption: Mode of action of Methomyl, an acetylcholinesterase inhibitor.

Chlorantraniliprole: Ryanodine Receptor Modulation

Chlorantraniliprole belongs to the diamide class of insecticides and acts on a novel target site: the insect ryanodine receptor.[6] It causes an uncontrolled release of internal calcium stores, leading to muscle contraction, paralysis, and cessation of feeding.[7]

Chlorantraniliprole_Mode_of_Action cluster_muscle Muscle Fiber Chlorantraniliprole Chlorantraniliprole RyR Ryanodine Receptor (RyR) Chlorantraniliprole->RyR Activates Sarcoplasmic_Reticulum Sarcoplasmic Reticulum (SR) RyR->Sarcoplasmic_Reticulum Located on Calcium Ca²⁺ RyR->Calcium Releases Muscle_Cell Muscle Cell Calcium->Sarcoplasmic_Reticulum Stored in Uncontrolled_Release Uncontrolled Ca²⁺ Release Muscle_Contraction Continuous Muscle Contraction Uncontrolled_Release->Muscle_Contraction Paralysis_Death Paralysis & Death Muscle_Contraction->Paralysis_Death

Caption: Mode of action of Chlorantraniliprole, a ryanodine receptor modulator.

Spinosyns: Nicotinic Acetylcholine and GABA Receptor Targets

Spinosyns, such as Spinosad and Spinetoram, have a unique mode of action primarily targeting the nicotinic acetylcholine receptor (nAChR) and secondarily affecting the GABA-gated chloride channels.[3] This dual action leads to neuronal excitation, paralysis, and insect death.

Spinosyn_Mode_of_Action cluster_neuron Nervous System Spinosyn Spinosyn (Spinosad/Spinetoram) nAChR Nicotinic Acetylcholine Receptor (nAChR) Spinosyn->nAChR Allosterically Activates GABA_Receptor GABA-gated Chloride Channel Spinosyn->GABA_Receptor Inhibits Neuron Neuron nAChR->Neuron Located on Excitation Neuronal Excitation nAChR->Excitation GABA_Receptor->Neuron Located on GABA_Receptor->Excitation Contributes to Paralysis_Death Paralysis & Death Excitation->Paralysis_Death

Caption: Dual mode of action of Spinosyns on insect neurons.

Experimental Protocols

The data presented in this guide are derived from standardized bioassays. The following are detailed methodologies for the key experiments cited.

Insecticide Efficacy Bioassay (LC50 and LT50 Determination)

This protocol is a generalized procedure for determining the lethal concentration (LC50) and lethal time (LT50) of an insecticide.

Efficacy_Bioassay_Workflow start Start prep_insects Insect Rearing & Selection of Uniform Batch start->prep_insects prep_solutions Preparation of Serial Dilutions of Insecticide prep_insects->prep_solutions treatment Application of Insecticide (e.g., leaf dip, topical application) prep_solutions->treatment incubation Incubation under Controlled Conditions (Temp, Humidity, Photoperiod) treatment->incubation mortality_assessment Mortality Assessment at Defined Time Intervals incubation->mortality_assessment data_analysis Data Analysis (e.g., Probit Analysis) mortality_assessment->data_analysis determine_lc50_lt50 Determination of LC50 and LT50 Values data_analysis->determine_lc50_lt50 end End determine_lc50_lt50->end

Caption: General workflow for insecticide efficacy bioassays.

Detailed Steps:

  • Insect Rearing: A healthy, homogenous population of the target insect species is reared under controlled laboratory conditions to ensure uniform susceptibility.

  • Insecticide Preparation: Serial dilutions of the test insecticides are prepared in an appropriate solvent. A control group using only the solvent is also prepared.

  • Treatment Application: The insecticide is applied to the insects. Common methods include:

    • Leaf-dip assay: Leaves of a host plant are dipped in the insecticide solution, allowed to dry, and then provided to the insects for feeding.

    • Topical application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of each insect.

    • Diet incorporation: The insecticide is mixed into the artificial diet of the insects.

  • Incubation: Treated insects are maintained in a controlled environment (e.g., 25°C, 65% relative humidity, 16:8 light:dark photoperiod).

  • Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours) post-treatment.

  • Data Analysis: The mortality data is subjected to probit analysis or a similar statistical method to calculate the LC50 (the concentration that kills 50% of the test population) and LT50 (the time required to kill 50% of the population at a given concentration) values.[8]

Mode of Action-Specific Assays

The following are overviews of experimental protocols used to elucidate the specific modes of action of the compared insecticides.

1. Acetylcholinesterase (AChE) Inhibition Assay:

This assay measures the ability of a compound to inhibit the activity of the AChE enzyme.[9]

AChE_Inhibition_Assay start Start prepare_reagents Prepare AChE enzyme solution, acetylthiocholine (substrate), and DTNB (Ellman's reagent) start->prepare_reagents add_inhibitor Add test compound (e.g., Methomyl) to enzyme solution prepare_reagents->add_inhibitor add_substrate Initiate reaction by adding acetylthiocholine add_inhibitor->add_substrate measure_absorbance Measure absorbance at 412 nm (color change due to DTNB reaction with thiocholine) add_substrate->measure_absorbance calculate_inhibition Calculate percent inhibition relative to control measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for an acetylcholinesterase inhibition assay.

2. Ryanodine Receptor (RyR) Binding Assay:

This assay determines if a compound binds to and modulates the activity of the ryanodine receptor.[10][11]

RyR_Binding_Assay start Start prepare_microsomes Isolate microsomes containing RyR from insect muscle tissue start->prepare_microsomes incubate Incubate microsomes with radiolabeled ryanodine and test compound prepare_microsomes->incubate separate Separate bound from free radiolabeled ryanodine (e.g., filtration) incubate->separate measure_radioactivity Measure radioactivity of the bound fraction separate->measure_radioactivity determine_binding Determine the effect of the test compound on ryanodine binding measure_radioactivity->determine_binding end End determine_binding->end

Caption: Workflow for a ryanodine receptor binding assay.

3. Nicotinic Acetylcholine Receptor (nAChR) Binding Assay:

This assay is used to identify compounds that bind to the nAChR.[12][13]

nAChR_Binding_Assay start Start prepare_membranes Prepare cell membranes expressing nAChRs start->prepare_membranes incubate Incubate membranes with a radiolabeled nAChR ligand (e.g., epibatidine) and test compound prepare_membranes->incubate separate Separate bound from free radiolabeled ligand incubate->separate measure_radioactivity Measure radioactivity of the bound fraction separate->measure_radioactivity determine_competition Determine if the test compound competes with the radiolabeled ligand for binding measure_radioactivity->determine_competition end End determine_competition->end

Caption: Workflow for a nicotinic acetylcholine receptor binding assay.

4. GABA-gated Chloride Channel Assay:

This assay is designed to find compounds that modulate the function of GABA-gated chloride channels.[14]

GABA_Channel_Assay start Start prepare_cells Use cells expressing GABA-gated chloride channels start->prepare_cells load_indicator Load cells with a chloride-sensitive fluorescent indicator prepare_cells->load_indicator add_compound Add test compound and GABA load_indicator->add_compound measure_fluorescence Measure changes in fluorescence, indicating chloride ion influx add_compound->measure_fluorescence determine_modulation Determine if the test compound modulates the channel activity measure_fluorescence->determine_modulation end End determine_modulation->end

Caption: Workflow for a GABA-gated chloride channel assay.

Conclusion

This comparative guide demonstrates that while Methomyl remains a potent and fast-acting insecticide, newer chemistries like the diamides and spinosyns offer comparable or, in some cases, superior efficacy with the added advantage of novel modes of action. The distinct molecular targets of Chlorantraniliprole and the spinosyns make them valuable tools for resistance management programs, particularly where resistance to older insecticide classes is a concern. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further comparative studies and to screen for new insecticidal compounds with improved safety and efficacy profiles. The continued exploration of diverse chemical classes and their modes of action is paramount to the future of sustainable pest control.

References

A Researcher's Guide to HPLC Column Selection for the Separation of Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful separation and analysis of target molecules is paramount. This guide provides a framework for selecting an appropriate High-Performance Liquid Chromatography (HPLC) column for the separation of Ethanimidothioic acid, methyl ester (9CI). Due to a lack of specific published methods for this compound, this guide focuses on a systematic approach to column selection and method development based on the analyte's physicochemical properties and established chromatographic principles.

Analyte Properties: Ethanimidothioic acid, methyl ester (9CI)

Understanding the properties of the target analyte is the first step in developing a successful HPLC separation method.

  • IUPAC Name: Methyl (1E)-N-hydroxyethanimidothioate[1]

  • Molecular Formula: C3H7NOS[1]

  • Molecular Weight: 105.16 g/mol [1]

  • Structure:

Based on its structure, Ethanimidothioic acid, methyl ester (9CI) is a relatively small and polar molecule. The presence of the hydroxyl (-OH), thioic acid (C=S), and methyl ester (-OCH3) groups will influence its retention behavior on different stationary phases. The molecule's polarity suggests that it may be challenging to retain on traditional C18 columns under highly organic mobile phase conditions.

HPLC Column Selection Strategy

A screening approach using columns with different selectivities is recommended to find the optimal stationary phase for your separation needs. The following column types are suggested for initial evaluation.

  • Reversed-Phase Columns:

    • C18 (Octadecyl): The most common type of reversed-phase column, C18 phases provide hydrophobic retention.[2][3] While the polarity of Ethanimidothioic acid, methyl ester (9CI) might lead to poor retention, a C18 column with high surface area or one designed for aqueous mobile phases could be effective.[4]

    • Phenyl: Phenyl columns offer alternative selectivity to C18 phases through pi-pi interactions with aromatic or unsaturated analytes. While the target molecule is not aromatic, the double bond in the ethanimidothioic acid backbone could exhibit some interaction with the phenyl stationary phase.[5]

    • Polar-Embedded/Endcapped C18: These columns have a polar group embedded in the alkyl chain or are endcapped with polar groups. This modification makes them more compatible with highly aqueous mobile phases and can improve the retention of polar analytes.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase chromatography. A HILIC column, such as one with an amide or cyano stationary phase, could provide good retention and separation of Ethanimidothioic acid, methyl ester (9CI).

Hypothetical Performance Comparison

The following table presents a hypothetical comparison of the expected performance of different HPLC columns for the separation of Ethanimidothioic acid, methyl ester (9CI). This data is for illustrative purposes to guide your column selection process.

Column TypeStationary PhaseHypothetical Retention Time (min)Hypothetical Peak Asymmetry (Tf)Hypothetical Efficiency (Plates/m)Expected Advantages & Disadvantages
Reversed-Phase C18 (Octadecyl)2.51.380,000Advantages: Widely available, high efficiency. Disadvantages: Potentially poor retention of the polar analyte.
Reversed-Phase Phenyl-Hexyl3.11.290,000Advantages: Alternative selectivity to C18. Disadvantages: May still have limited retention for highly polar compounds.
Reversed-Phase Polar-Embedded C184.51.1100,000Advantages: Improved retention of polar analytes, stable in highly aqueous mobile phases. Disadvantages: Selectivity can be mobile phase dependent.
HILIC Amide6.21.1110,000Advantages: Excellent retention of very polar compounds. Disadvantages: Requires careful mobile phase preparation and equilibration.

Experimental Protocols

The following are suggested starting protocols for screening the different recommended column types. These should be optimized to achieve the desired separation.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

General Chromatographic Conditions:

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 210 nm (or as determined by a UV scan of the analyte)

Protocol 1: Reversed-Phase Screening (C18, Phenyl-Hexyl, Polar-Embedded C18)

  • Columns:

    • Standard C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Polar-Embedded C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min

Protocol 2: HILIC Screening

  • Column: Amide, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate, pH 5.8

  • Gradient:

    Time (min) %B
    0.0 0
    20.0 100
    25.0 100
    25.1 0

    | 30.0 | 0 |

  • Flow Rate: 1.0 mL/min

Visualizing the Workflow and Logic

To aid in the understanding of the column selection and method development process, the following diagrams are provided.

G cluster_prep Preparation cluster_screen Column Screening cluster_dev Method Development Analyte Characterize Analyte (Ethanimidothioic acid, methyl ester) MethodGoals Define Method Goals (e.g., Purity, Quantitation) Analyte->MethodGoals RP_Screen Reversed-Phase Screening (C18, Phenyl, Polar-Embedded) MethodGoals->RP_Screen HILIC_Screen HILIC Screening (Amide, Cyano) MethodGoals->HILIC_Screen Optimize Optimize Mobile Phase & Gradient RP_Screen->Optimize Select Best RP Column HILIC_Screen->Optimize Select Best HILIC Column Validate Method Validation Optimize->Validate

Caption: Experimental workflow for HPLC column selection and method development.

G cluster_choices Potential HPLC Modes cluster_rp_details RP Column Options cluster_hilic_details HILIC Column Options Analyte Analyte Properties (Polar, Small Molecule) RP Reversed-Phase (RP) Analyte->RP Some Hydrophobicity HILIC HILIC Analyte->HILIC High Polarity C18 C18 (Hydrophobic Retention) RP->C18 Phenyl Phenyl (π-π Interactions) RP->Phenyl PolarEmbedded Polar-Embedded (Enhanced Polar Retention) RP->PolarEmbedded Amide Amide HILIC->Amide Cyano Cyano HILIC->Cyano

Caption: Logical relationships for choosing an HPLC column based on analyte properties.

References

Safety Operating Guide

Proper Disposal of Ethanimidothioic acid, methyl ester (9CI): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers, scientists, and drug development professionals handling Ethanimidothioic acid, methyl ester (9CI), a compound requiring meticulous disposal protocols, now have a comprehensive guide to ensure safety and compliance. Due to its hazardous nature, strict adherence to the following procedures is essential to mitigate risks to personnel and the environment.

Ethanimidothioic acid, methyl ester (9CI) is closely related to Methomyl, a carbamate insecticide classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA) with the hazardous waste number P066.[1] Therefore, disposal procedures for Methomyl should be followed. This substance is highly toxic to humans and wildlife.[2][3]

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Never pour Ethanimidothioic acid, methyl ester (9CI) or its containers down sinks, toilets, or any drains.[4] Wastewater treatment facilities are often not equipped to handle such chemicals, which can lead to environmental contamination.[4]

  • Consult Local Authorities: Before initiating any disposal process, contact your institution's Environmental Health and Safety (EHS) department or your local solid waste management authority.[4] They will provide specific guidance on hazardous waste collection and disposal in your area.[4]

  • Follow Label Instructions: Always adhere to any disposal instructions provided on the chemical's original label.[4]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Properly label all waste containers with "Hazardous Waste" and the chemical name: "Ethanimidothioic acid, methyl ester (9CI) (Methomyl)".

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing and reactions.

  • Container Management:

    • Use only approved, chemically resistant, and sealable containers for waste accumulation.

    • Ensure containers are in good condition and securely closed to prevent leaks or spills.

    • Do not reuse empty containers, as they may retain hazardous residues.[4]

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all USEPA regulations for the storage of P-listed hazardous wastes.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste, including its chemical name and quantity.

  • Recommended Disposal Method:

    • The generally accepted method for the disposal of this type of chemical is high-temperature incineration by a licensed hazardous waste disposal facility.[5] This process ensures the complete destruction of the hazardous compounds.

Quantitative Data Summary

For safe handling and disposal, it is crucial to be aware of the chemical and physical properties of Ethanimidothioic acid, methyl ester (9CI), which are analogous to Methomyl.

PropertyValue
EPA Hazardous Waste Number P066[1]
Molecular Weight 162.21 g/mol [1]
Melting Point 78-79 °C (172-174 °F)[3]
Solubility in Water (at 25 °C) 58 g/L[3]
Vapor Pressure (at 25 °C) 0.00005 mmHg[3]
Stability Decomposes in alkaline solutions and moist soils.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Ethanimidothioic acid, methyl ester (9CI).

cluster_start Start cluster_assessment Hazard Assessment cluster_path Disposal Path start Identify Waste as Ethanimidothioic acid, methyl ester (9CI) hazard_id Is it a P-listed hazardous waste? start->hazard_id contact_ehs Contact EHS/Licensed Hazardous Waste Contractor hazard_id->contact_ehs Yes improper_disposal Improper Disposal (e.g., Drain) hazard_id->improper_disposal No (Incorrect Assessment) incineration Arrange for High-Temperature Incineration contact_ehs->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for Ethanimidothioic acid, methyl ester (9CI).

References

Personal protective equipment for handling Ethanimidothioic acid, methyl ester (9CI)

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification: Ethanimidothioic acid, N-[[(methylamino)carbonyl]oxy]-, methyl ester, commonly known as Methomyl, is a chemical compound with the CAS number 16752-77-5.[1][2] It is crucial to recognize that Methomyl is a highly hazardous substance, classified as fatal if swallowed or inhaled.[2] This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

Personal Protective Equipment (PPE)

When handling Methomyl, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required protective equipment.

Body PartRequired PPESpecifications
Respiratory Respiratory protective deviceRequired, especially where dust or aerosols may be generated.[2]
Eyes Safety glassesAs a minimum precaution.[3]
Hands Protective glovesChemical impermeable gloves are necessary to prevent skin contact.[4]
Body Protective clothingTo be worn as needed to prevent skin contamination.
General Eyewash stations and safety showersMust be in close proximity to the workstation.[5]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of Methomyl exposure.

Exposure RouteFirst Aid Measures
Inhalation Fatal if inhaled.[2] Immediately move the exposed person to fresh air. If breathing is irregular or has stopped, provide artificial respiration. Seek immediate medical attention.[2] Remove breathing apparatus only after contaminated clothing has been completely removed.[2]
Ingestion Fatal if swallowed.[2] Do not induce vomiting.[6] Clean mouth with water and drink plenty of water afterwards.[5] Seek immediate medical attention.[5]
Skin Contact May cause skin irritation.[3][5] Immediately wash off with plenty of soap and water for at least 15 minutes.[5] Remove any contaminated clothing.[2][3] If skin irritation persists, consult a physician.[5]
Eye Contact May cause eye irritation.[3][5] Rinse cautiously with water for several minutes.[3][5] If present, remove contact lenses if it is easy to do so and continue rinsing.[3][5] If eye irritation persists, seek medical advice.[3]

Handling, Storage, and Disposal

Proper operational and disposal plans are essential for the safe management of Methomyl.

Handling:

  • Ensure good ventilation or exhaustion at the workplace.[3]

  • Avoid the formation of dust and aerosols.[3][5]

  • Do not get in eyes, on skin, or on clothing.[5]

  • Wash hands and any exposed skin thoroughly after handling.[5]

Storage:

  • Keep containers tightly closed in a dry and well-ventilated place.[5]

  • For product quality maintenance, keep refrigerated.[5]

  • Store away from strong oxidizing agents.[5]

Spill and Waste Disposal:

  • In case of a spill, ensure adequate ventilation and wear appropriate PPE.[3]

  • Prevent the substance from entering drains, surface water, and ground water.[7][8]

  • Collect spilled material and place it in suitable, closed containers for disposal.[4]

  • Contaminated packaging should be handled in the same manner as the substance itself.[7][8]

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local regulations.[5]

Chemical and Physical Properties

PropertyValue
Molecular Formula C5H10N2O2S[1]
Molecular Weight 162.21 g/mol [1]
Physical State Solid[2]
Flammability Product is not flammable.[2]

Emergency Workflow for a Chemical Spill

The following diagram outlines the procedural steps for responding to a Methomyl spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment_containment Assessment & Containment cluster_cleanup_disposal Cleanup & Disposal cluster_post_cleanup Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Supervisor and Safety Officer Evacuate->Alert Assess Assess the Spill (Size, Location, Hazards) Alert->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill (Use appropriate absorbents) Don_PPE->Contain Cleanup Clean the Spill Area Contain->Cleanup Package Package Waste in Labeled Containers Cleanup->Package Dispose Dispose of Waste via Approved Channels Package->Dispose Decontaminate Decontaminate PPE and Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Workflow for managing a Methomyl chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.